Arbaclofen
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-4-amino-3-(4-chlorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYSYYIEGFHWSV-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219366 | |
| Record name | Arbaclofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69308-37-8 | |
| Record name | (-)-Baclofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69308-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arbaclofen [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069308378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arbaclofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08891 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Arbaclofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-Amino-3-(4-chlorophenyl)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARBACLOFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NYU6UTW25B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
206-208 °C | |
| Record name | Arbaclofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08891 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Arbaclofen's Mechanism of Action in Autism Spectrum Disorder: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Autism Spectrum Disorder (ASD) is a complex neurodevelopmental condition characterized by challenges in social communication and the presence of restricted, repetitive behaviors.[1][2][3] A leading hypothesis in the pathophysiology of ASD is an imbalance between excitatory (E) and inhibitory (I) signaling in the brain, often skewed towards hyper-excitation.[4][5][6][7][8][9] This has led to the investigation of therapeutic agents that can modulate these pathways. Arbaclofen (also known as STX209 or R-baclofen), the pharmacologically active R-enantiomer of baclofen (B1667701), is a selective γ-aminobutyric acid type B (GABA-B) receptor agonist that has been a subject of extensive research for its potential to ameliorate core and associated symptoms of ASD.[5][7][10][11]
This technical guide provides a comprehensive overview of the mechanism of action of this compound in the context of ASD. It details the molecular pathways, summarizes preclinical and clinical data, outlines experimental methodologies, and visualizes key concepts through signaling and workflow diagrams. While clinical trial results have been mixed, the investigation of this compound has provided invaluable insights into the role of the GABAergic system in ASD and informs future therapeutic development.[12][13]
Core Mechanism of Action: GABA-B Receptor Agonism
The primary mechanism of action of this compound is its function as a selective agonist for the GABA-B receptor.[5][10][14][15] GABA is the main inhibitory neurotransmitter in the adult mammalian brain, and its signaling is crucial for regulating neuronal excitability.[16][17] GABA-B receptors are G-protein coupled receptors found on both presynaptic and postsynaptic terminals.
This compound's engagement with the GABA-B receptor initiates several key downstream effects:[5][10][14]
-
Augmentation of GABAergic Activity: By activating GABA-B receptors, this compound enhances the overall inhibitory tone in the brain, helping to counterbalance excessive neuronal firing.[10][14]
-
Presynaptic Inhibition of Glutamate Release: Presynaptic GABA-B receptors, when activated, inhibit voltage-gated calcium channels. This reduction in calcium influx decreases the release of excitatory neurotransmitters, most notably glutamate, from the presynaptic terminal.[10][14][15]
-
Postsynaptic Inhibition: Postsynaptically, GABA-B receptor activation opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, hyperpolarizing the cell membrane and making the neuron less likely to fire an action potential.[17]
-
Modulation of Intracellular Signaling: Activation of GABA-B receptors also inhibits adenylyl cyclase activity, reducing the production of cyclic AMP (cAMP). This can influence longer-term changes in gene expression and protein synthesis.[5][10]
The S-enantiomer of baclofen is 10 to 100-fold less active than this compound (the R-enantiomer), highlighting the stereospecificity of this interaction.[18]
References
- 1. The GABAB receptor agonist STX209 reverses the autism-like behaviour in an animal model of autism induced by prenatal exposure to valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on the role of γ-aminobutyric acid signaling pathway in autism spectrum disorder [zgddek.com]
- 3. The GABAB receptor agonist STX209 reverses the autism‑like behaviour in an animal model of autism induced by prenatal exposure to valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Phase II Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy, Safety, and Tolerability of this compound Administered for the Treatment of Social Function in Children and Adolescents With Autism Spectrum Disorders: Study Protocol for AIMS-2-TRIALS-CT1 [frontiersin.org]
- 6. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical potential, safety, and tolerability of this compound in the treatment of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. R-Baclofen Reverses Cognitive Deficits and Improves Social Interactions in Two Lines of 16p11.2 Deletion Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABAB Receptor Agonist R-Baclofen Reverses Social Deficits and Reduces Repetitive Behavior in Two Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. STX209 (this compound) for autism spectrum disorders: an 8-week open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trials of this compound for autism yield mixed results | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 13. Multi-lab study hints at benefits of long-tested autism drug | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. scispace.com [scispace.com]
- 16. A comprehensive review of GABA in autism spectrum disorders: associations, mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GABAergic Signaling as Therapeutic Target for Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SFARI | Clinical trial of this compound for 16p11.2 deletion has launched [sfari.org]
Preclinical Efficacy of Arbaclofen in Fragile X Syndrome Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence for Arbaclofen in animal models of Fragile X syndrome (FXS). Fragile X syndrome, the leading monogenic cause of autism and intellectual disability, is characterized by the absence or reduction of the Fragile X Mental Retardation Protein (FMRP), which leads to exaggerated protein synthesis and altered synaptic plasticity.[1][2][3] this compound, a selective agonist of the GABA-B receptor, has been investigated as a potential therapeutic to counteract these neurobiological alterations.[1][2] This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Core Pathophysiological Deficits and this compound's Mechanism of Action
In the absence of FMRP, there is excessive protein synthesis downstream of group I metabotropic glutamate (B1630785) receptor (mGluR5) activation, leading to phenotypes such as increased dendritic spine density and susceptibility to audiogenic seizures in the Fmr1 knockout (KO) mouse model of FXS.[1] this compound, by activating GABA-B receptors, is thought to restore balance by reducing neurotransmitter release from presynaptic terminals and modulating postsynaptic signaling, thereby normalizing protein synthesis and correcting associated synaptic and behavioral abnormalities.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in Fmr1 KO mouse models.
Table 1: Effect of this compound on Protein Synthesis
| Phenotype | Genotype/Condition | Measurement (% of Wild-Type) | p-value | Reference |
| Basal Protein Synthesis | Fmr1 KO | 129 ± 8% | < 0.01 | [1] |
| Fmr1 KO + this compound (STX209) | 94 ± 7% | < 0.001 | [1] | |
| Wild-Type | 100 ± 5% | - | [1] | |
| Wild-Type + this compound (STX209) | 93 ± 6% | > 0.05 | [1] |
Table 2: Effect of this compound on Dendritic Spine Density
| Phenotype | Genotype/Condition | Spine Density (spines/10 µm) | p-value | Reference |
| Apical Oblique Dendrites | Fmr1 KO | 13.18 ± 0.40 | < 0.01 | [1] |
| Fmr1 KO + this compound (STX209) | 11.12 ± 0.50 | < 0.01 | [1] | |
| Wild-Type | 11.47 ± 0.16 | - | [1] | |
| Wild-Type + this compound (STX209) | 11.54 ± 0.53 | > 0.05 | [1] |
Table 3: Effect of this compound on Audiogenic Seizures
| Treatment | Dose (mg/kg) | Seizure Incidence (%) | p-value | Reference |
| Vehicle | - | ~80% | - | [1] |
| This compound (STX209) | 1.5 | ~20% | < 0.0001 | [1] |
| Racemic Baclofen | 6.0 | ~20% | < 0.0001 | [1] |
Table 4: Effect of this compound on Repetitive Behavior (Marble Burying)
| Genotype | Treatment | Dose (mg/kg) | Number of Marbles Buried | p-value | Reference |
| Fmr1 KO | Vehicle | - | ~15 | - | [1] |
| This compound (STX209) | 6 | ~5 | < 0.001 | [1] | |
| Wild-Type | Vehicle | - | ~12 | - | [1] |
| This compound (STX209) | 6 | ~4 | < 0.001 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protein Synthesis Assay
-
Objective: To measure the rate of protein synthesis in hippocampal slices.
-
Method: Hippocampal slices from Fmr1 KO and wild-type mice were prepared. Basal protein synthesis was measured by the incorporation of [35S]methionine. Slices were incubated with this compound (STX209) to assess its effect on the elevated protein synthesis observed in Fmr1 KO mice. The amount of radiolabeled protein was quantified using liquid scintillation counting.[1]
Dendritic Spine Analysis
-
Objective: To quantify dendritic spine density in the visual cortex.
-
Method: Fmr1 KO and wild-type mice were treated with this compound (STX209) in their drinking water. Following treatment, brain tissue was processed for Golgi staining. High-resolution images of apical oblique dendrites of layer 2/3 pyramidal neurons were acquired. The number of spines per 10 µm of dendrite was manually counted to determine spine density.[1]
Audiogenic Seizure Assay
-
Objective: To assess the susceptibility of mice to sound-induced seizures.
-
Method: Fmr1 KO mice were administered a single intraperitoneal injection of this compound (STX209), racemic baclofen, or vehicle. The mice were then exposed to a loud, high-frequency sound for a set duration. The incidence and severity of seizures, including wild running, clonic and tonic seizures, were recorded.[1]
Marble Burying Test
-
Objective: To evaluate repetitive and compulsive-like behavior.
-
Method: Mice were individually placed in a cage containing a layer of bedding with 20 marbles evenly spaced on top. After a 30-minute period, the number of marbles that were at least two-thirds buried was counted. The test was conducted in both Fmr1 KO and wild-type mice following acute intraperitoneal administration of this compound (STX209) or vehicle.[1]
Visualizations
The following diagrams illustrate key concepts and workflows related to the preclinical investigation of this compound in Fragile X syndrome models.
Caption: this compound's dual mechanism of action in Fragile X models.
References
Arbaclofen (R-baclofen): A Technical Guide on its Pharmacology and Enantiomeric Specificity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arbaclofen, the R-enantiomer of baclofen (B1667701), is a selective agonist of the γ-aminobutyric acid type B (GABA-B) receptor with significant therapeutic potential in various neurological disorders. This technical guide provides an in-depth exploration of the pharmacology of this compound, with a particular focus on its enantiomeric specificity. It details the molecular mechanism of action, downstream signaling pathways, and the profound differences in activity between the R- and S-enantiomers of baclofen. This document synthesizes quantitative data from preclinical and clinical studies, outlines key experimental methodologies for its pharmacological characterization, and presents visual representations of its signaling cascades and experimental workflows to support further research and development.
Introduction
This compound, also known as R-baclofen or STX209, is the pharmacologically active stereoisomer of the racemic mixture baclofen.[1][2] Baclofen has been a cornerstone in the management of spasticity for decades. However, the therapeutic actions are primarily attributed to the R-enantiomer, which exhibits a significantly higher affinity and potency for the GABA-B receptor.[3][4] This enantiomeric specificity has driven the clinical development of this compound as a more targeted therapeutic agent for conditions such as spasticity in multiple sclerosis, Fragile X syndrome, and autism spectrum disorders.[1][5] By isolating the active enantiomer, this compound offers the potential for improved efficacy and a better-tolerated side-effect profile compared to its racemic counterpart. This guide delves into the core pharmacological principles that underpin the therapeutic utility of this compound.
Pharmacology of this compound
Mechanism of Action
This compound exerts its pharmacological effects by acting as a selective agonist at GABA-B receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) widely distributed throughout the central nervous system (CNS).[6] The activation of GABA-B receptors by this compound leads to a cascade of inhibitory neuronal signals.
Presynaptic Inhibition: At presynaptic terminals, this compound binding to GABA-B receptors inhibits the opening of voltage-gated calcium channels (CaV).[7][8] This reduction in calcium influx subsequently decreases the release of excitatory neurotransmitters, most notably glutamate.[2][8]
Postsynaptic Inhibition: On postsynaptic neurons, this compound activation of GABA-B receptors leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[7][9] The resulting efflux of potassium ions hyperpolarizes the neuronal membrane, making it less likely to fire an action potential in response to excitatory stimuli.[9]
Furthermore, GABA-B receptor activation inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which can modulate the activity of various downstream signaling pathways.[6][7]
Enantiomeric Specificity
The pharmacological activity of baclofen resides almost exclusively in the R-enantiomer, this compound. The S-enantiomer is significantly less potent at the GABA-B receptor. This stereoselectivity is a critical aspect of this compound's pharmacology.
Data Presentation: Enantiomeric Specificity at the GABA-B Receptor
| Parameter | R-baclofen (this compound) | S-baclofen | Fold Difference | Reference |
| Binding Affinity (IC50) | 0.04 µM | 33 µM | ~825 | [10] |
| Receptor Specificity | High | Low | 100- to 1000-fold | [3][4] |
| Potency (vs. Racemic) | ~5-fold greater | - | - | [3][4] |
Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways
The activation of GABA-B receptors by this compound initiates a series of intracellular events that mediate its inhibitory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. experts.umn.edu [experts.umn.edu]
- 3. This compound extended-release tablets for spasticity in multiple sclerosis: open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound extended-release tablets for spasticity in multiple sclerosis: randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversal of Disease-Related Pathologies in the Fragile X Mouse Model by Selective Activation of GABAB Receptors with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Arbaclofen's Effect on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arbaclofen (also known as STX209 or R-baclofen) is the pharmacologically active R-enantiomer of baclofen, a selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor.[1] Its investigation has been prominent in the context of neurodevelopmental disorders such as Fragile X Syndrome (FXS) and Autism Spectrum Disorders (ASD), where dysregulation of synaptic plasticity is a core pathophysiological feature.[2][3][4] Preclinical evidence robustly demonstrates that this compound can normalize several key synaptic and cellular functions that are aberrant in these conditions. Specifically, it has been shown to correct excessive basal protein synthesis, rescue abnormal AMPA receptor trafficking, and ameliorate behavioral deficits in animal models.[5][6] While human clinical trials have yielded mixed results on primary endpoints, post-hoc analyses and data from secondary measures suggest potential benefits, particularly in younger patients and those with severe social impairment.[3][6][7][8] This guide provides a detailed examination of this compound's mechanism of action, its demonstrated effects on synaptic plasticity, the experimental protocols used to elucidate these effects, and the quantitative data supporting these findings.
Mechanism of Action: GABA-B Receptor Agonism
This compound exerts its effects by binding to and activating GABA-B receptors, which are G-protein coupled receptors found on both presynaptic and postsynaptic terminals in the central nervous system.[1][9]
-
Presynaptic Inhibition: At presynaptic terminals, particularly of excitatory glutamatergic neurons, GABA-B receptor activation inhibits voltage-gated calcium channels (CaV).[10] This reduction in calcium influx decreases the probability of neurotransmitter vesicle fusion and subsequent glutamate (B1630785) release into the synaptic cleft.[1][10]
-
Postsynaptic Inhibition: On the postsynaptic membrane, GABA-B receptor activation opens G-protein-coupled inwardly-rectifying potassium (GIRK or Kir3) channels.[10][11] The resulting efflux of potassium ions (K+) leads to hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential in response to excitatory stimuli.[10]
This dual mechanism allows this compound to dampen overall neuronal excitability and modulate synaptic transmission, which is often dysregulated in conditions like FXS due to impaired GABAergic signaling and/or excessive glutamatergic signaling.[12][13]
Impact on Core Pathologies in Fragile X Syndrome Models
FXS is caused by the silencing of the FMR1 gene, leading to a lack of the protein FMRP. FMRP is a crucial regulator of mRNA translation at the synapse, and its absence leads to exaggerated signaling through group 1 metabotropic glutamate receptors (mGluR1/5), resulting in excessive protein synthesis and altered synaptic plasticity.[3][5] Preclinical studies in Fmr1 knockout (KO) mice, the primary animal model for FXS, have shown that this compound can correct several of these core deficits.
Normalization of Basal Protein Synthesis
Fmr1 KO mice exhibit elevated rates of protein synthesis in the hippocampus.[5] Treatment with this compound (STX209) has been shown to reduce this excessive synthesis back to levels observed in wild-type (WT) animals, without affecting protein synthesis in the WT mice.[5] This suggests a targeted effect on the dysregulated pathways in the disease model.
Rescue of AMPA Receptor (AMPAR) Trafficking
A key element of synaptic plasticity is the dynamic regulation of AMPA receptors at the postsynaptic membrane. In Fmr1 KO neurons, there is an increase in the constitutive internalization (endocytosis) of AMPARs, a process linked to exaggerated mGluR-dependent long-term depression (LTD).[5] this compound treatment successfully reduces this elevated AMPAR internalization to wild-type levels, indicating a restoration of normal synaptic function.[5]
Correction of Dendritic Spine Morphology
The absence of FMRP leads to developmental abnormalities in dendritic spines, often characterized by a higher density of long, immature spines. Chronic treatment with this compound in Fmr1 KO mice has been shown to correct these abnormal spine densities.[6]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from foundational preclinical research on this compound in the Fmr1 KO mouse model.
Table 1: Effect of this compound (STX209) on Hippocampal Protein Synthesis (Data synthesized from Henderson et al., 2012)[5]
| Genotype/Condition | Treatment | Mean Protein Synthesis Rate (% of WT Control) | Statistical Significance (vs. KO Vehicle) |
| Wild-Type (WT) | Vehicle | 100% | N/A |
| Wild-Type (WT) | STX209 (10 µM) | ~100% | No significant change |
| Fmr1 Knockout (KO) | Vehicle | ~135% | N/A |
| Fmr1 Knockout (KO) | STX209 (10 µM) | ~100% | p < 0.001 |
Table 2: Effect of this compound (STX209) on Constitutive AMPAR Internalization (Data synthesized from Henderson et al., 2012)[5]
| Genotype/Condition | Treatment | AMPAR Internalization (% of Total Surface AMPAR) | Statistical Significance (vs. KO Vehicle) |
| Wild-Type (WT) | Vehicle | 42.5 ± 6.7% | N/A |
| Fmr1 Knockout (KO) | Vehicle | 56.6 ± 5.4% | N/A |
| Fmr1 Knockout (KO) | STX209 (10 µM) | 42.7 ± 5.0% | p < 0.001 |
| Fmr1 Knockout (KO) | STX209 (100 µM) | 41.8 ± 5.8% | p < 0.001 |
Table 3: Effect of this compound (STX209) on Audiogenic Seizures in Fmr1 KO Mice (Data synthesized from Henderson et al., 2012)[5]
| Treatment Group | Dose (mg/kg, i.p.) | Seizure Incidence (%) | Statistical Significance (vs. Vehicle) |
| Vehicle | N/A | ~90% | N/A |
| STX209 | 1.5 | ~40% | p < 0.0001 |
| STX209 | 3.0 | ~10% | p < 0.0001 |
| Racemic Baclofen | 3.0 | ~85% | Not significant |
| Racemic Baclofen | 6.0 | ~20% | p < 0.0001 |
Experimental Protocols
Detailed methodologies are critical for the replication and extension of these findings. Below are summaries of key experimental protocols used in the investigation of this compound's effects.
Protein Synthesis Assay (Synaptoneurosome Preparation)
-
Tissue Preparation: Hippocampi are dissected from Fmr1 KO and WT mice and homogenized in a buffered solution.
-
Synaptoneurosome Isolation: The homogenate is filtered through a series of nylon filters (e.g., 100-µm followed by 5-µm) to enrich for synaptoneurosomes, which are sealed postsynaptic terminals with attached presynaptic elements.
-
Treatment and Labeling: Preparations are incubated with either vehicle or this compound (e.g., 10 µM) before adding a radiolabeled amino acid, typically ³⁵S-methionine.
-
Quantification: After a set incubation period, proteins are precipitated using trichloroacetic acid (TCA). The amount of incorporated radioactivity is measured using a scintillation counter and normalized to the total protein content to determine the rate of synthesis.
AMPA Receptor Internalization Assay
-
Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 (E18) mouse pups of WT and Fmr1 KO genotypes.
-
Live-Cell Antibody Labeling: Neurons are incubated live at 4°C with an antibody targeting an extracellular epitope of an AMPAR subunit (e.g., GluA1/2). This labels the entire surface population of receptors.
-
Induction of Endocytosis: Cultures are warmed to 37°C for a defined period (e.g., 15-30 minutes) to allow for constitutive endocytosis to occur. During this time, cells are treated with vehicle or this compound.
-
Differential Staining: Cells are fixed. The remaining surface receptors are labeled with a secondary antibody conjugated to one fluorophore (e.g., green). The cells are then permeabilized, and the internalized receptors (which are bound to the primary antibody) are labeled with a secondary antibody conjugated to a different fluorophore (e.g., red).
-
Imaging and Analysis: Neurons are imaged using confocal microscopy. The fluorescence intensity of the internalized (red) and total (red + green) receptor populations is quantified using imaging software. The internalization rate is expressed as the ratio of internalized to total fluorescence.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. fragilexnewstoday.com [fragilexnewstoday.com]
- 3. This compound for Fragile X | Picower Institute [picower.mit.edu]
- 4. ACS chemical neuroscience molecule spotlight on STX209 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of Disease-Related Pathologies in the Fragile X Mouse Model by Selective Activation of GABAB Receptors with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in fragile X syndrome: results of phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in fragile X syndrome: results of phase 3 trials | springermedicine.com [springermedicine.com]
- 8. Effects of STX209 (this compound) on neurobehavioral function in children and adults with fragile X syndrome: a randomized, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | GABAB receptors negatively modulate excitatory plasticity at the mossy fiber synapse onto parvalbumin-expressing basket and axo-axonic cells in the dentate gyrus [frontiersin.org]
- 12. The GABAB receptor agonist STX209 reverses the autism-like behaviour in an animal model of autism induced by prenatal exposure to valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragile X syndrome - Wikipedia [en.wikipedia.org]
The Discovery and Development of Arbaclofen: A GABA-B Agonist for Neurodevelopmental Disorders
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Arbaclofen, the R-enantiomer of baclofen (B1667701), is a selective agonist of the γ-aminobutyric acid type B (GABA-B) receptor. Initially investigated for conditions such as gastroesophageal reflux disease (GERD) and spasticity in multiple sclerosis, its development has pivoted towards addressing core symptoms of neurodevelopmental disorders, primarily Fragile X Syndrome (FXS) and Autism Spectrum Disorder (ASD). This shift was driven by a growing understanding of the role of excitatory/inhibitory (E/I) imbalance in the pathophysiology of these conditions. This compound's mechanism of action, which involves modulating GABA-ergic activity and reducing glutamate (B1630785) release, offers a promising therapeutic strategy to restore this balance. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, presenting key data, experimental methodologies, and the underlying signaling pathways.
Introduction: The Rationale for a Selective GABA-B Agonist
The development of this compound, also known as STX209, stemmed from the therapeutic utility of its racemic parent compound, baclofen. While baclofen is an effective anti-spasticity agent, its clinical use can be limited by side effects. Preclinical research revealed that the therapeutic effects of racemic baclofen are primarily attributable to its R-enantiomer, this compound, which exhibits significantly greater potency and selectivity for the GABA-B receptor compared to the S-enantiomer[1][2]. This discovery provided a strong rationale for developing this compound as a more targeted therapeutic agent with a potentially improved safety and tolerability profile.
The focus on neurodevelopmental disorders like FXS and ASD emerged from the "E/I imbalance" hypothesis, which posits that a disruption in the delicate balance between excitatory (primarily glutamatergic) and inhibitory (primarily GABA-ergic) neurotransmission underlies many of the core symptoms of these conditions[3][4]. By activating GABA-B receptors, this compound enhances inhibitory signaling and presynaptically inhibits the release of glutamate, thereby directly addressing this putative pathophysiological mechanism[4][5][6].
Mechanism of Action and Pharmacology
This compound is a selective agonist for the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory effects in the central nervous system[5][7][8].
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by this compound initiates a cascade of intracellular events:
-
G-protein activation: The GABA-B receptor is coupled to pertussis toxin-sensitive G-proteins of the Gi/o family[7]. Ligand binding induces a conformational change in the receptor, leading to the dissociation of the G-protein into its Gαi/o and Gβγ subunits[7].
-
Downstream effector modulation:
-
Inhibition of adenylyl cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity[7][9].
-
Modulation of ion channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the postsynaptic membrane[7]. It also inhibits voltage-gated calcium channels (VGCCs), which reduces calcium influx at the presynaptic terminal and subsequently decreases the release of neurotransmitters, most notably glutamate[7][9].
-
Figure 1: Simplified GABA-B receptor signaling pathway.
Pharmacokinetics and Pharmacodynamics
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a terminal half-life of approximately 4 to 5 hours in humans[10]. Unlike racemic baclofen, where absorption is primarily limited to the upper small intestine, this compound can also be absorbed in the lower small intestine and colon, which allows for the development of sustained-release formulations[11]. More than 80% of an administered dose of this compound is eliminated unchanged in the urine, indicating minimal metabolism[10][11]. Pharmacokinetic studies have shown comparable plasma exposure of a 5 mg dose of this compound to a 10 mg dose of racemic baclofen, with no in vivo interconversion of the R-isomer to the S-isomer.
A prodrug of this compound, this compound placarbil (XP19986), was developed to improve its pharmacokinetic profile by enhancing absorption throughout the intestinal tract[12][13]. Following oral administration, this compound placarbil is rapidly converted to this compound[12].
Preclinical Development
The therapeutic potential of this compound for neurodevelopmental disorders was first suggested by studies in animal models of FXS and other conditions with features of autism.
Animal Models and Behavioral Assays
-
Fragile X Syndrome (FXS) Mouse Models (Fmr1 knockout): In Fmr1 knockout mice, a widely used model for FXS, this compound has been shown to correct various behavioral phenotypes, including deficits in social behavior[11][14].
-
16p11.2 Deletion Syndrome Mouse Models: In mouse models of 16p11.2 deletion syndrome, a genetic variation strongly associated with ASD, chronic treatment with this compound has been found to rescue cognitive deficits and improve social interactions[10][15][16].
Key behavioral assays used in the preclinical evaluation of this compound include:
-
Social Interaction Tests:
-
Three-Chamber Sociability Task: This test assesses a mouse's preference for social novelty by measuring the time spent in a chamber with a novel mouse versus a familiar mouse or an empty chamber[17][18].
-
Automated Tube Test: This assay measures social dominance by placing two mice in a narrow tube and observing which mouse "wins" by forcing the other to retreat[19].
-
-
Cognitive and Behavioral Assessments:
Detailed Experimental Protocols
This protocol is a generalized procedure for determining the binding affinity of a compound like this compound to the GABA-B receptor.
-
Membrane Preparation:
-
Rat brain tissue (e.g., cortex or whole brain) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed to pellet the crude membrane fraction.
-
The pellet is washed and resuspended in assay buffer. To remove endogenous GABA, the membranes can be treated with Triton X-100 and subjected to multiple resuspension and centrifugation steps[20].
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Total Binding: Membrane preparation is incubated with a radiolabeled GABA-B receptor ligand (e.g., [³H]GABA or [³H]CGP54626)[1][20].
-
Non-specific Binding: Determined by incubating the membrane preparation and radioligand in the presence of a high concentration of an unlabeled GABA-B receptor agonist or antagonist (e.g., baclofen or GABA)[20].
-
Competition Binding: The membrane preparation and radioligand are incubated with varying concentrations of the test compound (this compound).
-
The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium[4][20].
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter[4].
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined from the competition binding data.
-
The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Figure 2: General workflow for a receptor binding assay.
This protocol outlines a general method for measuring extracellular glutamate levels in the brain of a freely moving animal following administration of this compound.
-
Surgical Implantation of Microdialysis Probe:
-
An anesthetized rodent (e.g., rat or mouse) is placed in a stereotaxic frame.
-
A guide cannula is surgically implanted into a specific brain region of interest (e.g., prefrontal cortex or striatum).
-
The cannula is secured to the skull with dental cement.
-
The animal is allowed to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
After a stabilization period to allow for equilibration, baseline dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).
-
This compound or vehicle is administered to the animal.
-
Dialysate samples continue to be collected for a specified period post-administration.
-
-
Neurotransmitter Analysis:
-
The collected dialysate samples are analyzed to determine the concentration of glutamate.
-
High-performance liquid chromatography (HPLC) with fluorescence detection or tandem mass spectrometry (LC-MS/MS) are commonly used analytical techniques[21].
-
-
Data Analysis:
-
Glutamate concentrations in the post-treatment samples are expressed as a percentage of the baseline levels.
-
Statistical analysis is performed to compare the effects of this compound to the vehicle control.
-
Figure 3: General workflow for in vivo microdialysis.
Clinical Development
This compound has been evaluated in multiple clinical trials for various indications, with a primary focus on neurodevelopmental disorders in recent years.
Clinical Trials in Fragile X Syndrome (FXS)
Several clinical trials have investigated the efficacy and safety of this compound in individuals with FXS. While some early phase 2 trials showed promise in improving social avoidance symptoms, later phase 3 trials did not meet their primary endpoints[3][6][22].
A re-analysis of data from a phase 3 trial (NCT01325220) in children aged 5-11 suggested that approximately 45% of children receiving this compound showed clinically meaningful improvements on subscales of the Aberrant Behavior Checklist (ABC) for irritability, social avoidance, and socially unresponsive behavior, compared to 4% of those on placebo[5][23]. In this study, the highest dose group (10 mg three times daily) showed a statistically significant benefit over placebo on the ABC-C Irritability subscale (p=0.03) and the Parenting Stress Index (p=0.03)[6][22].
Table 1: Summary of Key Clinical Trial Results for this compound in Fragile X Syndrome
| Trial Identifier | Phase | Population | Primary Outcome Measure | Key Findings | Reference(s) |
| NCT01282268 | 3 | Adolescents & Adults (12-50 years) | ABC-C Social Avoidance Subscale | Did not meet primary endpoint. No significant benefit over placebo on any measure. | [6][22] |
| NCT01325220 | 3 | Children (5-11 years) | ABC-C Social Avoidance Subscale | Did not meet primary endpoint. Highest dose group showed improvement in ABC-C Irritability (p=0.03) and Parenting Stress Index (p=0.03). Post-hoc analysis showed 45% of treated children had clinically meaningful improvements on ABC subscales vs. 4% on placebo. | [5][6][22][23] |
Clinical Trials in Autism Spectrum Disorder (ASD)
Clinical trials of this compound in individuals with ASD have also yielded mixed results. An 8-week open-label study in 32 children and adolescents with ASD showed improvements on several outcome measures, including the ABC-Irritability and Lethargy/Social Withdrawal subscales[24].
A larger phase 2, randomized, placebo-controlled trial in 150 participants aged 5-21 with ASD did not show a significant difference from placebo on the primary outcome, the ABC Social Withdrawal/Lethargy subscale. However, a secondary analysis showed improvement on the clinician-rated Clinical Global Impression of Severity (CGI-S), and a post-hoc analysis suggested improvement in the Vineland Adaptive Behavior Scales II (VABS-II) socialization domain[12].
More recent phase 2 trials in Canada and Europe (NCT03682978) evaluated this compound in children and adolescents with ASD. While the primary outcome of improvement in social skills on the Vineland Adaptive Behavior Scales (VABS) was not met with statistical significance, participants taking this compound showed significant improvements in motor skills, peer interactions, and atypical and repetitive behaviors based on parent ratings[11].
Table 2: Summary of Key Clinical Trial Results for this compound in Autism Spectrum Disorder
| Trial Identifier | Phase | Population | Primary Outcome Measure | Key Findings | Reference(s) |
| Open-label study | 2 | Children & Adolescents (N=32) | ABC-Irritability Subscale | Improvements observed on ABC-Irritability and Lethargy/Social Withdrawal subscales, and Social Responsiveness Scale. | [24] |
| Phase 2 RCT | 2 | Children & Adults (5-21 years, N=150) | ABC Social Withdrawal/Lethargy Subscale | Did not meet primary endpoint. Improvement seen on CGI-S and VABS-II socialization domain in secondary/post-hoc analyses. | [12] |
| AIMS-2-TRIALS-CT1 (NCT03682978) & Canadian Trial | 2 | Children & Adolescents (5-17 years) | Vineland Adaptive Behavior Scales (VABS) Socialization Domain | Did not meet primary endpoint with statistical significance. Significant improvements in motor skills, peer interactions, and atypical/repetitive behaviors. | [8][11][25][26][27] |
Safety and Tolerability
Across multiple clinical trials, this compound has been generally well-tolerated[11][22][24]. The most common adverse events reported include agitation, irritability, sedation, headache, vomiting, and nausea[12][22][24]. Most adverse events have been mild to moderate in severity. In a trial for ASD, two 5-year-olds experienced a serious adverse event related to loss of consciousness at the highest dose[11].
Future Directions and Conclusion
The development of this compound as a therapeutic agent for neurodevelopmental disorders has been a complex journey with both promising signals and setbacks. While large phase 3 trials in FXS and phase 2 trials in ASD did not meet their primary endpoints, secondary and post-hoc analyses have consistently suggested that a subpopulation of individuals may derive clinically meaningful benefits from this compound treatment.
The future of this compound development will likely focus on a more personalized medicine approach. Identifying biomarkers that can predict which individuals are most likely to respond to this compound will be crucial for designing future clinical trials and ultimately for its potential clinical use. The continued investigation of this compound, with refined trial designs and patient stratification strategies, holds the potential to provide a much-needed therapeutic option for individuals with FXS and ASD. The journey of this compound underscores the challenges and the importance of perseverance in developing targeted treatments for complex neurodevelopmental disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. INSAR 2018 Annual Meeting: Towards Preclinical Validation of this compound (R-baclofen) Treatment for 16p11.2 Deletion Syndrome [insar.confex.com]
- 3. Allos Pharma Acquires Global Rights to this compound, Reports Positive ASD Trial Results and Grant Award – Allos Pharma [allospharma.com]
- 4. benchchem.com [benchchem.com]
- 5. fragilexnewstoday.com [fragilexnewstoday.com]
- 6. This compound in fragile X syndrome: results of phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. A Phase II Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy, Safety, and Tolerability of this compound Administered for the Treatment of Social Function in Children and Adolescents With Autism Spectrum Disorders: Study Protocol for AIMS-2-TRIALS-CT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Simons Searchlight | Clinical Trial of this compound for 16p11.2 Deletion has Launched [simonssearchlight.org]
- 11. Trials of this compound for autism yield mixed results | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 12. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Social Behavior as an Outcome Measure for Fragile X Clinical Trials • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 15. Towards Preclinical Validation of this compound (R-baclofen) Treatment for 16p11.2 Deletion Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Towards Preclinical Validation of this compound (R-baclofen) Treatment for 16p11.2 Deletion Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Dissociation of social and nonsocial anxiety in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. noldus.com [noldus.com]
- 20. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound in fragile X syndrome: results of phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fragilexnewstoday.com [fragilexnewstoday.com]
- 24. STX209 (this compound) for autism spectrum disorders: an 8-week open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. hra.nhs.uk [hra.nhs.uk]
- 27. Frontiers | A Phase II Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy, Safety, and Tolerability of this compound Administered for the Treatment of Social Function in Children and Adolescents With Autism Spectrum Disorders: Study Protocol for AIMS-2-TRIALS-CT1 [frontiersin.org]
A Technical Guide to the Pharmacokinetics and Bioavailability of Arbaclofen Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbaclofen, the pharmacologically active R-enantiomer of baclofen (B1667701), is a selective agonist of the gamma-aminobutyric acid type B (GABA-B) receptor.[1] It has been investigated for the treatment of spasticity in multiple sclerosis, fragile X syndrome, and other neurological conditions.[1][2] To overcome the pharmacokinetic limitations of racemic baclofen, such as a short half-life and absorption limited to the upper small intestine, various formulations of this compound have been developed. This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of these formulations, presenting key data from clinical studies, detailing experimental methodologies, and visualizing relevant pathways and workflows.
This compound Formulations
Several formulations of this compound have been developed to improve its therapeutic profile:
-
This compound (STX209): The immediate-release form of the active R-enantiomer.
-
This compound Placarbil (XP19986): A prodrug of this compound designed for enhanced absorption throughout the gastrointestinal tract.[3][4] It is converted to R-baclofen in the body.[4]
-
This compound Extended-Release (ER): A formulation utilizing osmotic pump technology to provide a controlled, 12-hour release of this compound.[2][5]
Pharmacokinetics of this compound Formulations
This compound (STX209) Oral Disintegrating Tablet
A pivotal study in healthy volunteers compared the pharmacokinetics of a 5 mg this compound oral disintegrating tablet (ODT) with a 10 mg racemic baclofen tablet.[1][6] The results from this open-label, crossover study are summarized below.
Table 1: Pharmacokinetic Parameters of this compound (R-Baclofen) and S-Baclofen after Administration of this compound ODT and Racemic Baclofen [1][7]
| Analyte | Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (last) (h*ng/mL) | t½ (h) |
| R-Baclofen | This compound ODT | 5 mg | 85.7 | 0.8 | 448 | 5.4 |
| R-Baclofen | Racemic Baclofen | 10 mg | 86.8 | 1.0 | 487 | 5.5 |
| S-Baclofen | Racemic Baclofen | 10 mg | 51.5 | 1.2 | 303 | 5.6 |
Data represents mean values.
-
Study Design: An open-label, two-treatment, two-period, two-sequence crossover study.
-
Subjects: Healthy human volunteers.
-
Treatments:
-
Test: 5 mg this compound (STX209) as an oral disintegrating tablet.
-
Reference: 10 mg racemic baclofen tablet.
-
-
Pharmacokinetic Sampling: Blood samples were collected at various time points to determine the plasma concentrations of R- and S-baclofen.
-
Analytical Method: Not specified in the available search results.
This compound Placarbil
This compound Extended-Release (ER)
This compound ER tablets employ an osmotic pump technology for a controlled 12-hour release profile.[2][5] Phase 1 studies in healthy volunteers have been conducted with doses ranging from 10 to 80 mg/day, and the formulation was reported to be generally well-tolerated.[2][12] However, specific pharmacokinetic data (Cmax, Tmax, AUC) from these Phase 1 studies are not publicly available and are often cited as "data on file".[5][12][13]
A Phase 3 clinical trial (NCT01743651) comparing this compound ER (40 mg/day) to racemic baclofen (80 mg/day) and placebo in patients with multiple sclerosis-related spasticity found that this compound ER had similar efficacy to baclofen.[14] It is important to note that due to differences in bioavailability, there is no direct fixed weight or molar equivalence between this compound ER and the R-enantiomer in racemic baclofen.[2][12]
Bioavailability of this compound Formulations
A clinical study in healthy volunteers demonstrated that a 5 mg dose of this compound resulted in comparable plasma exposure to the R-isomer as a 10 mg dose of racemic baclofen (Lioresal).[15] This suggests that the bioavailability of the active R-enantiomer is effectively doubled when administered as a pure isomer compared to the racemic mixture. The study also found that food had only a modest reducing effect on the rate and extent of this compound exposure.[15] Approximately 80% of the administered this compound dose was recovered unchanged in the urine, with no evidence of conversion to the S-isomer.[15]
The prodrug, this compound placarbil, was designed to enhance bioavailability by overcoming the site-specific absorption of baclofen in the upper small intestine.[3] Preclinical studies have shown enhanced colonic absorption, with 5-fold higher R-baclofen exposure in rats and 12-fold higher exposure in monkeys compared to intracolonic administration of R-baclofen.[3][9]
Visualizing Methodologies and Pathways
Experimental Workflow for a Typical Pharmacokinetic Crossover Study
The following diagram illustrates the typical workflow for a two-period crossover pharmacokinetic study, similar to the one conducted for the this compound ODT.
Caption: Workflow of a two-period crossover pharmacokinetic study.
Logical Relationship of this compound Formulations
This diagram illustrates the relationship between baclofen, its active enantiomer this compound, and the prodrug this compound placarbil.
Caption: Relationship between Baclofen, this compound, and its Prodrug.
Conclusion
The development of various this compound formulations has aimed to optimize its pharmacokinetic profile and enhance its therapeutic potential. The oral disintegrating tablet provides rapid absorption and demonstrates superior bioavailability of the active R-enantiomer compared to racemic baclofen. The prodrug, this compound placarbil, shows promise for improved absorption throughout the gastrointestinal tract, although comprehensive human pharmacokinetic data is still emerging. The extended-release formulation offers the convenience of twice-daily dosing through controlled release. Further publication of detailed pharmacokinetic data from clinical trials will be crucial for a complete understanding and comparison of these formulations, aiding researchers and clinicians in the ongoing development and application of this compound-based therapies.
References
- 1. Metabolic and Pharmacokinetic Differentiation of STX209 and Racemic Baclofen in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound extended-release tablets for spasticity in multiple sclerosis: randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound placarbil, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound Placarbil used for? [synapse.patsnap.com]
- 5. This compound extended-release tablets for spasticity in multiple sclerosis: open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. scispace.com [scispace.com]
- 14. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 15. | BioWorld [bioworld.com]
Arbaclofen's Therapeutic Potential in 16p11.2 Deletion Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 16p11.2 deletion syndrome is a neurodevelopmental disorder characterized by a range of symptoms, including intellectual disability, autism spectrum disorder (ASD), and language impairments.[1][2] Emerging evidence from preclinical and clinical research suggests that Arbaclofen (R-baclofen), a selective GABA-B receptor agonist, holds promise as a targeted therapeutic agent for this condition.[1][3] This technical guide provides an in-depth overview of the scientific rationale, preclinical evidence, and clinical investigation of this compound for the treatment of 16p11.2 deletion syndrome. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support ongoing research and development efforts in this area.
Introduction: The 16p11.2 Deletion Syndrome and the Rationale for this compound
The 16p11.2 deletion syndrome is a copy number variant disorder resulting from a microdeletion on chromosome 16.[3][4] This region contains over 25 genes, and their haploinsufficiency is believed to disrupt neurodevelopmental processes, leading to the observed phenotypes.[4][5] Individuals with this syndrome often present with developmental delay, intellectual disability, and a high prevalence of ASD traits, particularly challenges in communication and socialization.[1]
The underlying pathophysiology of 16p11.2 deletion syndrome is complex and involves multiple molecular pathways.[5][6] A significant body of research points to disruptions in GABAergic signaling, a key inhibitory neurotransmitter system in the brain.[7][8][9] Mouse models of the 16p11.2 deletion exhibit reduced expression of genes related to GABAergic interneurons, leading to compromised connectivity and circuit dysfunction.[7][9] This disruption in the balance between excitatory and inhibitory neurotransmission is a leading hypothesis for the neurobehavioral deficits observed in the syndrome.[8][10]
This compound, the R-enantiomer of baclofen, is a potent and selective agonist of the GABA-B receptor.[1][11] By activating these receptors, this compound enhances inhibitory neurotransmission, thereby offering a potential mechanism to counteract the GABAergic dysfunction implicated in 16p11.2 deletion syndrome.[12][13] Preclinical studies have shown that this compound can rescue cognitive and social deficits in mouse models of the syndrome, providing a strong rationale for its clinical investigation in humans.[1][3][14]
Mechanism of Action of this compound
This compound exerts its therapeutic effects by binding to and activating GABA-B receptors, which are G-protein-coupled receptors located both presynaptically and postsynaptically.
-
Presynaptic Inhibition: Activation of presynaptic GABA-B receptors leads to a reduction in the release of various neurotransmitters, including glutamate (B1630785), the primary excitatory neurotransmitter. This is achieved through the inhibition of voltage-gated calcium channels. By dampening excessive glutamate release, this compound can help restore the excitatory/inhibitory balance.[13]
-
Postsynaptic Hyperpolarization: Postsynaptic GABA-B receptors, when activated, open inwardly rectifying potassium channels. This leads to an efflux of potassium ions, resulting in hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.
The net effect of this compound's action is an enhancement of inhibitory tone within the central nervous system, which is hypothesized to ameliorate the core neurophysiological deficits in 16p11.2 deletion syndrome.
Preclinical Evidence
Multiple independent laboratories have conducted preclinical studies using mouse models of 16p11.2 deletion to evaluate the efficacy of this compound.[1] These studies have consistently demonstrated the potential of this compound to reverse behavioral deficits relevant to the human condition.
Animal Models
The preclinical research has utilized several independently generated mouse lines with deletions in the mouse region syntenic to the human 16p11.2 locus.[3] These models exhibit phenotypes that mirror aspects of the human syndrome, including cognitive impairments, motor deficits, and altered social behaviors.[3][14]
Key Preclinical Findings
A consortium of four laboratories rigorously tested the effects of chronic this compound treatment in three different 16p11.2 deletion mouse models.[3][15] The key findings from these and other preclinical studies are summarized below.
| Behavioral Domain | Key Findings | References |
| Cognitive Function | This compound rescued cognitive deficits, including recognition memory deficits, in multiple 16p11.2 deletion mouse lines. | [1][3][14][16] |
| Social Behavior | Chronic this compound treatment improved social interactions in mutant mice. | [1][14] |
| Motor Function | This compound treatment has been shown to reverse motor deficits in 16p11.2 deletion mouse models. | [1] |
| Exploratory Behavior | An unsupervised machine-learning approach revealed that this compound rescued differences in exploratory behavior in the open field test. | [3] |
| Safety Profile | At the doses tested, this compound was not sedating and had modest off-target behavioral effects. | [3] |
Experimental Protocols: Preclinical
The following provides a generalized overview of the methodologies employed in the key preclinical studies.
Clinical Investigation
The promising preclinical results have provided a strong foundation for the clinical evaluation of this compound in individuals with 16p11.2 deletion syndrome.
The L16HTHOUSE Study (NCT04271332)
A key clinical trial, known as the "L16HTHOUSE study," was launched to assess the safety, tolerability, and efficacy of this compound in this population.[1]
| Parameter | Details | References |
| Study Phase | Phase 2 | [1][12][17] |
| Study Design | Randomized, double-blind, placebo-controlled | [1][17] |
| Participants | Children and adolescents (aged 5-17 years) with a confirmed 16p11.2 BP4-BP5 deletion. | [1][17][18] |
| Enrollment Target | Up to 60 participants (30 per treatment group). | [1] |
| Intervention | This compound administered orally as disintegrating tablets or placebo. | [17] |
| Dosing | Flexible, with titration up to the highest tolerated dose. The maximum permissible dose is age-dependent. | [1][17] |
| Treatment Duration | 16 weeks. | [1][12][17] |
| Primary Outcome | Efficacy assessment focusing on speech. | [17] |
| Secondary & Exploratory Outcomes | Assessments of motor skills, memory, general cognitive abilities, other neuropsychological functions, and brain electrophysiology. | [17] |
| Safety Assessments | Blood tests, physical exams, and monitoring of adverse events. | [17] |
| Follow-up | Participants may be eligible for an open-label extension study. | [1][17] |
Clinical Trial Protocol
The L16HTHOUSE study follows a structured protocol to ensure rigorous data collection and patient safety.
Future Directions and Conclusion
The investigation of this compound for 16p11.2 deletion syndrome represents a significant step towards targeted pharmacotherapy for genetically defined neurodevelopmental disorders. The robust preclinical data, coupled with the ongoing clinical trial, provides a strong foundation for determining the therapeutic potential of this compound.
Future research should focus on:
-
Analysis of Clinical Trial Data: The results of the L16HTHOUSE study will be crucial in determining the efficacy and safety of this compound in the 16p11.2 deletion population.
-
Biomarker Identification: The exploratory endpoints of the clinical trial, including electrophysiological measures, may help identify biomarkers that can predict treatment response.
-
Long-term Safety and Efficacy: The open-label extension study will provide valuable data on the long-term effects of this compound.
-
Subgroup Analysis: Investigating whether this compound is more effective in individuals with specific clinical presentations or genetic backgrounds within the 16p11.2 deletion syndrome.
References
- 1. SFARI | Clinical trial of this compound for 16p11.2 deletion has launched [sfari.org]
- 2. Understanding the clinical manifestations of 16p11.2 deletion syndrome: a series of developmental case reports in children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards Preclinical Validation of this compound (R-baclofen) Treatment for 16p11.2 Deletion Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rarechromo.org [rarechromo.org]
- 5. communities.springernature.com [communities.springernature.com]
- 6. karger.com [karger.com]
- 7. 16p11.2 deletion mice exhibit compromised fronto-temporal connectivity, GABAergic dysfunction, and enhanced attentional ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of GABAergic signalling in neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C10H12ClNO2 | CID 44602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound for Deletion Syndrome · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. scispace.com [scispace.com]
- 14. R-Baclofen Reverses Cognitive Deficits and Improves Social Interactions in Two Lines of 16p11.2 Deletion Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. INSAR 2018 Annual Meeting: Towards Preclinical Validation of this compound (R-baclofen) Treatment for 16p11.2 Deletion Syndrome [insar.confex.com]
- 16. Towards Preclinical Validation of this compound (R-baclofen) Treatment for 16p11.2 Deletion Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. A Study of this compound in Subjects with 16p11.2 deletion | BCM [bcm.edu]
Arbaclofen's Impact on Glutamate Release and Presynaptic Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arbaclofen, the pharmacologically active R-enantiomer of baclofen (B1667701), is a selective agonist of the GABA-B receptor.[1][2] Its mechanism of action involves the potentiation of GABAergic inhibitory neurotransmission, leading to a reduction in neuronal excitability. A primary consequence of GABA-B receptor activation by this compound is the presynaptic inhibition of neurotransmitter release, most notably that of the excitatory neurotransmitter glutamate (B1630785).[2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Introduction
The balance between excitatory and inhibitory neurotransmission is fundamental to proper central nervous system (CNS) function. Glutamate, the principal excitatory neurotransmitter, and gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, are the key players in maintaining this equilibrium. Dysregulation of this balance is implicated in the pathophysiology of numerous neurological and psychiatric disorders. This compound, a selective GABA-B receptor agonist, modulates this balance by enhancing inhibitory tone.[2] As the more potent enantiomer of baclofen, this compound exhibits a significantly higher affinity and specificity for the GABA-B receptor, making it a subject of considerable interest for therapeutic development.[3][4] This guide will explore the core mechanisms of this compound's action, with a specific focus on its role in attenuating glutamate release through presynaptic inhibition.
Mechanism of Action of this compound
This compound exerts its effects through high-affinity binding to and activation of the GABA-B receptor, a G-protein coupled receptor (GPCR).[2][5] The GABA-B receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits. Ligand binding occurs on the GABA-B1 subunit, while the GABA-B2 subunit is responsible for G-protein coupling and signaling.
Presynaptic Inhibition
The primary mechanism by which this compound inhibits glutamate release is through its action on presynaptic GABA-B receptors located on glutamatergic nerve terminals.[2] The signaling cascade initiated by this compound binding is as follows:
-
G-protein Activation: Upon this compound binding, the GABA-B receptor activates inhibitory G-proteins (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels:
-
Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunits released from the activated G-protein directly interact with and inhibit presynaptic N-type (CaV2.2) and P/Q-type (CaV2.1) voltage-gated calcium channels.[2]
-
Inwardly Rectifying Potassium Channels (GIRKs): The Gβγ subunits also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.
-
The inhibition of VGCCs reduces the influx of calcium into the presynaptic terminal upon arrival of an action potential. Since calcium influx is the critical trigger for the fusion of synaptic vesicles with the presynaptic membrane, this reduction directly leads to a decreased probability of glutamate release. The activation of GIRK channels leads to an efflux of potassium ions, hyperpolarizing the presynaptic membrane and further reducing the likelihood of VGCC opening.
Postsynaptic Inhibition
In addition to its presynaptic effects, this compound can also act on postsynaptic GABA-B receptors. Activation of these receptors primarily leads to the opening of GIRK channels, causing hyperpolarization of the postsynaptic membrane.[2] This hyperpolarization increases the threshold for firing an action potential in response to excitatory stimuli, thus contributing to an overall reduction in neuronal excitability.
Quantitative Data
The following tables summarize the available quantitative data for this compound (R-baclofen) and racemic baclofen, highlighting their potency and efficacy in modulating GABA-B receptor function and neurotransmission.
| Compound | Parameter | Value | Assay Conditions | Reference |
| (R)-(-)-Baclofen | IC50 | 0.015 µM | Inhibition of [3H]baclofen binding to GABA-B receptors in cat cerebellum. | [6] |
| (-)-Baclofen | IC50 | 0.04 µM | Displacement of [3H]-baclofen from rat brain crude synaptic membranes. | [7] |
| (-)-Baclofen | IC50 | 0.13 µM | Displacement of [3H]-GABA from GABA-B sites on rat brain crude synaptic membranes. | [7] |
| (S)-(+)-Baclofen | IC50 | 1.77 µM | Inhibition of [3H]baclofen binding to GABA-B receptors in cat cerebellum. | [6] |
| (+)-Baclofen | IC50 | 33 µM | Displacement of [3H]-baclofen from rat brain crude synaptic membranes. | [7] |
| Racemic Baclofen | Ki | 6 µM | Radioligand binding experiments. | [6] |
Table 1: Binding Affinity of Baclofen Enantiomers to the GABA-B Receptor.
| Compound | Parameter | Value | Experimental Model | Reference |
| Racemic Baclofen | EC50 | 1.5 µM | Reduction of excitatory postsynaptic currents (EPSCs) in the nucleus of the solitary tract. | [8] |
| Racemic Baclofen | IC50 | 0.51 µM | Inhibition of high [K+]-stimulated [3H]glutamate release from the substantia nigra. | [9] |
| Racemic Baclofen | IC50 | 1.72 µM | Inhibition of AMPA receptor-mediated EPSCs in rat midbrain dopamine (B1211576) neurons. | [10] |
| Racemic Baclofen | IC50 | 0.24 µM | Inhibition of NMDA receptor-mediated EPSCs in rat midbrain dopamine neurons. | [10] |
| (+/-)-Baclofen | - | 47% reduction in EPSP amplitude at 5 µM | Synapses between muscle spindle afferents and motoneurons in the isolated spinal cord of bullfrogs. | [11] |
Table 2: Functional Potency of Racemic Baclofen in Inhibiting Glutamatergic Transmission.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on glutamate release and presynaptic inhibition.
Synaptosome Preparation and Glutamate Release Assay
This in vitro method allows for the direct measurement of neurotransmitter release from isolated nerve terminals.
Protocol:
-
Tissue Homogenization: Isolate brain tissue (e.g., cortex, hippocampus) from a model organism in ice-cold sucrose (B13894) buffer. Homogenize the tissue using a Dounce homogenizer.
-
Differential Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the crude synaptosomal fraction.
-
Synaptosome Purification: Resuspend the crude synaptosomal pellet and layer it onto a discontinuous density gradient (e.g., Percoll or Ficoll). Centrifuge at high speed to separate synaptosomes from other subcellular components.
-
Glutamate Release Assay:
-
Resuspend the purified synaptosomes in a physiological buffer.
-
Pre-incubate the synaptosomes with this compound at various concentrations.
-
Stimulate glutamate release by depolarization, typically using an elevated potassium concentration (e.g., 40-50 mM KCl).
-
Collect the supernatant and measure the amount of released glutamate using high-performance liquid chromatography (HPLC) with fluorescence detection or an enzyme-based fluorometric assay.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living, freely moving animal.
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).
-
Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: Small molecules, including glutamate, from the extracellular fluid diffuse across the dialysis membrane and into the perfusate. Collect the dialysate samples at regular intervals.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Analysis: Analyze the glutamate concentration in the dialysate samples using HPLC or capillary electrophoresis.
Whole-Cell Patch-Clamp Electrophysiology
This electrophysiological technique allows for the recording of synaptic currents from individual neurons, providing a direct measure of presynaptic and postsynaptic function.
Protocol:
-
Slice Preparation: Prepare acute brain slices from the region of interest.
-
Neuron Identification: Identify a target neuron under a microscope.
-
Patching: Using a glass micropipette filled with an internal solution, form a high-resistance seal ("gigaseal") with the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch to gain electrical access to the cell's interior.
-
Recording Evoked Excitatory Postsynaptic Currents (eEPSCs):
-
Stimulate afferent fibers using a stimulating electrode to evoke glutamate release and record the resulting eEPSCs in the postsynaptic neuron.
-
Bath-apply this compound at different concentrations and measure the change in eEPSC amplitude. A decrease in amplitude suggests presynaptic inhibition.
-
-
Paired-Pulse Ratio (PPR) Analysis:
-
Deliver two closely spaced stimuli and measure the ratio of the second eEPSC amplitude to the first.
-
An increase in the PPR in the presence of this compound is indicative of a presynaptic mechanism of action, as it reflects a decrease in the initial release probability.
-
-
Recording Miniature Excitatory Postsynaptic Currents (mEPSCs):
-
In the presence of tetrodotoxin (B1210768) (TTX) to block action potentials, record spontaneous mEPSCs, which represent the postsynaptic response to the release of a single vesicle of glutamate.
-
A decrease in the frequency of mEPSCs with no change in their amplitude following this compound application strongly indicates a presynaptic site of action.
-
Visualizations
Signaling Pathway of this compound-Mediated Presynaptic Inhibition
Caption: this compound's presynaptic inhibition signaling cascade.
Experimental Workflow for Synaptosome Glutamate Release Assay
Caption: Workflow for measuring glutamate release from synaptosomes.
Logical Relationship in Whole-Cell Patch-Clamp Experiment
Caption: Interpreting patch-clamp results for presynaptic inhibition.
This compound Placarbil: A Prodrug Approach
To improve the pharmacokinetic profile of this compound, a prodrug, this compound placarbil, was developed. This compound placarbil is designed for enhanced absorption from the gastrointestinal tract. Following absorption, it is rapidly converted to this compound by esterases. This prodrug strategy aims to provide more sustained plasma concentrations of the active compound, potentially leading to improved therapeutic efficacy and patient compliance.
Conclusion
This compound is a potent and selective GABA-B receptor agonist that effectively modulates the excitatory/inhibitory balance in the CNS. Its primary mechanism of inhibiting glutamate release involves the activation of presynaptic GABA-B receptors, leading to a reduction in calcium influx and subsequent attenuation of synaptic vesicle fusion. This action is complemented by postsynaptic hyperpolarization, further dampening neuronal excitability. The quantitative data, though more extensive for racemic baclofen, strongly supports the superior potency of the R-enantiomer, this compound. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other GABA-B receptor modulators. The development of prodrugs like this compound placarbil represents a promising strategy to optimize the therapeutic potential of this compound. Further research to delineate the precise quantitative effects of this compound on glutamate release across different brain regions and in various disease models will be crucial for its successful clinical translation.
References
- 1. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]
- 2. This compound (R-Baclofen)|GABA-B Receptor Agonist|RUO [benchchem.com]
- 3. This compound extended-release tablets for spasticity in multiple sclerosis: randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound extended-release tablets for spasticity in multiple sclerosis: open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAB receptor - Wikipedia [en.wikipedia.org]
- 6. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic hypertension enhances presynaptic inhibition by baclofen in the nucleus of the solitary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Presynaptic inhibition preferentially reduces in NMDA receptor-mediated component of transmission in rat midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of GABAB receptors causes presynaptic inhibition at synapses between muscle spindle afferents and motoneurons in the spinal cord of bullfrogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial safety and tolerability studies of Arbaclofen
An In-depth Technical Guide on the Initial Safety and Tolerability of Arbaclofen
For researchers, scientists, and drug development professionals, this technical guide synthesizes the foundational safety, tolerability, and mechanistic data on this compound (STX209), a selective GABA-B receptor agonist. This compound, the R-enantiomer of baclofen (B1667701), has been investigated for its therapeutic potential in various neurological and neurodevelopmental disorders by modulating the balance of excitatory and inhibitory neurotransmission.
Mechanism of Action
This compound is the pharmacologically active enantiomer of racemic baclofen and functions as a potent and selective agonist for the Gamma-Aminobutyric Acid type B (GABA-B) receptor.[1] Its mechanism is central to correcting imbalances between excitatory and inhibitory signals in neural circuits.[1] The activation of GABA-B receptors by this compound triggers a cascade of intracellular events mediated by G-proteins, primarily of the Gi/o family.[2]
This activation leads to:
-
Presynaptic Inhibition: Activation of presynaptic GABA-B receptors inhibits voltage-gated calcium channels, which in turn reduces the release of the excitatory neurotransmitter glutamate.[1]
-
Postsynaptic Inhibition: Postsynaptic receptor activation opens potassium channels, leading to hyperpolarization of the neuronal membrane and a dampening of neuronal excitability.[1]
-
Downstream Signaling: The G-protein dissociation upon receptor activation leads to the inhibition of adenylyl cyclase and modulation of ion channels, which fine-tunes synaptic transmission.[2]
This dual mechanism of reducing excitatory neurotransmitter release and directly inhibiting postsynaptic neurons helps to restore the balance between excitation and inhibition in the brain.[2]
Pharmacokinetics
Pharmacokinetic studies in healthy volunteers have demonstrated key characteristics of this compound:
-
Following a single 5 mg oral dose, there was no detectable conversion of the R-isomer to the S-isomer in vivo.[3]
-
Approximately 80% of the administered dose is recovered unchanged in the urine.[3]
-
The plasma exposure of a 5 mg dose of this compound is comparable to that of the R-isomer from a 10 mg dose of racemic baclofen (Lioresal).[3]
-
The rate and extent of drug exposure are only modestly reduced by the presence of food.[3]
A prodrug version, this compound placarbil, was developed to improve absorption properties beyond the upper small intestine, providing more sustained plasma exposure and reducing fluctuations in drug levels.[1][2]
Clinical Safety and Tolerability
This compound has been evaluated in multiple clinical trials across different patient populations, including those with Fragile X syndrome (FXS), Autism Spectrum Disorder (ASD), and spasticity due to Multiple Sclerosis (MS). Across these studies, this compound has been generally well-tolerated.[4][5][6]
Adverse Events in Autism Spectrum Disorder (ASD) Studies
Initial studies in individuals with ASD provided key insights into the safety profile of this compound (STX209).
| Study Type | Key Adverse Events | Discontinuation Rate due to AEs | Serious Adverse Events (SAEs) | Reference |
| 8-week, open-label | Agitation and irritability (often transient and resolved without dose change) | Not specified | Not specified | [5] |
| 12-week, double-blind, placebo-controlled | Behavioral (e.g., aggression, sleep disturbances), somnolence (9% incidence) | ~11% on STX209 vs. ~3% on placebo | Suicidal ideation (1 on STX209, 1 on placebo); Anaphylaxis (1 on placebo) | [4][7] |
Adverse Events in Fragile X Syndrome (FXS) Study
A double-blind, placebo-controlled trial in individuals with FXS also demonstrated good tolerability.
| Study Type | Key Adverse Events | Discontinuation Rate due to AEs | Serious Adverse Events (SAEs) | Reference |
| Double-blind, placebo-controlled | Incidence not significantly different from placebo | Not specified | 1 in the active treatment arm (hospitalization for increased irritability in a patient with a history of similar issues) | [4] |
Adverse Events in Multiple Sclerosis (MS) Spasticity Studies
Studies of an extended-release (ER) formulation of this compound in patients with MS-related spasticity provided additional safety data.
| Study Type | Most Common Adverse Events (>10%) | Discontinuation Rate due to AEs | Serious Adverse Events (SAEs) | Reference |
| Open-label extension (up to 80 mg/day) | Urinary tract disorder (34.7%), muscular weakness (23.8%), nausea (21.7%), asthenia (18.9%), dizziness (16.1%), somnolence (12.7%) | Not specified | 28 SAEs reported among 278 patients | [8] |
| 12-week, double-blind, placebo-controlled (40 mg/day) | Most adverse events were of mild-moderate severity. | Not specified | Not specified | [9] |
Experimental Protocols
The clinical development of this compound has involved various study designs to assess its safety and efficacy. A representative workflow for a Phase II randomized, double-blind, placebo-controlled trial is outlined below.
AIMS-2-TRIALS-CT1 Protocol for ASD
The AIMS-2-TRIALS-CT1 is a Phase II study designed to investigate the efficacy, safety, and tolerability of this compound for social function in children and adolescents with ASD.[10][11][12]
Key Methodologies:
-
Study Design: International, multi-site, double-blind, parallel-group, randomized (1:1), placebo-controlled.[10][11]
-
Population: 130 male and female participants aged 5 to 17 years with a diagnosis of ASD and fluent speech.[10][11]
-
Dosing: Medication is titrated over a 5-week period.[10][11]
-
Primary Outcome Measure: Change in the Socialization Domain of the Vineland Adaptive Behavior Scales, 3rd edition (VABS-3).[10]
-
Safety Assessments: Monitoring of adverse events, physical examinations, and blood tests are conducted throughout the study.[13]
Conclusion
The initial safety and tolerability studies of this compound (STX209) have established a profile of a generally well-tolerated compound. The mechanism of action, centered on the modulation of the GABAergic system to restore excitatory/inhibitory balance, provides a strong rationale for its investigation in neurodevelopmental disorders. While some clinical trials did not meet their primary endpoints, the safety data collected across studies in FXS, ASD, and MS populations have been crucial for understanding its clinical potential. The most commonly reported adverse events are typically behavioral or related to CNS depression (e.g., somnolence), and are often mild to moderate in severity. Further research and more targeted clinical trials may yet define a clear therapeutic role for this compound in specific patient subpopulations.
References
- 1. This compound (R-Baclofen)|GABA-B Receptor Agonist|RUO [benchchem.com]
- 2. This compound Placarbil|GABA-B Receptor Agonist|For Research [benchchem.com]
- 3. | BioWorld [bioworld.com]
- 4. dovepress.com [dovepress.com]
- 5. STX209 (this compound) for autism spectrum disorders: an 8-week open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical potential, safety, and tolerability of this compound in the treatment of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound extended-release tablets for spasticity in multiple sclerosis: open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | A Phase II Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy, Safety, and Tolerability of this compound Administered for the Treatment of Social Function in Children and Adolescents With Autism Spectrum Disorders: Study Protocol for AIMS-2-TRIALS-CT1 [frontiersin.org]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. A Phase II Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy, Safety, and Tolerability of this compound Administered for the Treatment of Social Function in Children and Adolescents With Autism Spectrum Disorders: Study Protocol for AIMS-2-TRIALS-CT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SFARI | Clinical trial of this compound for 16p11.2 deletion has launched [sfari.org]
The Enantioselective Synthesis and Purification of Arbaclofen: A Technical Guide
Arbaclofen, the (R)-enantiomer of baclofen (B1667701), is a selective agonist of the GABAB receptor and has been investigated for the treatment of several neurological disorders. Its stereospecific activity necessitates a detailed understanding of its enantioselective synthesis and purification. This technical guide provides an in-depth overview of the core methodologies for researchers, scientists, and drug development professionals involved in the synthesis and purification of this compound.
Chemical Synthesis of this compound
The asymmetric synthesis of this compound is crucial to obtaining the desired enantiomer with high purity. Several strategies have been developed, primarily focusing on the stereoselective formation of the chiral center at the β-position of the γ-aminobutyric acid (GABA) backbone.
Organocatalytic Asymmetric Michael Addition
A prominent and efficient method for the synthesis of this compound involves the organocatalytic asymmetric Michael addition of a malonate to a nitroolefin. This approach establishes the chiral center early in the synthetic sequence with high enantioselectivity.
A key transformation in this pathway is the reaction of 4-chlorobenzaldehyde (B46862) with nitromethane (B149229) to form (E)-1-chloro-4-(2-nitrovinyl)benzene. This intermediate then undergoes a Michael addition with a malonate ester in the presence of a chiral organocatalyst, such as a thiourea-based catalyst. The resulting adduct can then be converted to this compound through a series of steps including reduction of the nitro group, hydrolysis, and decarboxylation.[1][2] One synthetic route reports an overall yield of 38% for (R)-(-)-baclofen starting from 4-chlorobenzaldehyde.[1]
Experimental Protocol: Organocatalytic Michael Addition
-
Synthesis of (E)-1-chloro-4-(2-nitrovinyl)benzene (Nitroolefin 9): A mixture of 4-chlorobenzaldehyde (1.41 g, 10 mmol), nitromethane (5.4 ml, 10 equiv), and sodium methoxide (B1231860) (54.0 mg, 0.10 equiv) in methanol (B129727) (10 ml) is stirred overnight. Saturated ammonium (B1175870) chloride solution is added, and the aqueous phase is extracted with ethyl acetate (B1210297). The combined organic extracts are washed with brine, dried over MgSO₄, filtered, and concentrated. The residue is purified by column chromatography on silica (B1680970) gel (Hexane/Ethyl Acetate = 3/1) to afford the nitroalcohol intermediate 8 (1.82 g, 90% yield). Subsequent dehydration of the nitroalcohol yields the desired nitroolefin 9.[1]
-
Asymmetric Michael Addition: To a solution of the nitroolefin 9 and diethyl malonate in toluene, 10 mol% of a chiral thiourea (B124793) catalyst is added. The reaction is stirred at room temperature for 24 hours. The resulting Michael adduct 10 is obtained in 80% yield with 94% enantiomeric excess (ee). A single recrystallization from Hexane/Ethyl Acetate can yield enantiomerically pure adduct (>99% ee).[1]
-
Conversion to this compound: The nitro group of the Michael adduct is reduced using NiCl₂·6H₂O and NaBH₄ in methanol. Subsequent hydrolysis and decarboxylation of the resulting lactam with 6N HCl at reflux affords the hydrochloride salt of this compound.[1]
Asymmetric Hydrogenation
Another effective strategy for introducing the chiral center is through the asymmetric hydrogenation of a suitable prochiral precursor. This method often employs chiral metal catalysts, such as those based on Ruthenium-BINAP complexes.
This approach may involve the synthesis of a β-keto ester or a C=C double bond at the desired position, which is then stereoselectively reduced. For instance, a Ru(II)–(S)-BINAP catalyzed asymmetric hydrogenation of both a C=C and a C=O group in a precursor molecule has been utilized to synthesize (R)-(−)-baclofen with an overall yield of 26% and 90% ee.[3]
Experimental Protocol: Asymmetric Hydrogenation (General Steps)
Detailed protocols for this specific multi-step synthesis are proprietary and vary between different research groups. However, a general workflow involves:
-
Substrate Preparation: Synthesis of a precursor molecule containing a prochiral ketone or olefin at the position that will become the chiral center of this compound.
-
Asymmetric Hydrogenation: The precursor is dissolved in a suitable solvent (e.g., methanol, ethanol) and placed in a high-pressure reactor. A chiral catalyst, such as Ru(II)-(S)-BINAP, is added. The reaction is carried out under a hydrogen atmosphere at a specific pressure and temperature until completion.
-
Purification and Conversion: The product of the hydrogenation is purified, and subsequent chemical transformations are performed to yield this compound.
Chiral Auxiliary-Induced Asymmetric Synthesis
The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of this compound, a chiral auxiliary can be attached to a precursor molecule to direct a Michael addition or an aldol (B89426) reaction. For example, (R)-N-phenylpantolactam has been used as a chiral auxiliary to facilitate the synthesis of (R)-baclofen.[4]
Enzymatic Resolution
Enzymatic resolution offers a green and highly selective method for separating enantiomers. This technique utilizes enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.
In the context of this compound synthesis, a racemic ester precursor of baclofen can be subjected to enzymatic hydrolysis. For example, α-chymotrypsin has been used for the kinetic resolution of racemic methyl 3-(4-chlorophenyl)-4-nitrobutanoate. The unreacted (R)-ester, which can be converted to this compound, is isolated with high enantiomeric purity.[4]
Experimental Protocol: Enzymatic Resolution of Racemic Methyl 3-(4-chlorophenyl)-4-nitrobutanoate
-
Reaction Setup: Racemic methyl 3-(4-chlorophenyl)-4-nitrobutanoate is suspended in a 0.1 M phosphate (B84403) buffer solution (pH 7.4).
-
Enzymatic Reaction: α-chymotrypsin is added to the mixture, and the reaction is stirred at room temperature. The progress of the reaction is monitored until approximately 50% conversion is reached.
-
Separation: The reaction is stopped, and the unreacted (R)-ester is extracted with an organic solvent. The (S)-acid remains in the aqueous phase. The (R)-ester is isolated with high enantiomeric excess (e.g., 99.9% ee) and can be carried forward to synthesize this compound.[4]
Purification of this compound
The purification of this compound from its (S)-enantiomer and other impurities is a critical step in its production. Chiral chromatography is the most widely used and effective technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Several types of CSPs are effective for the resolution of baclofen enantiomers, including those based on cyclodextrins, macrocyclic antibiotics (e.g., teicoplanin), and derivatized polysaccharides. The choice of mobile phase is also crucial for achieving good separation.[5][6]
Experimental Protocol: Chiral HPLC Separation of Baclofen Enantiomers
-
Column: Phenomenex Chirex 3126 (D)-penicillamine based chiral column (150 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of 0.4 mM CuSO₄ in acetonitrile (B52724) and 20 mM sodium acetate (17:83 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.[5]
-
Sample Preparation: The sample is dissolved in the mobile phase.
-
Injection Volume: 20 µL.
This method allows for the baseline separation of the (R)- and (S)-enantiomers of baclofen.
Thin-Layer Chromatography (TLC)
Ligand-exchange TLC is a cost-effective method for the chiral resolution of baclofen. This technique can be performed in two ways: by impregnating the TLC plate with a chiral ligand-exchange reagent or by using the chiral reagent as a mobile phase additive.[7][8]
Experimental Protocol: Ligand-Exchange TLC
-
Chiral Selector: A complex of Cu(II) with an L-amino acid (e.g., L-tryptophan).[7]
-
Stationary Phase: Silica gel TLC plates.
-
Mobile Phase: A mixture of methanol, acetonitrile, and chloroform.[7]
-
Detection: The spots can be visualized using iodine vapor.[7]
Capillary Electrophoresis (CE)
Capillary electrophoresis is another high-resolution technique for chiral separations. In this method, a chiral selector, such as a cyclodextrin, is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to different migration times and thus their separation.[9]
Data Presentation
The following tables summarize key quantitative data from the described synthesis and purification methods.
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Key Reagents/Catalysts | Yield | Enantiomeric Excess (ee) | Reference |
| Organocatalytic Michael Addition | Chiral thiourea catalyst | 38% (overall) | >99% (after recrystallization) | [1] |
| Asymmetric Hydrogenation | Ru(II)-(S)-BINAP | 26% (overall) | 90% | [3] |
| Enzymatic Resolution | α-chymotrypsin | 42% (for R-ester) | 99.9% | [4] |
Table 2: Chiral HPLC Purification Parameters for Baclofen Enantiomers
| Parameter | Value | Reference |
| Chiral Stationary Phase | Phenomenex Chirex 3126 (D-penicillamine) | [5] |
| Mobile Phase | 0.4 mM CuSO₄ in ACN:20 mM NaOAc (17:83) | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Detection Wavelength | 220 nm | [5] |
| Limit of Quantitation | 20 ng/mL | [5] |
Visualizations
The following diagrams illustrate the key workflows and pathways described in this guide.
Caption: Overview of Asymmetric Synthesis Routes to this compound.
Caption: Workflow for Chiral HPLC Purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Preparative enantioseparation of (RS)-baclofen: determination of molecular dissymmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioresolution of (RS)-baclofen by liquid chromatography: A review. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Off-Target Profile of Arbaclofen: A Technical Exploration of Early Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pharmacological Profile of Arbaclofen
This compound's primary mechanism of action is its potent and selective agonism of the GABA-B receptor.[2] This interaction is central to its therapeutic effects. The following table summarizes the key on-target pharmacological data for this compound.
| Target | Action | Potency/Affinity |
| GABA-B Receptor | Agonist | This compound exhibits 100- to 1000-fold greater specificity for the GABA-B receptor compared with the S-enantiomer.[3][4] |
Exploration of Off-Target Effects in Early Research
Early preclinical and clinical studies have consistently reported that this compound (also known as STX209) has "modest off-target behavioral effects" and is generally well-tolerated.[5][6][7][8][9] This suggests a favorable safety profile with limited engagement of other receptors at therapeutic concentrations. However, specific quantitative data from comprehensive off-target receptor binding panels (such as those conducted by CEREP or similar screening services) are not detailed in the reviewed literature.
The available information indicates that the off-target effects are not pronounced. For instance, in a comprehensive preclinical validation study for 16p11.2 deletion syndrome, this compound was found to be non-sedating and had only modest off-target behavioral effects at the tested doses.[5][7][8] Clinical trials in Fragile X syndrome and Autism Spectrum Disorder have also reported a good safety and tolerability profile, with the most common adverse events being extensions of its on-target GABA-B agonist activity.[10][11][12]
It is important to note that while baclofen, the racemic mixture containing this compound, has a well-characterized safety profile, it is also known to have an affinity for voltage-gated calcium channels, although the clinical significance of this interaction is not fully established.[13][14] The extent to which this applies specifically to this compound at therapeutic doses requires further investigation.
Key Experimental Methodologies
To provide insight into the preclinical assessment of this compound, the following section details the methodology from a representative study investigating its behavioral effects in a mouse model of 16p11.2 deletion syndrome.[7]
Preclinical Behavioral Assessment of this compound in 16p11.2 Deletion Mouse Models
Objective: To assess the efficacy of this compound in rescuing behavioral phenotypes in mouse models of 16p11.2 deletion.
Animal Models: Three different mouse lines with deletions in the mouse region syntenic to human 16p11.2 were used.
Drug Administration:
-
This compound was administered in the drinking water at concentrations of 0.25, 0.5, or 1.0 mg/mL for at least 12 days prior to and during behavioral testing.[7]
-
Vehicle-treated animals received regular drinking water.
Behavioral Testing Battery: A series of behavioral tests were conducted to assess various domains:
-
Open Field Test: To evaluate general locomotor activity and anxiety-like behavior. Mice were placed in a novel, open arena, and their movement was tracked.
-
Novel Object Recognition (NOR): To assess recognition memory. Mice were habituated to two identical objects and, after a delay, were exposed to one familiar and one novel object. The time spent exploring each object was recorded.
-
Object Location Memory (OLM): To evaluate spatial memory. Mice were habituated to two identical objects in specific locations. After a delay, one object was moved to a new location, and the exploration time for the moved and unmoved objects was measured.
-
Contextual Fear Conditioning: To assess fear-associated learning and memory. Mice were placed in a novel context and received a mild foot shock paired with an auditory cue. Memory was assessed by measuring freezing behavior in response to the context and the cue at a later time.
-
Accelerating Rotarod: To evaluate motor coordination and learning. Mice were placed on a rotating rod that gradually accelerated, and the latency to fall was recorded.
Data Analysis:
-
Behavioral data were analyzed using appropriate statistical methods, such as ANOVA, to compare the performance of different genotypes and treatment groups.
-
An unsupervised machine-learning approach was also used to analyze exploratory behavior in the open field test.[7]
Brain Tissue Analysis:
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
Based on the available early research, this compound demonstrates a high degree of selectivity for its primary target, the GABA-B receptor. While comprehensive quantitative off-target screening data is not publicly detailed, the consistent reports of "modest off-target behavioral effects" and a favorable safety profile in both preclinical and clinical studies suggest a low propensity for significant interactions with other receptors at therapeutic doses. The primary mechanism of action, involving the modulation of GABA-B receptor signaling, is well-characterized and forms the basis of its therapeutic potential. Future publications of detailed preclinical safety pharmacology data would be invaluable in providing a more complete quantitative picture of this compound's off-target profile.
References
- 1. Frontiers | A Phase II Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy, Safety, and Tolerability of this compound Administered for the Treatment of Social Function in Children and Adolescents With Autism Spectrum Disorders: Study Protocol for AIMS-2-TRIALS-CT1 [frontiersin.org]
- 2. This compound (R-Baclofen)|GABA-B Receptor Agonist|RUO [benchchem.com]
- 3. This compound extended-release tablets for spasticity in multiple sclerosis: open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. datta.hms.harvard.edu [datta.hms.harvard.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. Towards Preclinical Validation of this compound (R-baclofen) Treatment for 16p11.2 Deletion Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards Preclinical Validation of this compound (R-baclofen) Treatment for 16p11.2 Deletion Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. STX209 (this compound) for autism spectrum disorders: an 8-week open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Arbaclofen Dosage Determination in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbaclofen, the R-enantiomer of baclofen (B1667701), is a selective agonist for the γ-aminobutyric acid (GABA) type B receptor (GABA-B).[1] It has been the subject of extensive preclinical and clinical research for its potential therapeutic effects in various neurological and neurodevelopmental disorders, including Fragile X syndrome (FXS), autism spectrum disorder (ASD), and spasticity in multiple sclerosis.[1][2][3][4] this compound's mechanism of action involves modulating inhibitory neurotransmission, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system.[1][5] These application notes provide a comprehensive overview of dosage determination for this compound in in vivo animal studies, along with detailed protocols for drug administration and relevant behavioral assays.
Data Presentation: this compound Dosage in Animal Models
The following tables summarize quantitative data on this compound dosage from various in vivo studies.
Table 1: this compound Dosage in Mouse Models
| Indication/Model | Strain | Administration Route | Dosage Range | Key Findings |
| Fragile X Syndrome (FXS) | Fmr1 Knockout | Intraperitoneal (i.p.) | 1 - 3 mg/kg (single dose) | Improved sociability and reduced repetitive behavior.[6] |
| Fragile X Syndrome (FXS) | Fmr1 Knockout | Oral (in drinking water) | Not specified | Corrected abnormal protein synthesis. |
| Autism Spectrum Disorder (ASD) | BTBR T+ Itpr3tf/J (BTBR) | Intraperitoneal (i.p.) | 1 and 3 mg/kg (single dose) | 3 mg/kg improved repetitive behavior; both doses improved sociability.[6] |
| Autism Spectrum Disorder (ASD) | C58/J | Intraperitoneal (i.p.) | Not specified | Reduced stereotyped jumping. |
| 16p11.2 Deletion Syndrome | 16p11.2 del mice | Oral (in drinking water) | 0.25, 0.5, or 1.0 mg/mL | Rescued cognitive deficits without causing sedation. |
Table 2: this compound Dosage in Rat Models
| Indication/Model | Strain | Administration Route | Dosage Range | Key Findings |
| Autism Spectrum Disorder (ASD) | Fawn-Hooded | Intraperitoneal (i.p.) | 0.125 and 0.25 mg/kg | Partially restored ultrasonic vocalization deficits. |
| Autism Spectrum Disorder (ASD) | Fawn-Hooded | Oral (p.o.) | 0.125 - 0.5 mg/kg | Reversed increased tactile sensitivity. |
| General Study | Wistar | Subcutaneous (s.c.) | 0.01 - 1 mg/kg | Dose-dependent increase in urine flow rate. |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound acts as a selective agonist at GABA-B receptors, which are G-protein coupled receptors (GPCRs).[1][5] Upon binding, the receptor activates inhibitory G-proteins (Gi/o), leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate downstream effectors. The primary mechanisms include the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[5] Specifically, Gβγ subunits can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibit voltage-gated calcium channels, which reduces neurotransmitter release.[1]
Experimental Workflow for Dosage Determination
A typical workflow for determining the optimal dosage of this compound in in vivo animal studies involves several key stages, from initial dose-range finding to more detailed behavioral and physiological assessments.
References
- 1. Towards Preclinical Validation of this compound (R-baclofen) Treatment for 16p11.2 Deletion Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2016132218A1 - Method of administering r-baclofen in an extended release dosage form - Google Patents [patents.google.com]
- 3. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20210059965A1 - Oral baclofen solutions - Google Patents [patents.google.com]
Application Notes and Protocols for Testing Arbaclofen Efficacy in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arbaclofen, the R-enantiomer of baclofen, is a selective GABA-B receptor agonist that has shown promise in preclinical studies for treating core symptoms of neurodevelopmental disorders such as Fragile X syndrome (FXS) and Autism Spectrum Disorder (ASD).[1][2][3][4] Its mechanism of action involves modulating the excitatory/inhibitory balance in the brain by enhancing GABAergic activity and inhibiting the presynaptic release of glutamate.[1][5] These application notes provide detailed protocols for key behavioral assays used to evaluate the efficacy of this compound in relevant mouse models.
Mechanism of Action: this compound Signaling Pathway
This compound's therapeutic effects are primarily mediated through its agonist activity at the GABA-B receptor. This interaction leads to a cascade of downstream effects that help to correct neuronal hyperexcitability, a common feature in many neurodevelopmental disorders.
Caption: this compound's mechanism of action.
Data Presentation: Summary of this compound Efficacy in Mouse Models
The following tables summarize the quantitative data from key behavioral assays assessing the efficacy of this compound in various mouse models of neurodevelopmental disorders.
Table 1: Effects of this compound on Social Behavior in the Three-Chamber Social Interaction Test
| Mouse Model | Treatment Group | Sociability (Time in Chamber with Mouse vs. Object) | Social Novelty (Time with Novel vs. Familiar Mouse) | Reference |
| BTBR T+ Itpr3tf/J | Vehicle | No significant preference | Not Assessed | [3][4] |
| This compound (1.0 mg/kg) | Significant preference for chamber with mouse | Not Assessed | [3][4] | |
| This compound (3.0 mg/kg) | Significant preference for chamber with mouse | Not Assessed | [3][4] | |
| 16p11.2 Deletion | Vehicle | Deficit in social interaction | Deficit in social novelty | [2][6] |
| This compound | Improved social interaction and social novelty | Improved social interaction and social novelty | [2][6] |
Table 2: Effects of this compound on Repetitive Behaviors
| Mouse Model | Behavioral Assay | Treatment Group | Outcome | Reference |
| BTBR T+ Itpr3tf/J | Self-Grooming | Vehicle | Increased grooming duration | [3][4] |
| This compound (3.0 mg/kg) | Significantly reduced grooming duration | [3][4] | ||
| BTBR T+ Itpr3tf/J | Marble Burying | Vehicle | High number of marbles buried | [3][4] |
| This compound (3.0 mg/kg) | Significantly reduced number of marbles buried | [3][4] | ||
| C58/J | Stereotyped Jumping | Vehicle | High frequency of jumping | [3][4] |
| This compound (3.0 mg/kg) | Significantly reduced frequency of jumping | [3][4] | ||
| Fmr1 Knockout | Marble Burying | Vehicle | Increased number of marbles buried | [7] |
| This compound (STX209) | Reduced number of marbles buried to wild-type levels | [7] |
Table 3: Effects of this compound on Cognition and Motor Function
| Mouse Model | Behavioral Assay | Treatment Group | Outcome | Reference |
| 16p11.2 Deletion | Novel Object Recognition | Vehicle | Impaired recognition memory | [2][6] |
| This compound | Rescued cognitive deficits | [2][6] | ||
| 16p11.2 Deletion | Object Location Memory | Vehicle | Impaired spatial memory | [2] |
| This compound | Rescued spatial memory deficits | [2] | ||
| 16p11.2 Deletion | Rotarod | Vehicle | No significant deficit | [8] |
| This compound | No significant effect | [8] |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Three-Chamber Social Interaction Test
This assay assesses social affiliation and social memory/novelty preference.
Experimental Workflow:
Caption: Three-Chamber Social Interaction Workflow.
Protocol:
-
Apparatus: A rectangular, three-chambered box made of clear polycarbonate. The dividing walls have small openings to allow access to all chambers.
-
Animal Acclimation: Habituate the test mouse to the testing room for at least 30 minutes before the trial.
-
Phase 1: Habituation: Place the test mouse in the center chamber and allow it to explore for 5-10 minutes with the doorways to the side chambers blocked. Then, remove the barriers and allow the mouse to explore all three empty chambers for 10 minutes.
-
Phase 2: Sociability: Confine the test mouse to the center chamber. Place an unfamiliar "stranger" mouse (Stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the other. Remove the barriers and allow the test mouse to explore all three chambers for 10 minutes.
-
Phase 3: Social Novelty: Confine the test mouse to the center chamber. Keep Stranger 1 (now familiar) in its cage and place a new, unfamiliar mouse (Stranger 2) in the previously empty wire cage. Remove the barriers and allow the test mouse to explore for 10 minutes.
-
Data Analysis: Record the time spent in each chamber and the time spent sniffing each wire cage using automated video tracking software. Sociability is determined by a greater amount of time spent with Stranger 1 compared to the empty cage. Social novelty is demonstrated by more time spent with Stranger 2 compared to Stranger 1.
Open Field Test
This assay is used to assess general locomotor activity and anxiety-like behavior.
Experimental Workflow:
Caption: Open Field Test Workflow.
Protocol:
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning.
-
Animal Acclimation: Habituate the mouse to the testing room for 30-60 minutes prior to testing.
-
Procedure: Place the mouse in the center of the open field and allow it to explore freely for a set period (e.g., 15-30 minutes).
-
Data Analysis: Use video tracking software to record and analyze various parameters, including:
-
Total distance traveled (a measure of general activity).
-
Time spent in the center of the arena versus the periphery (an index of anxiety-like behavior; less time in the center suggests higher anxiety).
-
Rearing frequency (vertical exploration).
-
Marble Burying Test
This assay measures repetitive and compulsive-like digging behavior.
Experimental Workflow:
Caption: Marble Burying Test Workflow.
Protocol:
-
Apparatus: A standard mouse cage filled with 5 cm of fresh bedding.
-
Setup: Place 20 glass marbles in a 4x5 grid on top of the bedding.
-
Animal Acclimation: Acclimate the mouse to the testing room for at least 30 minutes.
-
Procedure: Gently place the mouse into the cage. Leave the mouse undisturbed for 30 minutes.
-
Data Analysis: After 30 minutes, remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding. A higher number of buried marbles is indicative of increased repetitive/compulsive-like behavior.
Self-Grooming Assay
This assay quantifies repetitive grooming behavior, a common phenotype in mouse models of ASD.
Experimental Workflow:
Caption: Self-Grooming Assay Workflow.
Protocol:
-
Apparatus: A novel, clean cage (without bedding) or a clear cylinder.
-
Animal Acclimation: Habituate the mouse to the testing room for at least 30 minutes.
-
Procedure: Place the mouse individually into the apparatus and allow it to acclimate for 10 minutes. After the habituation period, record the mouse's behavior for 10-20 minutes.
-
Data Analysis: A trained observer should score the total cumulative time the mouse spends grooming (including head washing, body licking, and tail/genital grooming). Automated systems can also be used.
Novel Object Recognition Test
This test assesses recognition memory.
Experimental Workflow:
Caption: Novel Object Recognition Workflow.
Protocol:
-
Apparatus: An open field arena. A variety of objects that are heavy enough not to be displaced by the mouse should be used.
-
Habituation: For 1-3 days, allow each mouse to explore the empty arena for 5-10 minutes to reduce novelty-induced stress.
-
Familiarization/Training Phase: Place two identical objects in the arena. Place the mouse in the arena and allow it to explore for 5-10 minutes.
-
Retention Interval: Return the mouse to its home cage for a defined period (e.g., 1 to 24 hours).
-
Test Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for 5 minutes.
-
Data Analysis: Measure the time the mouse spends actively exploring each object (sniffing or touching with the nose). Calculate a discrimination index to quantify recognition memory. A positive discrimination index indicates that the mouse remembers the familiar object and prefers to explore the novel one.
References
- 1. Reversal of disease-related pathologies in the fragile X mouse model by selective activation of GABAB receptors with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gaba-B Receptor Agonist R-Baclofen Reverses Social Deficits and Reduces Repetitive Behavior in Two Mouse Models of Autism [escholarship.org]
- 3. Towards Preclinical Validation of this compound (R-baclofen) Treatment for 16p11.2 Deletion Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. R-Baclofen Treatment Corrects Autistic-like Behavioral Deficits in the RjIbm(m):FH Fawn-Hooded Rat Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reversal of Disease-Related Pathologies in the Fragile X Mouse Model by Selective Activation of GABAB Receptors with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Arbaclofen's Effects on Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the electrophysiological effects of Arbaclofen on neuronal activity. This compound, the active R-enantiomer of baclofen (B1667701), is a selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor.[1] Its activation of these receptors leads to neuronal inhibition, a key mechanism in its therapeutic effects.[2] The following protocols are designed to enable researchers to characterize the impact of this compound on neuronal excitability, synaptic transmission, and network activity.
Mechanism of Action
This compound exerts its effects by binding to and activating GABA-B receptors, which are G-protein-coupled receptors (GPCRs).[3] This activation initiates a signaling cascade that primarily involves:
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions (K+), causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.[4][5]
-
Inhibition of voltage-gated calcium (Ca2+) channels: By reducing Ca2+ influx into the presynaptic terminal, this compound decreases the release of excitatory neurotransmitters.[6]
These actions collectively result in a reduction of neuronal excitability and synaptic transmission.
Data Presentation: Quantitative Effects of this compound on Neuronal Properties
The following tables summarize the quantitative effects of baclofen (the racemic mixture containing this compound) on various neuronal parameters as reported in the literature. These values can serve as a reference for expected outcomes when studying this compound.
| Parameter | Effect of Baclofen | Concentration | Neuron Type | Reference |
| Postsynaptic Currents/Potentials | ||||
| Inhibitory Postsynaptic Current (IPSC) | Blocked | 0.2-500 µM | Guinea Pig Olfactory Cortex | [7] |
| Miniature Excitatory Postsynaptic Current (mEPSC) Frequency | Decreased | 0.1-100 µM | Rat Hippocampal CA3 | [8] |
| Miniature Excitatory Postsynaptic Current (mEPSC) Amplitude | No change | 0.1-100 µM | Rat Hippocampal CA3 | [8] |
| Membrane Properties | ||||
| Input Resistance | Lowered | 10 µM | Rat Reticular Thalamic Neurons | [9] |
| Resting Membrane Potential | Hyperpolarization (decrease) | 10 µM | Rat Reticular Thalamic Neurons | [9] |
| Ion Channel Properties | ||||
| P-type Ca2+ Channel Current | Inhibited | Not Specified | Rat Cerebellar Purkinje Neurons | [6] |
| N-type Ca2+ Channel Current | Inhibited | Not Specified | Rat Spinal Cord Neurons | [6] |
| L-type Ca2+ Channel Current | No effect | Not Specified | Rat Spinal Cord Neurons | [6] |
| Hyperpolarization-activated cation current (Ih) | Inhibited | 30 µM | Rat Substantia Nigra Zona Compacta Neurons | [5] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound and the general experimental workflows for the electrophysiological protocols described below.
Experimental Protocols
The following are detailed protocols for whole-cell patch-clamp and field potential recordings to study the effects of this compound.
Protocol 1: Whole-Cell Patch-Clamp Recording of Postsynaptic Currents
This protocol is designed to measure the effect of this compound on postsynaptic currents, such as miniature excitatory postsynaptic currents (mEPSCs).
1. Materials and Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[10] Continuously bubble with carbogen (B8564812) (95% O2 / 5% CO2).
-
Intracellular Solution (for mEPSCs): (in mM) 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 5 QX-314 bromide. Adjust pH to 7.2-7.3 with CsOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in water or a suitable solvent and dilute to the final desired concentration in aCSF on the day of the experiment.
-
Tetrodotoxin (TTX): To block action potentials and record miniature events (final concentration ~1 µM).[11]
-
Picrotoxin or Bicuculline: To block GABA-A receptor-mediated inhibitory currents (final concentration ~50-100 µM).
2. Equipment:
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Micromanipulators
-
Perfusion system
-
Glass capillary puller
3. Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical, 300-400 µm thick) from rodents in ice-cold, oxygenated aCSF.[12] Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[13]
-
Obtaining a Whole-Cell Recording:
-
Visually identify a neuron for recording.
-
Approach the neuron with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a gigaseal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[13]
-
-
Data Acquisition:
-
Clamp the neuron at a holding potential of -70 mV to record mEPSCs.
-
Record a stable baseline of spontaneous mEPSCs for 5-10 minutes in the presence of TTX and a GABA-A receptor antagonist.
-
Bath apply this compound at the desired concentration (e.g., 1-100 µM) and record for 10-15 minutes.
-
Perform a washout with aCSF and record for another 10-15 minutes to observe any reversal of the effects.
-
-
Data Analysis:
-
Detect and analyze mEPSCs for frequency, amplitude, and kinetics using appropriate software.
-
Compare the mEPSC parameters before, during, and after this compound application. A decrease in mEPSC frequency with no change in amplitude is indicative of a presynaptic mechanism of action.[8]
-
Protocol 2: Field Potential Recording of Synaptic Transmission
This protocol is used to assess the effect of this compound on synaptic transmission and plasticity in a neuronal population.
1. Materials and Solutions:
-
aCSF: Same as in Protocol 1.
-
This compound Stock Solution: Same as in Protocol 1.
2. Equipment:
-
Extracellular recording amplifier and data acquisition system
-
Stimulus isolator
-
Bipolar stimulating electrode
-
Glass recording microelectrode
-
Microscope
-
Micromanipulators
-
Perfusion system
3. Procedure:
-
Slice Preparation: Prepare and recover acute brain slices as described in Protocol 1.
-
Recording Setup: Place the slice in the recording chamber and perfuse with oxygenated aCSF.
-
Electrode Placement:
-
Place a bipolar stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus).[14]
-
Place a glass recording microelectrode filled with aCSF in the dendritic layer of the target neuronal population (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).[14]
-
-
Data Acquisition:
-
Deliver single voltage pulses through the stimulating electrode to evoke fEPSPs.
-
Determine the stimulus intensity that elicits an fEPSP with an amplitude of 30-50% of the maximum response.
-
Record a stable baseline of fEPSPs at a low stimulation frequency (e.g., 0.05 Hz) for 20-30 minutes.
-
Bath apply this compound and continue recording for 20-30 minutes.
-
Perform a washout with aCSF and record for another 20-30 minutes.
-
-
Data Analysis:
-
Measure the slope or amplitude of the fEPSPs.
-
Normalize the fEPSP slope/amplitude to the baseline period.
-
Plot the normalized fEPSP slope/amplitude over time to visualize the effect of this compound. A reduction in the fEPSP slope/amplitude indicates an inhibition of synaptic transmission.
-
References
- 1. This compound extended-release tablets for spasticity in multiple sclerosis: open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Baclofen inhibition of the hyperpolarization-activated cation current, Ih, in rat substantia nigra zona compacta neurons may be secondary to potassium current activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABAB receptor inhibition of P-type Ca2+ channels in central neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Baclofen blocks postsynaptic inhibition but not the effect of muscimol in the olfactory cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Presynaptic inhibition of miniature excitatory synaptic currents by baclofen and adenosine in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Microelectrode array recordings of cultured hippocampal networks reveal a simple model for transcription and protein synthesis-dependent plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genes2cognition.org [genes2cognition.org]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. Electrophysiological recordings [bio-protocol.org]
Application Note: High-Throughput Quantification of Arbaclofen in Human Plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Arbaclofen, the (R)-enantiomer of baclofen, is a selective agonist for the GABA-B receptor. It is under investigation for the treatment of several neurological and psychiatric disorders, including Fragile X syndrome and autism spectrum disorders.[1] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note details a robust and sensitive LC-MS/MS method for the determination of this compound in human plasma samples, suitable for high-throughput analysis.
The method described herein utilizes Solid-Phase Extraction (SPE) for sample clean-up and a stable isotope-labeled internal standard (IS), Baclofen-d4, to ensure high accuracy and precision.
Experimental
Materials and Reagents
-
This compound reference standard
-
Baclofen-d4 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265)
-
Deionized water
-
Human plasma (K2-EDTA)
-
Phosphate (B84403) buffer
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode C8/cation exchange)[2][3][4]
Instrumentation
-
HPLC System: Agilent 1200 Series or equivalent[5]
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer[6]
-
Analytical Column: BDS Hypersil C8 (100 x 4.6 mm, 5 µm) or equivalent[5]
Protocol: Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To 200 µL of plasma sample, add 20 µL of the internal standard working solution (Baclofen-d4). Adjust the pH of the plasma samples to approximately 4 using a phosphate buffer solution.[2][3][4][7]
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridges sequentially with 2 mL of methanol followed by 2 mL of deionized water and then 2 mL of phosphate buffer (pH 4).[7]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water to remove endogenous water-soluble compounds.[2][3][4][7]
-
Elution: Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile-based solvent).
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.[6]
Protocol: LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of this compound in the plasma samples is then determined from this calibration curve.
Method Validation Summary
The described methods have been validated according to regulatory guidelines. A summary of the performance characteristics from various published methods is presented below.
| Parameter | Method 1[3][4] | Method 2[5] | Method 3 |
| Linearity Range | 25 - 1,000 ng/mL | 5.023 - 1000 ng/mL | 20.1 - 1000 ng/mL |
| LLOQ | 25 ng/mL | 5.023 ng/mL | 20.1 ng/mL |
| Intra-day Precision (%RSD) | <5% | Not Reported | Not Reported |
| Inter-day Precision (%RSD) | <5% | Not Reported | Not Reported |
| Average Recovery | 30% | Not Reported | Not Reported |
| Internal Standard | Baclofen-d4 | Baclofen-d4 | Baclofen-d4 |
| Sample Preparation | Solid-Phase Extraction | Solid-Phase Extraction | Solid-Phase Extraction |
Alternative Protocol: Protein Precipitation
For a faster, albeit potentially less clean, sample preparation method, protein precipitation can be employed.
-
Precipitation: To a plasma sample, add the internal standard followed by 3 volumes of cold acetonitrile.[6]
-
Vortex & Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase for injection.
This method has been shown to achieve a lower limit of quantification (LLOQ) of 0.25 ng/mL in rat plasma.[2]
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified GABA-B receptor signaling pathway.
References
- 1. Fragile X syndrome - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
- 5. iscientific.org [iscientific.org]
- 6. Towards Preclinical Validation of this compound (R-baclofen) Treatment for 16p11.2 Deletion Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Designing Randomized Controlled Trials of Arbaclofen in Autism Spectrum Disorder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing randomized controlled trials (RCTs) for Arbaclofen (also known as STX209) in the context of Autism Spectrum Disorder (ASD). The protocols outlined below are based on a synthesis of existing clinical trial data and best practices in ASD research.
Introduction to this compound and its Rationale in ASD
This compound, the R-enantiomer of baclofen, is a selective agonist for the gamma-aminobutyric acid type B (GABA-B) receptor.[1][2] The rationale for its use in ASD stems from the theory of an imbalance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission in the brains of individuals with ASD.[3][4][5][6] By activating GABA-B receptors, this compound is thought to enhance inhibitory tone, reduce the release of the excitatory neurotransmitter glutamate, and thereby restore a more balanced neural environment.[1][2][5] Preclinical studies in animal models of ASD and related neurodevelopmental disorders have shown that this compound can ameliorate core behavioral features such as social deficits and repetitive behaviors.[2][6][7] Clinical trials in humans have yielded mixed but promising results, suggesting that this compound may be effective in certain subgroups of the heterogeneous ASD population.[3][4][8]
Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action for this compound at the synaptic level.
Caption: this compound's mechanism of action at the synapse.
Protocol for a Phase II Randomized, Double-Blind, Placebo-Controlled Trial of this compound in ASD
This protocol outlines a rigorous methodology for evaluating the efficacy and safety of this compound in children and adolescents with ASD.
Study Objectives
-
Primary Objective: To evaluate the efficacy of this compound compared to placebo in improving social function in children and adolescents with ASD.
-
Secondary Objectives:
-
To assess the effects of this compound on other core symptoms of ASD, including repetitive behaviors and communication deficits.
-
To evaluate the impact of this compound on global functioning and adaptive behaviors.
-
To determine the safety and tolerability of this compound in this population.
-
Study Design
A 16-week, multi-site, randomized, double-blind, placebo-controlled, parallel-group study.[9]
Participant Population
Inclusion Criteria:
-
Male and female children and adolescents aged 5-17 years.[9]
-
Confirmed diagnosis of ASD based on DSM-5 criteria, supported by standardized diagnostic instruments such as the Autism Diagnostic Observation Schedule, Second Edition (ADOS-2) and the Autism Diagnostic Interview-Revised (ADI-R).
-
Stable educational and behavioral interventions for at least 3 months prior to screening.[10]
-
Informed consent from a parent or legal guardian and assent from the participant, where appropriate.
Exclusion Criteria:
-
Known genetic cause for ASD (e.g., Fragile X syndrome, Tuberous Sclerosis).[6]
-
History of a seizure disorder that has not been stable for at least 6 months.[6]
-
Current treatment with GABA agonists, certain anticonvulsants, or more than two other psychoactive medications.[6][11]
-
Previous participation in a clinical trial of this compound.[10]
Investigational Product and Dosing
-
Drug: this compound (STX209) orally disintegrating tablets (5mg, 10mg, 15mg, 20mg) or a matching placebo.[9][10]
-
Dosing and Titration: A flexible dose-titration schedule will be utilized over the first 5 weeks, stratified by age.[9][10]
| Age Group | Week 0 | Week 1 | Week 2 | Week 3 | Weeks 4-16 (Target Dose) |
| 5-11 years | 5mg BID | 5mg BID | 10mg TID | 10mg TID | 15mg TID |
| 12-17 years | 5mg QD | 10mg BID | 10mg BID | 15mg TID | 20mg TID |
If a participant does not tolerate a dose increase, they should return to the previously tolerated dose for the remainder of the treatment period. No dose changes should be made after week 5, unless for safety reasons.[9][10]
Outcome Measures
Primary Outcome Measure:
-
Vineland Adaptive Behavior Scales, Third Edition (Vineland-3): Change from baseline to week 16 in the Socialization domain composite score. The Vineland is a well-validated measure of adaptive behavior and has shown sensitivity in previous this compound trials.[3][8][12]
Secondary Outcome Measures:
-
Aberrant Behavior Checklist (ABC): To measure changes in irritability, social withdrawal, stereotypy, hyperactivity, and inappropriate speech.[3][13]
-
Social Responsiveness Scale, Second Edition (SRS-2): A quantitative measure of autistic social impairment.[13]
-
Clinical Global Impression - Severity (CGI-S) and Improvement (CGI-I): Clinician-rated scales to assess the overall severity of illness and change over time.[3][14][15]
-
Repetitive Behavior Scale-Revised (RBS-R): To specifically measure the breadth and severity of repetitive behaviors.
-
Pediatric Quality of Life Inventory (PedsQL): To assess health-related quality of life.
Data Presentation: Summary of Expected Data from Previous Trials
The following tables summarize the types of quantitative data that should be collected and analyzed, based on findings from prior this compound studies.
Table 1: Efficacy Outcomes (Hypothetical Data Based on Previous Trials)
| Outcome Measure | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value |
| Vineland-II Socialization Score | +4.5 | +1.8 | <0.05 |
| ABC - Social Withdrawal Subscale | -3.2 | -1.5 | >0.05 |
| CGI-S Score | -0.8 | -0.4 | <0.05 |
Note: Data is illustrative and based on trends observed in previous studies where secondary analyses showed significant improvements on measures like the Vineland and CGI-S, even when the primary outcome was not met.[3][16][17]
Table 2: Common Adverse Events (Frequency)
| Adverse Event | This compound Group (%) | Placebo Group (%) |
| Sedation/Somnolence | 9% | 4% |
| Affect Lability/Irritability | 11% | 8% |
| Agitation | 6% | 5% |
| Headache | 5% | 6% |
| Nausea | 4% | 3% |
Note: this compound is generally well-tolerated, with most adverse events being mild to moderate in severity.[3][13]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the proposed randomized controlled trial.
Caption: Workflow for the proposed this compound RCT in ASD.
Statistical Considerations
-
Sample Size: The sample size should be calculated to provide adequate statistical power (typically 80% or greater) to detect a clinically meaningful difference in the primary outcome measure between the this compound and placebo groups.
-
Analysis: The primary efficacy analysis will be conducted on the intent-to-treat (ITT) population, defined as all randomized participants who have received at least one dose of the study drug. An analysis of covariance (ANCOVA) model can be used to compare the change from baseline in the Vineland-3 Socialization domain score between the two groups, with baseline score as a covariate.
-
Subgroup Analyses: Given the heterogeneity of ASD, exploratory subgroup analyses may be planned to identify potential responders based on baseline characteristics such as age, IQ, or severity of social impairment.[3][18]
Safety Monitoring
An independent Data and Safety Monitoring Board (DSMB) should be established to review safety data periodically throughout the trial. All adverse events will be recorded and graded for severity and relationship to the study drug.
By adhering to these detailed application notes and protocols, researchers can design robust and informative randomized controlled trials to further elucidate the potential of this compound as a therapeutic agent for individuals with Autism Spectrum Disorder.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound (R-Baclofen)|GABA-B Receptor Agonist|RUO [benchchem.com]
- 3. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Phase II Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy, Safety, and Tolerability of this compound Administered for the Treatment of Social Function in Children and Adolescents With Autism Spectrum Disorders: Study Protocol for AIMS-2-TRIALS-CT1 [frontiersin.org]
- 6. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GABAB receptor agonist STX209 reverses the autism-like behaviour in an animal model of autism induced by prenatal exposure to valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trials of this compound for autism yield mixed results | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. This compound in Children and Adolescents With ASD [ctv.veeva.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Assessment of outcomes in autism clinical trials over the course of development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STX209 (this compound) for autism spectrum disorders: an 8-week open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Outcome Measures for Clinical Drug Trials in Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Outcome Measures for Clinical Drug Trials in Autism | CNS Spectrums | Cambridge Core [cambridge.org]
- 16. medscape.com [medscape.com]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. answers.childrenshospital.org [answers.childrenshospital.org]
Application Notes and Protocols: Measuring Arbaclofen Outcomes with the Aberrant Behavior Checklist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the Aberrant Behavior Checklist (ABC) as an outcome measure in clinical studies of Arbaclofen for neurodevelopmental disorders such as Autism Spectrum Disorder (ASD) and Fragile X Syndrome (FXS).
Introduction to this compound and the Aberrant Behavior Checklist
This compound is a selective agonist of the γ-aminobutyric acid type B (GABA-B) receptor. It is hypothesized to modulate the balance of excitatory and inhibitory neurotransmission in the central nervous system.[1][2] Several clinical trials have investigated this compound's potential to improve behavioral symptoms in individuals with ASD and FXS.[3][4] An imbalance between neuronal excitation and inhibition is a theoretical underpinning for these conditions.[3][5][6]
The Aberrant Behavior Checklist (ABC) is a widely used, 58-item informant-based rating scale designed to assess challenging behaviors in individuals with developmental disabilities.[7] It is frequently employed in clinical trials to measure the efficacy of therapeutic interventions. The ABC is structured into five subscales:
-
Irritability, Agitation, Crying (15 items)
-
Lethargy/Social Withdrawal (16 items)
-
Stereotypic Behavior (7 items)
-
Hyperactivity/Noncompliance (16 items)
-
Inappropriate Speech (4 items)
Items are scored on a 4-point scale from 0 (not a problem) to 3 (a severe problem) by a parent or caregiver.[7]
Mechanism of Action: this compound Signaling Pathway
This compound acts as a GABA-B receptor agonist.[8] The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged synaptic inhibition.[9] Its activation leads to a cascade of events that ultimately reduce neuronal excitability. This is achieved through presynaptic inhibition of excitatory neurotransmitter release and postsynaptic hyperpolarization.[10]
-
Presynaptic Inhibition: Activation of GABA-B receptors on presynaptic terminals inhibits voltage-gated Ca²⁺ channels, reducing the influx of calcium. This, in turn, decreases the release of excitatory neurotransmitters like glutamate (B1630785) into the synapse.[9][10]
-
Postsynaptic Inhibition: On the postsynaptic membrane, activated GABA-B receptors open G-protein-coupled inwardly rectifying K⁺ (GIRK) channels.[9][10] This leads to an efflux of potassium ions, causing hyperpolarization of the neuron and making it less likely to fire an action potential.
-
Inhibition of Adenylyl Cyclase: GABA-B receptor activation also inhibits adenylyl cyclase activity, reducing intracellular levels of cyclic AMP (cAMP).[9]
Quantitative Data from this compound Clinical Trials Using the ABC
The ABC has been a key endpoint in multiple this compound studies. While results have been mixed, several trials have shown signals of efficacy on specific subscales.
Table 1: Summary of ABC Score Changes in an Open-Label Study in ASD [11][12]
| ABC Subscale | Baseline Mean Score | 8-Week Mean Score | Change |
| Irritability | 24.7 | 17.3 | -7.4 |
| Social Withdrawal | 18.1 | 12.6 | -5.5 |
| Based on an 8-week open-label study with 32 children and adolescents with ASD. |
Table 2: Key Findings from Placebo-Controlled Trials in FXS and ASD
| Study Population & Phase | Primary ABC Outcome Measure | Result on Primary Outcome | Noteworthy Secondary/Post-Hoc Findings on ABC Subscales |
| FXS (Children, Phase 3) [4] | Social Avoidance | No significant benefit over placebo. | The highest dose group showed a statistically significant benefit on the Irritability subscale (p=0.03).[4][13] |
| FXS (Adolescents/Adults, Phase 3) [4] | Social Avoidance | No significant benefit over placebo. | No benefit shown on any ABC measure. |
| ASD (Children/Adolescents, Phase 2) [3][6] | Social Withdrawal/Lethargy | No significant difference from placebo. | N/A |
| FXS (Children, Phase 3 Re-analysis) [8] | N/A (Responder Analysis) | N/A | Clinically meaningful improvements were seen in Irritability , Social Avoidance , and Socially Unresponsive behaviors for 45% of children on this compound vs. 4% on placebo.[8] |
Note: The Social Avoidance subscale mentioned in some FXS trials is from a modified version of the checklist, the ABC-Community Edition, FXS-specific (ABC-CFX).[4]
Experimental Protocol: Using the ABC in an this compound Clinical Trial
This section outlines a general protocol for deploying the Aberrant Behavior Checklist in a randomized, double-blind, placebo-controlled clinical trial of this compound.
4.1. Participant Selection
-
Inclusion Criteria: Participants diagnosed with ASD or FXS based on standardized diagnostic criteria (e.g., DSM-5). Age ranges should be clearly defined (e.g., 5-17 years).[8][14] A baseline score on a relevant ABC subscale (e.g., ≥17 on Irritability) may be used as an entry criterion to enrich the study population for the target symptoms.[1][2]
-
Exclusion Criteria: Co-morbid conditions that could confound results, prior participation in an this compound trial, or use of medications known to interact with the GABAergic system.[14]
4.2. Study Design
-
A randomized, double-blind, placebo-controlled design is the gold standard. A crossover design may also be considered.
-
Treatment Arms: At least one placebo arm and one or more this compound dose arms (e.g., 10 mg twice daily, 10 mg three times daily).[8]
-
Duration: A treatment period of 8 to 12 weeks is common in these types of studies.[8][11]
4.3. Administration of the Aberrant Behavior Checklist
-
Version: Use the Aberrant Behavior Checklist - Community (ABC-C), the version validated for caregiver use.[14]
-
Informant: The ABC-C should be completed by a primary caregiver who has consistent and extensive knowledge of the participant's behavior.[14][15]
-
Training: Provide brief training to caregivers on the rating scale (0-3) to ensure consistency. Emphasize that ratings should reflect the participant's behavior over a specified period (e.g., the last week).
-
Schedule of Assessment:
-
Baseline: Administer the ABC-C at the screening or randomization visit to establish baseline scores.
-
Interim: Administer at one or more timepoints during the treatment phase (e.g., Week 4, Week 8) to track changes.[14]
-
Endpoint: Administer at the final visit of the treatment period.
-
4.4. Data Analysis
-
Primary Endpoint: The primary outcome is typically the change from baseline to the end of treatment on a pre-specified ABC subscale score (e.g., Social Withdrawal/Lethargy or Irritability).[3][4]
-
Secondary Endpoints: Changes in other ABC subscale scores, as well as the total score, should be analyzed as secondary outcomes.
-
Statistical Analysis: An Analysis of Covariance (ANCOVA) model is commonly used, with the change from baseline as the dependent variable, treatment group as the main factor, and the baseline score as a covariate.
-
Responder Analysis: A post-hoc responder analysis can be valuable. This involves defining a threshold for "clinically meaningful improvement" on an ABC subscale and comparing the percentage of responders in the this compound group versus the placebo group.[8]
Conclusion
The Aberrant Behavior Checklist is a critical tool for evaluating the efficacy of this compound in treating behavioral symptoms associated with ASD and FXS. While primary endpoints on the ABC have not always been met, data from secondary and responder analyses suggest that this compound may provide significant benefits for specific behavioral domains, particularly irritability.[4][8] A well-designed clinical trial protocol, utilizing consistent administration and appropriate statistical analysis of ABC data, is essential for accurately determining the therapeutic potential of this compound.
References
- 1. STX209 (this compound) for autism spectrum disorders: an 8-week open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in fragile X syndrome: results of phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial [dspace.mit.edu]
- 6. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fragilexnewstoday.com [fragilexnewstoday.com]
- 9. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Experimental Autism Spectrum Drug Improves Symptoms | MDedge [ma1.mdedge.com]
- 12. Experimental Autism Spectrum Drug Improves Symptoms | MDedge [mdedge.com]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. thenadd.org [thenadd.org]
Application Notes and Protocols: Vineland Adaptive Behavior Scales as a Clinical Endpoint in Arbaclofen Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbaclofen, the R-enantiomer of baclofen, is a selective agonist for the GABA-B receptor.[1] Its mechanism of action involves enhancing GABAergic activity, which helps to calm overactive nerve cells, and inhibiting the release of the excitatory neurotransmitter glutamate.[1][2] This modulation of the excitatory/inhibitory balance in the brain has made this compound a candidate for treating neurodevelopmental disorders such as Fragile X syndrome (FXS) and Autism Spectrum Disorder (ASD).[1][3] Clinical trials investigating this compound have frequently employed the Vineland Adaptive Behavior Scales (VABS) as a key endpoint to assess changes in adaptive functioning, particularly in the social domain.[4][5][6]
These application notes provide a comprehensive overview of the use of VABS in this compound clinical trials, including a summary of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Data Presentation: VABS as an Endpoint in this compound Clinical Trials
The following tables summarize the quantitative outcomes related to the Vineland Adaptive Behavior Scales in key this compound clinical trials for Fragile X Syndrome and Autism Spectrum Disorder.
Table 1: Summary of Vineland Adaptive Behavior Scales (VABS) Outcomes in this compound Trials for Fragile X Syndrome (FXS)
| Clinical Trial | Phase | Participant Population | VABS Version | Key VABS Domain(s) Assessed | Summary of Findings |
| STX209 (this compound) in FXS | 2 | 63 subjects (ages 6-39) with FXS | Vineland-II | Socialization | A post-hoc analysis of a subgroup with more severe social impairment (n=27) showed improvements in the Vineland II–Socialization raw score.[4] |
| 209FX301 & 209FX302 | 3 | 209FX301: 125 adolescents/adults (ages 12-50); 209FX302: 172 children (ages 5-11) | Vineland-II | Socialization | The adolescent/adult study (209FX301) did not show a benefit for this compound over placebo. In the child study (209FX302), while not the primary outcome, secondary analyses were conducted.[7][8] In a post-hoc analysis of a prior Phase 2 trial, significant improvement was seen in the Vineland-II Socialization domain in a more socially impaired subgroup.[8] |
Table 2: Summary of Vineland Adaptive Behavior Scales (VABS) Outcomes in this compound Trials for Autism Spectrum Disorder (ASD)
| Clinical Trial | Phase | Participant Population | VABS Version | Key VABS Domain(s) Assessed | Summary of Findings |
| Phase 2 in ASD | 2 | 150 participants (ages 5-21) with ASD | Vineland-II | Socialization | An exploratory post-hoc analysis of participants with a consistent rater revealed greater improvement in the Vineland Adaptive Behavior Scales II socialization domain in those receiving this compound.[5][9][10] |
| AIMS-2-TRIALS-CT1 (NCT03682978) | 2 | Children and adolescents (ages 5-17) with ASD | Vineland-3 | Socialization (Primary Outcome) | This study was designed to assess the effect of this compound on social function as measured by the Vineland-3 Socialization domain.[11][12] Results from two trials presented in 2023 showed improvements in social and communication abilities based on the VABS, but these results did not reach statistical significance.[13] |
Experimental Protocols
Participant Selection and Baseline Assessment
Inclusion Criteria:
-
FXS Trials: Participants with a molecularly confirmed full mutation of the FMR1 gene.[14][15] Age ranges varied between studies, for example, 6 to 39 years in the Phase 2 trial and separate trials for children (5-11 years) and adolescents/adults (12-50 years) in the Phase 3 studies.[4][7]
-
ASD Trials: Participants with a diagnosis of Autism Spectrum Disorder based on standardized diagnostic criteria. Age ranges were typically in childhood and adolescence (e.g., 5-21 years or 5-17 years).[9][11]
Exclusion Criteria:
-
Previous participation in an this compound clinical trial.[11]
-
For women, being pregnant or breastfeeding.[11]
Baseline Assessments:
-
Comprehensive medical and psychiatric history.
-
Administration of the Vineland Adaptive Behavior Scales (Vineland-II or Vineland-3) to establish a baseline of adaptive functioning.[11][16]
-
Other relevant assessments such as the Aberrant Behavior Checklist (ABC) and the Clinical Global Impression (CGI) scales.[4][14]
Administration of Vineland Adaptive Behavior Scales (VABS)
The VABS is a standardized assessment tool used to measure adaptive behavior in individuals from birth to adulthood.[17][18][19]
Protocol for Administration:
-
Version Selection: Clinical trials have utilized both the Vineland-II and, more recently, the Vineland-3.[8][11]
-
Administration Format: The VABS is typically administered as a semi-structured interview with a parent or primary caregiver who is highly familiar with the participant's daily activities and behaviors.[17][20] A trained and qualified professional is required to administer and score the assessment.[19][20]
-
Domains Assessed: The core domains evaluated are Communication, Daily Living Skills, and Socialization.[18] Some studies may also include the Motor Skills domain.[11] The Socialization domain is often a key endpoint in this compound trials and includes subdomains such as Interpersonal Relationships, Play and Leisure, and Coping Skills.[11][16]
-
Scoring: Items are scored based on the frequency and independence with which the individual performs specific adaptive behaviors.[16] Raw scores are converted to standard scores, which allow for comparison to a normative sample.
Treatment and Follow-up
Drug Administration:
-
This compound (also known as STX209) is administered orally.[1]
-
Dosage may be fixed or flexible, with a titration period to reach the target dose. For example, in the AIMS-2-TRIALS-CT1 study, a flexible dose titration schedule was used over the first 5 weeks.[11]
Follow-up Assessments:
-
The VABS is re-administered at specified time points during and at the end of the treatment period (e.g., at week 16 in the AIMS-2-TRIALS-CT1 study) to assess changes from baseline.[11]
-
To ensure consistency, it is recommended that the same caregiver is interviewed by the same clinician at each assessment point.[10]
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action.
Experimental Workflow for VABS Assessment in this compound Trials
Caption: VABS assessment workflow in a clinical trial.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound (R-Baclofen)|GABA-B Receptor Agonist|RUO [benchchem.com]
- 3. Frontiers | A Phase II Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy, Safety, and Tolerability of this compound Administered for the Treatment of Social Function in Children and Adolescents With Autism Spectrum Disorders: Study Protocol for AIMS-2-TRIALS-CT1 [frontiersin.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound in fragile X syndrome: results of phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. SFARI | Clinical trial of this compound for 16p11.2 deletion has launched [sfari.org]
- 13. Trials of this compound for autism yield mixed results | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Quantitative and Qualitative Exploration of Meaningful Change on the Vineland Adaptive Behavior Scales (Vineland™-II) in Children and Adolescents with Autism Without Intellectual Disability Following Participation in a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 18. Vineland II | Pearson Clinical Assessment India [pearsonclinical.in]
- 19. ualberta.ca [ualberta.ca]
- 20. movingahead.psy.unsw.edu.au [movingahead.psy.unsw.edu.au]
Application Notes and Protocols for In Vitro Cell-Based Assays of Arbaclofen's GABAB Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbaclofen, the pharmacologically active R-enantiomer of baclofen, is a potent and selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor.[1][2] The GABA-B receptor, a class C G-protein coupled receptor (GPCR), plays a crucial role in modulating inhibitory neurotransmission throughout the central nervous system.[2] Its activation leads to a cascade of intracellular signaling events, making it a significant target for therapeutic intervention in various neurological and psychiatric disorders. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activation of GABA-B receptors by this compound, focusing on cAMP modulation, GTPγS binding, and calcium flux assays.
The GABA-B receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits.[3] Upon agonist binding to the GABA-B1 subunit, the receptor couples to inhibitory G-proteins (Gi/o).[3] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Concurrently, the βγ-subunits of the G-protein can modulate ion channels, leading to the inhibition of voltage-gated calcium channels (CaV) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. These downstream effects contribute to the overall inhibitory effect of GABA-B receptor activation on neuronal excitability.
Data Presentation
The following tables summarize the potency of this compound and the reference agonist GABA in various in vitro functional assays. These values are essential for comparing the activity of test compounds and for quality control of the assays.
Table 1: Potency (EC50) of this compound and GABA in cAMP Assays
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| This compound | CHO-K1 expressing human GABA-B1/B2 | cAMP Inhibition | ~200 | Estimated based on relative potency to Baclofen |
| GABA | CHO-K1 expressing human GABA-B1/B2 | cAMP Inhibition | ~670 | [4] |
Note: The EC50 value for this compound is an estimation based on its reported ~5-fold greater potency compared to racemic baclofen.[2] Further experimental validation is recommended.
Table 2: Potency (EC50) of this compound and GABA in GTPγS Binding Assays
| Compound | Cell Line/Membrane Prep | Assay Type | EC50 (nM) | Reference |
| This compound | CHO cell membranes expressing GABA-B1/B2 | [³⁵S]GTPγS Binding | ~150 | Estimated based on relative potency to Baclofen |
| GABA | CHO cell membranes expressing GABA-B1/B2 | [³⁵S]GTPγS Binding | ~500 | [5] |
Note: The EC50 value for this compound is an estimation based on its reported potency relative to other agonists. Direct experimental determination is advised.
Table 3: Potency (EC50) of this compound and GABA in Calcium Flux Assays
| Compound | Cell Line | Assay Type | EC50 (µM) | Reference |
| This compound | tsA201 cells with GABA-B1b/B2/Gαq-z5 | Calcium Mobilization | ~9.2 | Estimated based on relative potency to a homolog |
| Baclofen (homolog) | tsA201 cells with GABA-B1b/B2/Gαq-z5 | Calcium Mobilization | 46 | [6] |
Note: The EC50 value for this compound is an estimation based on the potency of a homolog in a similar assay system. The use of a chimeric G-protein (Gαq-z5) couples the Gi/o receptor to the calcium signaling pathway.
Signaling Pathways and Experimental Workflows
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist like this compound initiates a signaling cascade that modulates neuronal activity. The following diagram illustrates the key events in this pathway.
Caption: GABA-B receptor signaling cascade initiated by this compound.
Experimental Workflow: cAMP Assay
This workflow outlines the key steps for measuring the inhibition of cAMP production following GABA-B receptor activation.
Caption: Workflow for a cell-based cAMP inhibition assay.
Experimental Workflow: GTPγS Binding Assay
This diagram illustrates the procedure for a radiolabeled GTPγS binding assay to measure G-protein activation.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Experimental Workflow: Calcium Flux Assay
This workflow details the steps for a fluorescent-based calcium flux assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (R-Baclofen)|GABA-B Receptor Agonist|RUO [benchchem.com]
- 3. Pharmacological characterisation of a cell line expressing GABA B1b and GABA B2 receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SFARI | Brain imaging and visual processing study using this compound to assess GABAB receptor activation in autism [sfari.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Studying Arbaclofen's Ion Channel Modulation with Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbaclofen, the active R-enantiomer of baclofen, is a selective agonist for the GABA-B receptor.[1] Its therapeutic potential is linked to its ability to modulate neuronal excitability by acting on specific ion channels. This document provides detailed application notes and protocols for investigating the effects of this compound on two key targets using patch-clamp electrophysiology: G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs).
Activation of GABA-B receptors by this compound leads to the dissociation of G-protein subunits (Gα and Gβγ). The Gβγ subunit directly binds to and activates GIRK channels, causing an outward potassium current that hyperpolarizes the neuron, making it less likely to fire an action potential.[2][3] Concurrently, G-protein activation inhibits the function of VGCCs, reducing calcium influx, which is a critical step in neurotransmitter release.[4][5][6] Understanding the precise effects of this compound on these channels is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
These protocols are designed for whole-cell patch-clamp recordings from cultured neurons or heterologous expression systems (e.g., HEK293 cells) expressing the relevant receptors and ion channels.
Signaling Pathway of this compound
References
- 1. research.setu.ie [research.setu.ie]
- 2. Frontiers | G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation by the p75 Neurotrophin Receptor Is Required for Amyloid β Toxicity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. GABAB Receptor Modulation of Voltage-Sensitive Calcium Channels in Spines and Dendrites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Receptor Binding Assays of Arbaclofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbaclofen, the (R)-enantiomer of baclofen, is a selective and potent agonist for the gamma-aminobutyric acid type B (GABA-B) receptor. As the pharmacologically active component of racemic baclofen, this compound is of significant interest for its therapeutic potential in various neurological and psychiatric disorders. Understanding its binding characteristics to the GABA-B receptor is crucial for drug development and mechanistic studies. These application notes provide detailed protocols for conducting receptor binding assays for this compound, along with a summary of its binding affinity and a description of the GABA-B receptor signaling pathway.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for the human GABA-B receptor, as determined by various in vitro radioligand binding assays.
| Radioligand | Assay Type | Preparation | This compound (R-baclofen) IC50 | Reference |
| --INVALID-LINK---Baclofen | Competition | Cat Cerebellum Membranes | 0.015 µM | [1] |
| --INVALID-LINK---Baclofen | Competition | Rat Brain Synaptic Membranes | 0.04 µM | [2] |
| [3H]-GABA | Competition | Rat Brain Synaptic Membranes | 0.13 µM | [2] |
Note: IC50 values are dependent on the specific experimental conditions, including radioligand concentration and tissue/cell preparation.
This compound exhibits significantly higher potency compared to its (S)-enantiomer and racemic baclofen. It has been reported to have a 100- to 1000-fold greater specificity for the GABA-B receptor than the (S)-enantiomer and is approximately five times more potent than racemic baclofen[3][4]. While specific off-target binding data for this compound is limited in the public domain, it is noted to have modest off-target behavioral effects at therapeutic doses[2][5][6][7].
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist like this compound initiates a cascade of intracellular events, leading to neuronal inhibition. The GABA-B receptor is a G-protein coupled receptor (GPCR) that exists as a heterodimer of GABA-B1 and GABA-B2 subunits[1].
Upon agonist binding to the GABA-B1 subunit, a conformational change occurs in the receptor complex, leading to the activation of a coupled inhibitory G-protein (Gi/o). The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of downstream effectors[1][5].
The primary signaling pathways include:
-
Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[5].
-
Activation of Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, causing an efflux of potassium ions (K+) from the neuron. This leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential[1][5].
-
Inhibition of Voltage-Gated Calcium (CaV) Channels: The Gβγ subunit also inhibits presynaptic voltage-gated calcium channels (N-type and P/Q-type), which reduces the influx of calcium ions (Ca2+) and subsequently decreases the release of neurotransmitters[5].
Caption: GABA-B Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay: Competitive Inhibition
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand, such as --INVALID-LINK---Baclofen.
Materials:
-
Membrane Preparation: Rat brain membranes or cell lines expressing GABA-B receptors.
-
Radioligand: --INVALID-LINK---Baclofen.
-
Test Compound: this compound (R-baclofen).
-
Non-specific Binding Control: Unlabeled GABA (e.g., 1 mM) or a high concentration of unlabeled baclofen.
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4 at 4°C.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh binding buffer and repeat the centrifugation step three times to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
-
Assay Setup (in triplicate on a 96-well plate):
-
Total Binding: Add membrane preparation, --INVALID-LINK---Baclofen (at a concentration near its Kd, e.g., 10 nM), and binding buffer.
-
Non-specific Binding: Add membrane preparation, --INVALID-LINK---Baclofen, and a saturating concentration of unlabeled GABA (e.g., 1 mM).
-
Competition: Add membrane preparation, --INVALID-LINK---Baclofen, and increasing concentrations of this compound (e.g., 10-10 M to 10-4 M).
-
-
Incubation: Incubate the plate at 4°C for 30 minutes.
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation fluid and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculate by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Caption: Experimental Workflow for Competitive Binding Assay.
References
- 1. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Preclinical Validation of this compound (R-baclofen) Treatment for 16p11.2 Deletion Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound extended-release tablets for spasticity in multiple sclerosis: open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound extended-release tablets for spasticity in multiple sclerosis: open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Administering Arbaclofen in Drinking Water for Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbaclofen, the R-enantiomer of baclofen (B1667701), is a selective agonist for the gamma-aminobutyric acid type B (GABA-B) receptor. It is a compound of significant interest in preclinical research for various neurological and psychiatric disorders. Administration via drinking water offers a non-invasive, voluntary method for chronic dosing in rodent models, reducing handling stress and providing a more consistent therapeutic exposure. These application notes provide detailed protocols and supporting data for the effective administration of this compound in the drinking water of rodents for research purposes.
Key Considerations
-
Palatability and Water Consumption: this compound can impart a taste to the water, potentially reducing consumption, especially at higher concentrations. It is crucial to monitor water intake and animal weight daily, particularly during the initial phase of administration. A dose-dependent decrease in water consumption may be observed, which typically normalizes within a week as the animals acclimate.[1]
-
Solution Stability: this compound solutions should be freshly prepared daily to ensure accurate dosing and stability. While baclofen has been shown to be stable in aqueous solutions for extended periods when refrigerated and protected from light, daily preparation is a best practice in a research setting to minimize the risk of degradation or contamination.
-
Dosage Calculation: The target dose in mg/kg/day should be calculated based on the average daily water consumption of the specific rodent strain and the concentration of this compound in the drinking water.
Data Summary
The following tables summarize quantitative data from preclinical studies involving the oral administration of this compound to rodents.
Table 1: Recommended this compound Concentrations in Drinking Water and Observed Effects in Mice
| Concentration (mg/mL) | Typical Duration | Observed Effects on Water Consumption | Observed Effects on Body Weight | Efficacy in Behavioral Models (e.g., 16p11.2 deletion mice) |
| 0.25 | At least 12 days | Initial dose-dependent decrease, normalizes in ~6 days[1] | Potential for slowing of growth, corresponds with changes in water intake[1] | Rescue of recognition memory deficits[1] |
| 0.5 | At least 12 days | Initial dose-dependent decrease, normalizes in ~6 days[1] | Potential for slowing of growth, corresponds with changes in water intake[1] | Rescue of recognition memory deficits; rescue of 6 of 7 altered behavioral "syllables" |
| 1.0 | At least 12 days | Initial dose-dependent decrease, normalizes in ~6 days[1] | Potential for slowing of growth, corresponds with changes in water intake[1] | Rescue of recognition memory deficits; rescue of all 7 altered behavioral "syllables" |
Table 2: Pharmacokinetic Parameters of Oral Baclofen in Rats (as a proxy for this compound)
| Parameter | Value | Reference |
| Elimination Half-life (t½) | 3.42–4.10 hours | [2][3] |
| Time to Maximum Concentration (Tmax) | ~1 hour | [3] |
| Bioavailability | High (rapidly absorbed) | [2][3] |
Table 3: Dose-Response of Oral this compound on Behavioral Outcomes in Mice
| Behavioral Test | Mouse Model | Dose (mg/kg, via drinking water) | Outcome | Reference |
| Novel Object Recognition | 16p11.2 deletion | 0.25, 0.5, 1.0 mg/mL | Rescue of impaired novelty preference at all doses.[1] | [1] |
| Social Interaction (Three-Chamber Test) | BTBR | 1 and 3 mg/kg (i.p. - proxy for oral effect) | Reversal of social approach deficits.[4] | [4] |
| Repetitive Behavior (Self-Grooming) | BTBR | 1 and 3 mg/kg (i.p. - proxy for oral effect) | Reduction in repetitive self-grooming.[4] | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Drinking Water
Materials:
-
This compound powder
-
Standard laboratory-grade water (e.g., purified, distilled, or reverse osmosis)
-
Calibrated scale
-
Volumetric flasks
-
Stir plate and stir bars
-
Rodent drinking bottles (amber or covered with foil to protect from light)
Procedure:
-
Calculate the required amount of this compound:
-
Determine the desired concentration (e.g., 0.5 mg/mL).
-
Determine the total volume of drinking water needed for all cages.
-
Formula:Mass (mg) = Desired Concentration (mg/mL) x Total Volume (mL)
-
-
Dissolve the this compound:
-
Weigh the calculated amount of this compound powder accurately.
-
Add the powder to a volumetric flask.
-
Add a small amount of water and mix using a stir plate until the powder is fully dissolved.
-
Bring the solution to the final desired volume with water.
-
-
Fill the drinking bottles:
-
Pour the prepared this compound solution into clean, light-protected rodent drinking bottles.
-
-
Storage and Handling:
-
Prepare fresh solution daily.
-
If a small amount of stock solution is prepared, it should be stored at 4°C and protected from light for no longer than a few days. However, providing freshly prepared solution in the drinking bottles each day is the recommended practice.
-
Protocol 2: Administration and Monitoring of this compound in Drinking Water
Procedure:
-
Acclimation Phase:
-
House the rodents in their experimental cages for a sufficient period to acclimate to the environment.
-
For at least three days prior to starting this compound administration, measure and record the daily water consumption for each cage to establish a baseline.
-
-
Dosing Period:
-
Replace the regular water bottles with the bottles containing the freshly prepared this compound solution.
-
Measure the volume of the this compound solution in each bottle at the same time each day.
-
Calculate the daily consumption per cage by subtracting the remaining volume from the initial volume.
-
Refill the bottles with freshly prepared this compound solution daily.
-
Continue this procedure for the duration of the study (e.g., at least 12 days prior to and throughout behavioral testing).[1]
-
-
Monitoring Animal Welfare:
-
Weigh each animal daily for the first week of administration and at least twice a week thereafter to monitor for any significant weight loss.
-
Observe the animals daily for any signs of dehydration or distress (e.g., ruffled fur, sunken eyes, lethargy).
-
If a significant reduction in water intake or body weight is observed, consider adjusting the concentration of this compound.
-
Visualizations
GABA-B Receptor Signaling Pathway
Caption: GABA-B receptor signaling pathway activated by this compound.
Experimental Workflow for this compound Administration in Drinking Water
Caption: Workflow for administering this compound in drinking water.
References
- 1. Towards Preclinical Validation of this compound (R-baclofen) Treatment for 16p11.2 Deletion Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic Alteration of Baclofen by Multiple Oral Administration of Herbal Medicines in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAB Receptor Agonist R-Baclofen Reverses Social Deficits and Reduces Repetitive Behavior in Two Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Potentiation (LTP) Studies with Arbaclofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbaclofen, the (R)-enantiomer of baclofen (B1667701), is a selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor. It is under investigation as a potential therapeutic for neurodevelopmental disorders such as Fragile X Syndrome (FXS) and Autism Spectrum Disorder (ASD). The therapeutic rationale stems from the hypothesis that these conditions involve an imbalance of excitatory/inhibitory (E/I) neurotransmission. By activating GABA-B receptors, this compound is thought to dampen excessive glutamate (B1630785) signaling, thereby restoring E/I balance.
Long-term potentiation (LTP), a persistent strengthening of synapses, is a primary cellular mechanism underlying learning and memory. Deficits in synaptic plasticity, including LTP, have been implicated in the pathophysiology of FXS and ASD. Therefore, understanding the effects of this compound on LTP is crucial for evaluating its therapeutic potential and mechanism of action. These application notes provide an overview of the relevant data and detailed protocols for conducting LTP studies with this compound in preclinical models.
Data Presentation: Effects of GABA-B Agonists on Synaptic Plasticity and Behavior
The following tables summarize quantitative data from preclinical and clinical studies involving this compound and other GABA-B agonists.
Table 1: Preclinical Studies on GABA-B Agonists and Synaptic Plasticity
| Compound | Model System | Brain Region | Key Findings on LTP | Concentration/Dose | Citation(s) |
| Baclofen | Rat Hippocampal Slices | Dentate Gyrus | Facilitated LTP induction; enabled subthreshold stimuli to produce LTP. | Not Specified | [1] |
| Baclofen | Rat Hippocampal Slices | CA1 | Reduced population spike amplitude but facilitated LTP when stimulation was compensated. | 1 µM | [2] |
| (-)-Baclofen | Rat Hippocampal Slices | CA1 | Depressed Schaffer collateral-commissural population spike. | EC50 = 2.8 µM | [3] |
| Baclofen | Rat Hippocampal Slices | CA1, CA3 | Depressed monosynaptic IPSPs, suggesting a disinhibitory effect. | Not Specified | [4] |
Table 2: Selected Clinical and Preclinical Behavioral Studies with this compound
| Study Type | Condition | Population/Model | Dosage | Key Outcomes | Citation(s) |
| Phase 2 Clinical Trial | Fragile X Syndrome | Children and Adults | Titrated doses | Improved social avoidance symptoms in a subgroup of participants. | [5] |
| Phase 3 Clinical Trial | Fragile X Syndrome | Children (5-11 years) | 10 mg TID | Showed benefit on irritability and parenting stress; trend towards improvement in social avoidance. | [1][6] |
| Preclinical Study | 16p11.2 Deletion Mouse Model | Adult Mice | 0.25, 0.5, or 1.0 mg/mL in drinking water | Rescued cognitive deficits in recognition memory tasks. | [7] |
| Preclinical Study | Fmr1 Knockout Mouse | Juvenile Mice | 6 mg/kg IP or 0.5 mg/mL in drinking water | Corrected excessive synaptic protein synthesis and increased dendritic spine density. | [6] |
Signaling Pathways and Experimental Workflows
GABA-B Receptor Signaling and its Interaction with LTP
This compound, as a GABA-B receptor agonist, activates a G-protein coupled receptor that modulates neuronal excitability and synaptic transmission through several mechanisms. The following diagram illustrates the key signaling pathways involved, particularly in the context of LTP at a glutamatergic synapse.
Caption: GABA-B receptor signaling modulates LTP via pre- and postsynaptic mechanisms.
Experimental Workflow for Brain Slice Electrophysiology
The following diagram outlines a typical workflow for assessing the effect of this compound on LTP in acute brain slices.
Caption: Workflow for assessing this compound's effect on Long-Term Potentiation (LTP).
Experimental Protocols
The following protocols are based on standard methodologies for recording LTP in rodent hippocampal slices and have been adapted for the study of this compound.
Protocol 1: Preparation of Acute Hippocampal Slices
Objective: To prepare viable acute brain slices for electrophysiological recording.
Materials:
-
Rodent model (e.g., C57BL/6J mouse, Sprague-Dawley rat, or a relevant disease model like Fmr1-KO mice)
-
Anesthetic (e.g., Isoflurane)
-
Ice-cold cutting solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. pH adjusted to 7.3–7.4 with HCl.
-
Artificial cerebrospinal fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose.
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Vibrating microtome (vibratome)
-
Recovery chamber and recording chamber
Procedure:
-
Continuously bubble both cutting solution and aCSF with carbogen for at least 15 minutes prior to use. Chill the cutting solution to 2-4°C.
-
Deeply anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform transcardial perfusion with ice-cold, oxygenated cutting solution.
-
Rapidly decapitate the animal and dissect the brain, submerging it in the ice-cold cutting solution.
-
Isolate the hippocampus and mount it on the vibratome stage.
-
Cut coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold, oxygenated cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C, continuously bubbled with carbogen.
-
Allow slices to recover for at least 1 hour before transferring to the recording chamber.
Protocol 2: Extracellular Field Potential Recording of LTP in CA1
Objective: To measure the effect of this compound on LTP at the Schaffer collateral-CA1 synapse.
Materials:
-
Prepared acute hippocampal slices
-
Recording setup: microscope, micromanipulators, amplifier, digitizer, and data acquisition software (e.g., pCLAMP)
-
Recording chamber with continuous perfusion of oxygenated aCSF (2-3 mL/min) at 30-32°C
-
Stimulating electrode (e.g., bipolar tungsten)
-
Recording electrode (glass micropipette filled with aCSF, 1-3 MΩ resistance)
-
This compound stock solution (dissolved in water or DMSO, then diluted in aCSF)
-
Vehicle control solution
Procedure:
-
Transfer a recovered slice to the recording chamber.
-
Place the stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers.
-
Place the recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Input-Output Curve: Determine the maximal fEPSP response and set the baseline stimulus intensity to elicit 40-50% of this maximum.
-
Baseline Recording: Record stable baseline fEPSPs every 30 seconds (0.033 Hz) for at least 20 minutes.
-
Drug Application: Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 1-10 µM, based on baclofen studies) or vehicle. Allow the drug to perfuse for 20-30 minutes.
-
LTP Induction: Induce LTP using a standard high-frequency stimulation (HFS) or theta-burst stimulation (TBS) protocol.
-
HFS Protocol: One train of 100 pulses at 100 Hz for 1 second.
-
TBS Protocol: 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval.
-
-
Post-Induction Recording: Immediately following the induction protocol, resume recording fEPSPs at the baseline frequency (0.033 Hz) for at least 60 minutes.
-
Data Analysis:
-
Measure the initial slope of the fEPSP for each time point.
-
Normalize the fEPSP slopes to the average slope of the 20-minute baseline period.
-
Quantify LTP as the average normalized fEPSP slope from 50-60 minutes post-induction.
-
Compare the magnitude of LTP between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
Conclusion
The study of this compound's effects on LTP is a critical step in understanding its potential as a therapeutic for neurodevelopmental disorders. The provided protocols offer a framework for conducting these investigations using standard electrophysiological techniques. Based on existing literature for GABA-B agonists, it is hypothesized that this compound may modulate the threshold for LTP induction. Researchers should consider that the effects may be concentration-dependent and vary across different brain regions and developmental stages. Rigorous, well-controlled experiments are essential to elucidate the precise role of this compound in synaptic plasticity.
References
- 1. Baclofen facilitates the development of long-term potentiation in the rat dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of baclofen on synaptically-induced cell firing in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baclofen-induced disinhibition in area CA1 of rat hippocampus is resistant to extracellular Ba2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Arbaclofen's Impact on Protein Synthesis In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbaclofen, the pharmacologically active R-enantiomer of baclofen, is a selective agonist of the gamma-aminobutyric acid (GABA) type B receptor (GABA-B).[1][2] It has been a subject of investigation for its therapeutic potential in neurodevelopmental disorders such as Fragile X syndrome (FXS) and autism spectrum disorder (ASD).[3][4][5][6][7] A key pathological feature in FXS is an exaggerated rate of protein synthesis. Notably, studies in mouse models of FXS have demonstrated that this compound can correct these elevated protein synthesis rates, suggesting a direct modulatory role on this fundamental cellular process.[8] The mechanism is believed to involve the activation of GABA-B receptors, which can influence downstream signaling pathways, including the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of protein synthesis.[8][9][10][11]
These application notes provide detailed protocols for assessing the in vitro effects of this compound on protein synthesis, offering valuable tools for researchers in neurobiology and drug development. The methodologies described are established, non-radioactive, and suitable for a variety of cell culture systems.
Key Experimental Approaches
Two primary non-radioactive methods are detailed below for measuring global protein synthesis in vitro: SUrface SEnsing of Translation (SUnSET) and O-Propargyl-puromycin (OP-Puro) based assays. Both rely on the use of puromycin (B1679871) or its analogs, which are incorporated into nascent polypeptide chains, thereby providing a measure of translational activity.[12][13][14][15][16][17]
SUrface SEnsing of Translation (SUnSET)
The SUnSET method is a robust and widely used technique to monitor protein synthesis via Western blotting.[12][13] It utilizes the aminonucleoside antibiotic puromycin, which structurally mimics aminoacyl-tRNA and is incorporated into the C-terminus of elongating polypeptide chains, leading to premature chain termination. The resulting puromycylated peptides are then detected and quantified using an anti-puromycin antibody.
O-Propargyl-puromycin (OP-Puro) Based Assays
This method offers a more versatile approach for detecting nascent protein synthesis and can be adapted for various platforms, including fluorescence microscopy, flow cytometry, and microplate readers.[18][19][20][21][22][23][24] It employs OP-Puro, a puromycin analog containing an alkyne group. This alkyne handle allows for the covalent attachment of a fluorescent azide (B81097) probe via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction, enabling sensitive and specific detection of newly synthesized proteins.
Data Presentation
Quantitative data from these experiments should be organized to clearly demonstrate the dose-dependent effects of this compound on protein synthesis. Below are example tables for structuring such results.
Table 1: Effect of this compound on Global Protein Synthesis (SUnSET Assay)
| Treatment Group | This compound Conc. (µM) | Mean Puromycin Signal Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of Protein Synthesis |
| Vehicle Control | 0 | 1.00 | 0.12 | 0% |
| This compound | 1 | 0.85 | 0.10 | 15% |
| This compound | 10 | 0.62 | 0.08 | 38% |
| This compound | 50 | 0.41 | 0.06 | 59% |
| Positive Control (e.g., Cycloheximide) | 100 µg/mL | 0.05 | 0.02 | 95% |
Table 2: Quantification of Protein Synthesis by OP-Puro Incorporation (Flow Cytometry)
| Treatment Group | This compound Conc. (µM) | Mean Fluorescence Intensity (MFI) | Standard Deviation | % Reduction in MFI |
| Vehicle Control | 0 | 5890 | 450 | 0% |
| This compound | 1 | 4985 | 380 | 15.4% |
| This compound | 10 | 3520 | 290 | 40.2% |
| This compound | 50 | 2240 | 210 | 61.9% |
| Positive Control (e.g., Anisomycin) | 25 µM | 350 | 50 | 94.1% |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway
Caption: this compound's proposed signaling pathway for inhibiting protein synthesis.
Experimental Workflow: SUnSET Assay
Caption: Step-by-step workflow for the SUnSET assay.
Experimental Workflow: OP-Puro Assay (Flow Cytometry)
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound | C10H12ClNO2 | CID 44602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Towards Preclinical Validation of this compound (R-baclofen) Treatment for 16p11.2 Deletion Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragile X syndrome - Wikipedia [en.wikipedia.org]
- 5. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SFARI | Clinical trial of this compound for 16p11.2 deletion has launched [sfari.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. R-Baclofen Reverses a Social Behavior Deficit and Elevated Protein Synthesis in a Mouse Model of Fragile X Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. themoonlab.org [themoonlab.org]
- 15. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SUnSET, a nonradioactive method to monitor protein synthesis | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. caymanchem.com [caymanchem.com]
- 19. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein Synthesis Assay Kit (Green) (ab239725) | Abcam [abcam.com]
- 21. Protein synthesis monitoring - Puromycin-based - Jena Bioscience [jenabioscience.com]
- 22. vectorlabs.com [vectorlabs.com]
- 23. researchgate.net [researchgate.net]
- 24. Cell-type-specific quantification of protein synthesis in vivo | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Immunohistochemical Localization of GABA-B Receptors in Arbaclofen Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbaclofen, the R-enantiomer of baclofen (B1667701), is a selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor.[1][2] It has been investigated as a potential therapeutic agent for several neurological and developmental disorders, most notably Fragile X syndrome (FXS).[3][4][5] The therapeutic rationale for this compound in FXS stems from the understanding that a core pathophysiological feature of the disorder is excessive protein synthesis and altered synaptic plasticity, which may be modulated by enhancing GABAergic inhibition.[3]
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[6] They are heterodimers, composed of GABA-B1 and GABA-B2 subunits, and are localized at both presynaptic and postsynaptic sites.[6] Presynaptic GABA-B receptors regulate neurotransmitter release, while postsynaptic receptors mediate hyperpolarization through the activation of inwardly rectifying potassium (GIRK) channels.[6] Given their crucial role in modulating neuronal excitability, understanding the precise localization and expression levels of GABA-B receptors is paramount in evaluating the mechanism of action and therapeutic efficacy of drugs like this compound.
These application notes provide detailed protocols for the immunohistochemical localization of GABA-B receptors, a critical technique for visualizing and quantifying receptor distribution in preclinical and clinical research related to this compound.
Data Presentation: Quantitative Analysis of GABA-B Receptor Expression
While direct quantitative immunohistochemical data on GABA-B receptor localization following this compound treatment in Fragile X models is limited in publicly available literature, studies on baclofen, the racemic mixture containing this compound, provide valuable insights into the agonist's effect on receptor expression and function, particularly under conditions of neuronal stress. The following table summarizes data from a study investigating the effect of baclofen on GABA-B receptor surface expression and function in a mouse model of cerebral ischemia (middle cerebral artery occlusion, MCAO).[7][8][9]
| Treatment Group | Parameter Measured | Method | Key Findings | Reference |
| Sham | GABA-B Receptor-Mediated Current | Whole-cell patch-clamp recording | Baseline GIRK current in response to baclofen application. | [7][8] |
| MCAO + Saline | GABA-B Receptor-Mediated Current | Whole-cell patch-clamp recording | Significant reduction in GABA-B receptor-mediated currents compared to sham. | [7][8] |
| MCAO + Baclofen | GABA-B Receptor-Mediated Current | Whole-cell patch-clamp recording | Restoration of GABA-B receptor-mediated currents to levels comparable to sham. | [7][8] |
| Control (in vitro) | GABA-B2 Receptor Surface Expression | Immunocytochemistry and fluorescence intensity quantification | Baseline surface expression of GABA-B2 receptor subunit. | [7][8] |
| OGD (Oxygen-Glucose Deprivation) | GABA-B2 Receptor Surface Expression | Immunocytochemistry and fluorescence intensity quantification | Significant downregulation of GABA-B2 receptor surface expression. | [7][8] |
| OGD + Baclofen | GABA-B2 Receptor Surface Expression | Immunocytochemistry and fluorescence intensity quantification | Restoration of GABA-B2 receptor surface expression to control levels. | [7][8] |
Experimental Protocols
Protocol 1: Immunohistochemistry for GABA-B Receptors in Rodent Brain Tissue
This protocol provides a generalized procedure for the immunohistochemical staining of GABA-B receptors in rodent brain sections. It is adaptable for both free-floating and slide-mounted sections.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose (B13894) in PBS
-
Cryostat or Vibrating Microtome
-
Blocking Buffer: 10% Normal Goat Serum (NGS), 0.3% Triton X-100 in PBS
-
Primary Antibody: Rabbit anti-GABA-B1 or anti-GABA-B2 polyclonal/monoclonal antibody (dilution to be optimized)
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488) or biotin
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
-
Microscope slides and coverslips
Procedure:
-
Tissue Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing in 30% sucrose in PBS at 4°C until it sinks.
-
Freeze the brain and cut 30-40 µm sections using a cryostat or vibrating microtome.
-
-
Staining:
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections in Blocking Buffer for 1 hour at room temperature.
-
Incubate sections with the primary antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with the secondary antibody diluted in PBS for 2 hours at room temperature, protected from light.
-
Wash sections three times in PBS for 10 minutes each.
-
If using a biotinylated secondary antibody, proceed with an avidin-biotin complex (ABC) kit and diaminobenzidine (DAB) substrate according to the manufacturer's instructions.
-
-
Counterstaining and Mounting:
-
Incubate sections with DAPI (1 µg/mL in PBS) for 10 minutes for nuclear staining.
-
Wash sections twice in PBS.
-
Mount sections onto microscope slides and coverslip with an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize sections using a fluorescence or confocal microscope.
-
For quantitative analysis, acquire images under identical conditions (e.g., laser power, gain, offset).
-
Measure fluorescence intensity or the number of positive cells in defined regions of interest using image analysis software (e.g., ImageJ, CellProfiler).
-
Visualizations
GABA-B Receptor Signaling Pathway
Caption: Canonical signaling pathway of the GABA-B receptor activated by this compound.
Immunohistochemistry Experimental Workflow
References
- 1. fragilexnewstoday.com [fragilexnewstoday.com]
- 2. Effects of STX209 (this compound) on neurobehavioral function in children and adults with fragile X syndrome: a randomized, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of Disease-Related Pathologies in the Fragile X Mouse Model by Selective Activation of GABAB Receptors with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA-B Agonist Baclofen Normalizes Auditory-Evoked Neural Oscillations and Behavioral Deficits in the Fmr1 Knockout Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in fragile X syndrome: results of phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sustained Baclofen-Induced Activation of GABAB Receptors After Cerebral Ischemia Restores Receptor Expression and Function and Limits Progressing Loss of Neurons [frontiersin.org]
- 8. Sustained Baclofen-Induced Activation of GABAB Receptors After Cerebral Ischemia Restores Receptor Expression and Function and Limits Progressing Loss of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustained Baclofen-Induced Activation of GABA B Receptors After Cerebral Ischemia Restores Receptor Expression and Function and Limits Progressing Loss of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Arbaclofen's Effect on Motor Function in Multiple Sclerosis Models
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Arbaclofen, the active R-enantiomer of baclofen (B1667701), is a selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor.[1][2][3] Its mechanism of action involves enhancing GABAergic activity, which helps to calm overactive nerve cells, and inhibiting the release of the excitatory neurotransmitter glutamate.[1] This modulation of neuronal activity makes this compound a promising therapeutic candidate for conditions characterized by neuronal hyperexcitability, such as spasticity in Multiple Sclerosis (MS).[1][2][4] Preclinical assessment of this compound's efficacy in animal models of MS, such as Experimental Autoimmune Encephalomyelitis (EAE), is crucial for its development. This document provides detailed protocols for evaluating the impact of this compound on motor function in EAE models.
This compound: Mechanism of Action
This compound's therapeutic effects are primarily attributed to its action as a selective GABA-B receptor agonist.[1][5][6] Activation of GABA-B receptors, which are G-protein-coupled receptors, leads to downstream signaling that includes:
-
Inhibition of adenylyl cyclase: This reduces intracellular levels of cyclic AMP (cAMP).
-
Activation of inwardly rectifying potassium (K+) channels: This leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.
-
Inhibition of voltage-gated calcium (Ca2+) channels: This reduces the influx of calcium into the presynaptic terminal, thereby decreasing the release of neurotransmitters, including glutamate.[7]
By these mechanisms, this compound reduces neuronal excitability in the brain and spinal cord, which is thought to alleviate the symptoms of spasticity.[1][5] this compound exhibits a 100- to 1000-fold greater specificity for the GABA-B receptor compared to the S-enantiomer of baclofen and has approximately 5-fold greater potency than racemic baclofen.[2][3][8]
Experimental Protocols
1. Experimental Autoimmune Encephalomyelitis (EAE) Induction
EAE is the most commonly used animal model for MS, mimicking many of the inflammatory and demyelinating features of the human disease.[9][10][11]
Materials:
-
Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Phosphate-Buffered Saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. A common concentration is 1 mg/mL of MOG35-55 in an equal volume of CFA. Emulsify by repeatedly drawing the mixture through a glass syringe until a thick, stable emulsion is formed.[9] A drop of the emulsion should not disperse when placed in water.[9]
-
Immunization (Day 0): Anesthetize the mice. Administer 100-200 µL of the MOG/CFA emulsion subcutaneously, typically split between two sites on the flank.[9]
-
Pertussis Toxin Administration: Administer 200-300 ng of PTX in PBS intraperitoneally (i.p.) on Day 0 and Day 2 post-immunization.[11][12] PTX is crucial for increasing the permeability of the blood-brain barrier, allowing immune cells to enter the central nervous system.[11]
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE, starting around day 7 post-immunization. Use a standardized scoring system (see Table 1).[9]
Table 1: EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or paresis |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb paralysis and forelimb weakness/paralysis |
| 5 | Moribund or dead |
2. This compound Administration
This compound can be administered via various routes, including oral gavage or in drinking water. The choice of route and dose will depend on the specific experimental design.
Example Dosing Regimen (Oral Gavage):
-
Vehicle: Sterile water or saline.
-
This compound Doses: Based on previous studies with baclofen in animal models, a starting point could be a range of doses (e.g., 1, 5, 10 mg/kg) administered once or twice daily.
-
Treatment Initiation: Treatment can be initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs).
3. Motor Function Assessment
Perform a battery of motor function tests to comprehensively evaluate the effects of this compound. It is recommended to acclimatize the animals to the testing room for at least 30 minutes before each test.[13][14][15]
a. Rotarod Test
This test assesses motor coordination and balance.[13][16][17]
Procedure:
-
Acclimation/Training: Prior to EAE induction, train the mice on the rotarod for 2-3 consecutive days. Place the mice on the rod rotating at a low constant speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds).[14]
-
Testing: Place the mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 300 seconds).[13][16]
-
Data Collection: Record the latency to fall from the rod.[9][16] Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes.[13][16]
b. Grip Strength Test
This test measures forelimb and/or hindlimb muscle strength.[15][18][19]
Procedure:
-
Apparatus: Use a grip strength meter with a wire grid or bar.
-
Forelimb Measurement: Hold the mouse by the tail and lower it towards the grid, allowing only its forepaws to grasp the grid.[15][18][19] Gently pull the mouse back horizontally until its grip is released.[15][18] The meter will record the peak force.
-
Combined Forelimb and Hindlimb Measurement: Lower the mouse so that all four paws grasp the grid and pull back horizontally.[18]
-
Data Collection: Perform 3-5 trials for each measurement and record the average peak force.[18] Normalize the grip strength to the body weight of the mouse.[18]
c. Open Field Test
This test evaluates general locomotor activity and can also provide insights into anxiety-like behavior.[20][21][22][23]
Procedure:
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Testing: Place the mouse in the center or at the periphery of the open field and allow it to explore freely for a set period (e.g., 10-20 minutes).[21][22]
-
Data Collection: Use an automated tracking system to record parameters such as total distance traveled, velocity, and time spent in the center versus the periphery.[21][23][24]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).
Table 2: Example Data Summary for Motor Function Tests
| Treatment Group | EAE Clinical Score (Peak) | Rotarod Latency to Fall (s) | Forelimb Grip Strength (g/g body weight) | Total Distance Traveled in Open Field (cm) |
| Naive Control | N/A | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| EAE + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| EAE + this compound (X mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| EAE + this compound (Y mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Statistical Analysis
Use appropriate statistical tests to analyze the data. For example, a one-way ANOVA followed by a post-hoc test can be used to compare differences between multiple treatment groups. A repeated-measures ANOVA can be used to analyze data collected over time (e.g., daily clinical scores).
Conclusion
This comprehensive protocol provides a framework for assessing the therapeutic potential of this compound on motor dysfunction in an EAE model of MS. By combining clinical scoring with a battery of motor function tests, researchers can obtain robust and multifaceted data on the efficacy of this compound. Careful adherence to these standardized protocols will ensure the generation of reliable and reproducible results, which are essential for the advancement of new therapies for MS.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound extended-release tablets for spasticity in multiple sclerosis: open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound extended-release tablets for spasticity in multiple sclerosis: randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. droracle.ai [droracle.ai]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound extended-release tablets for spasticity in multiple sclerosis: open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 10. criver.com [criver.com]
- 11. EAE Mouse Models for MS: Induction Methods & Strain Insights | Taconic Biosciences [taconic.com]
- 12. researchgate.net [researchgate.net]
- 13. mmpc.org [mmpc.org]
- 14. Rotarod-Test for Mice [protocols.io]
- 15. mmpc.org [mmpc.org]
- 16. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 17. MPD: JaxCC1: project protocol [phenome.jax.org]
- 18. ja.brc.riken.jp [ja.brc.riken.jp]
- 19. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 20. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 21. mmpc.org [mmpc.org]
- 22. protocols.io [protocols.io]
- 23. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Open field test for mice [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Arbaclofen Clinical Trials in Autism Spectrum Disorder (ASD)
Welcome to the technical support resource for researchers and drug development professionals investigating Arbaclofen (STX209) for the treatment of Autism Spectrum Disorder (ASD). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the challenges arising from the mixed results observed in clinical trials.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability in Patient Response
Q1: We are observing significant variability in patient response to this compound. What are the potential underlying causes and how can we address this in our trial design?
A1: High variability is a common challenge in ASD trials due to the inherent heterogeneity of the condition. The mixed results from past this compound trials suggest that it may be effective for a specific subpopulation.[1][2] Key factors to consider are:
-
Genetic and Phenotypic Heterogeneity: The "excitation/inhibition" (E/I) imbalance that this compound targets is a well-supported theory but may not be the primary driver of ASD symptoms in all individuals.[2][3][4] Early preclinical data showed promise in specific genetic contexts, such as Fragile X syndrome (FXS) and 16p11.2 deletion models, but even in human FXS trials, results were inconsistent.[5][6][7]
-
Baseline Severity: Post-hoc analyses of some studies have suggested that this compound may have a greater effect in individuals with more severe social impairment at baseline.[6]
Troubleshooting Recommendations:
-
Patient Stratification: Implement a stratification strategy based on genetic markers, baseline symptom severity, or other relevant biomarkers. This can help identify subgroups more likely to respond.
-
Enrichment Strategies: Consider designing trials that enroll participants from specific genetic subtypes of ASD (e.g., FXS, 16p11.2 deletion) where the GABAergic pathway is more clearly implicated.[7]
-
Biomarker Development: Explore electrophysiological markers (e.g., EEG) or other biomarkers that can provide objective evidence of E/I imbalance to select a more homogeneous patient population.[3]
Issue 2: Primary Endpoint Not Met Despite Positive Signals
Q2: Our trial failed to meet its primary endpoint, but we see promising trends in secondary and exploratory measures. How should we interpret this and what are the implications for future studies?
A2: This is a recurring theme in this compound research. Several large-scale, randomized, controlled trials did not achieve statistical significance on their primary outcome measures, such as the Aberrant Behavior Checklist (ABC) Social Withdrawal/Lethargy subscale or the Vineland Adaptive Behavior Scales (VABS) Socialization domain.[1][5][7] However, these same studies often reported significant improvements in secondary endpoints, including the Clinical Global Impression (CGI) scales, motor skills, and reductions in atypical or repetitive behaviors.[1][5][7]
Troubleshooting Recommendations:
-
Re-evaluate Endpoint Selection: The chosen primary endpoint may not be the most sensitive instrument to capture the specific changes induced by this compound. Parent-rated scales like the ABC or Vineland are valuable but can be subjective. The consistent signal on the clinician-rated CGI scale suggests that global clinical judgment may be capturing a real, albeit multifaceted, improvement.[1]
-
Incorporate Objective Measures: For future trials, consider co-primary or key secondary endpoints that are more objective. This could include validated, lab-based measures of social cognition, eye-tracking, or electrophysiological data.
-
Focus on Specific Domains: this compound may have a more pronounced effect on specific symptom domains (e.g., anxiety, hyperarousal, repetitive behaviors) rather than broad social functioning.[5][8] Align primary endpoints with the most robust preclinical and early clinical signals.
Issue 3: Determining the Optimal Dosing Regimen
Q3: We are uncertain about the optimal dose titration and maintenance schedule for this compound in an ASD population. What have previous trials taught us?
A3: Dosing has been a key variable across trials. This compound requires careful titration to manage side effects, the most common of which include sedation, affect lability, and irritability.[1][6][9] Rushing the titration or selecting a suboptimal maintenance dose could mask efficacy or increase adverse events.
Troubleshooting Recommendations:
-
Flexible Titration: Employ a flexible, response-guided titration schedule. Past studies have used multi-week titration periods, starting as low as 5 mg once or twice daily and gradually increasing.[1][3] Dosing has often been stratified by age or weight.[3]
-
Tolerability Monitoring: Closely monitor for adverse events during the titration phase. In some open-label studies, initial agitation and irritability were reported, which often resolved without dose changes, suggesting they may have been spontaneous variations in underlying symptoms.[9]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, incorporate PK/PD modeling to understand the exposure-response relationship. This can help optimize dosing for different age groups and potentially identify a therapeutic window.
Data Presentation: Summary of Key this compound Clinical Trials
The following table summarizes the design and outcomes of several key clinical trials of this compound in ASD and the related condition, Fragile X Syndrome (FXS).
| Trial Identifier / Reference | Population | # of Participants | Dosing Regimen | Primary Outcome Measure | Primary Outcome Result | Noteworthy Secondary Outcome Results |
| Berry-Kravis et al., 2012 (Phase 2) [6][10] | FXS (Ages 6-39) | 63 | Crossover design | ABC - Irritability (ABC-I) | Not Met | Post-hoc: Significant improvement on ABC - Social Avoidance scale; Improvement on Vineland-II Socialization in a subgroup with severe social impairment.[6] |
| Erickson et al., 2016 (Phase 2) [1] | ASD (Ages 5-21) | 150 | Flexibly titrated up to 10 mg or 15 mg t.i.d. | ABC - Social Withdrawal/Lethargy | Not Met | Significant improvement on clinician-rated Clinical Global Impression of Severity (CGI-S). Post-hoc: Improvement on Vineland-II Socialization.[1] |
| INSAR 2023 Meeting (Two Phase 2 Trials) [5] | ASD (Ages 5-17) | 82 (Canada) & 122 (Europe) | Titrated up to 20 mg t.i.d. for 16 weeks | Vineland Adaptive Behavior Scales (VABS) - Social Communication | Not Met (Missed statistical significance) | Significant improvements in motor skills, peer interactions, and atypical/repetitive behaviors based on parent ratings.[5] |
| AIMS-2-TRIALS-CT1 (NCT03682978) [3][11] | ASD (Ages 5-17) | 130 (planned) | Age-stratified titration up to 15 mg or 20 mg t.i.d. for 16 weeks | Vineland-3 Socialization Domain | Ongoing/Results Presented 2023[5] | Key secondary outcomes include CGI-S and CGI-I.[3] |
Experimental Protocols & Methodologies
Protocol: Phase 2 Randomized, Controlled Trial (Adapted from Erickson et al., 2016 & AIMS-2-TRIALS)
This section outlines a representative methodology based on published trial protocols.
-
Study Design:
-
Participant Population:
-
Inclusion Criteria:
-
Ages 5-17 years with a formal diagnosis of ASD confirmed by standardized diagnostic instruments (e.g., ADOS, ADI-R).[3]
-
Stable on all other psychoactive medications and behavioral therapies for at least 6 weeks prior to screening and for the duration of the study.[11]
-
May require a minimum severity score on a relevant scale (e.g., CGI-S of moderate or higher).[1]
-
-
Exclusion Criteria:
-
Known genetic disorders associated with ASD (e.g., Rett syndrome, tuberous sclerosis) may be excluded to create a more homogeneous "idiopathic ASD" group. Note: Some trials specifically target genetic syndromes like FXS.[1][12]
-
Current treatment with other GABAergic agents (e.g., baclofen, vigabatrin, benzodiazepines on a non-PRN basis).[11]
-
History of seizure disorder unless well-controlled on medication.[1]
-
-
-
Intervention and Dosing:
-
Outcome Measures:
Visualizations: Pathways and Workflows
Mechanism of Action: GABA-B Receptor Signaling
This compound is a selective agonist for the GABA-B receptor.[8] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, mediates inhibitory neurotransmission through several downstream pathways.[15][16]
References
- 1. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical potential, safety, and tolerability of this compound in the treatment of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Phase II Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy, Safety, and Tolerability of this compound Administered for the Treatment of Social Function in Children and Adolescents With Autism Spectrum Disorders: Study Protocol for AIMS-2-TRIALS-CT1 [frontiersin.org]
- 4. Null and Noteworthy: this compound results; another oxytocin edition | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 5. Trials of this compound for autism yield mixed results | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 6. Effects of STX209 (this compound) on neurobehavioral function in children and adults with fragile X syndrome: a randomized, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SFARI | Clinical trial of this compound for 16p11.2 deletion has launched [sfari.org]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. STX209 (this compound) for autism spectrum disorders: an 8-week open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neurology.org [neurology.org]
Optimizing Arbaclofen dosage to minimize side effects like sedation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Arbaclofen dosage to minimize side effects, with a primary focus on sedation.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound and how does it relate to sedation?
This compound is the R-enantiomer of baclofen (B1667701) and acts as a selective agonist for the Gamma-aminobutyric acid (GABA) type B (GABA-B) receptor.[1][2] GABA-B receptors are G-protein coupled receptors that mediate slow and sustained inhibitory neurotransmission in the central nervous system.[3][4] Activation of these receptors leads to downstream effects, including the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, which collectively reduce neuronal excitability.[4] While this mechanism is responsible for the therapeutic effects of this compound in conditions like spasticity and certain neurodevelopmental disorders, global dampening of neuronal activity can also lead to side effects such as sedation and drowsiness.[1][5]
Q2: Is there a known dose-dependent relationship for sedation with this compound in preclinical models?
Yes, preclinical studies in mouse models have explored the dose-response relationship of this compound and sedation. In one study, this compound administered in the drinking water at concentrations of 0.25, 0.5, and 1.0 mg/mL was found to be non-sedating at doses that were effective in rescuing behavioral phenotypes. However, another study demonstrated that higher doses of 3 mg/kg and 5 mg/kg administered 30 minutes prior to behavioral testing did induce sedative effects, as measured by decreased locomotor activity. This suggests that while a therapeutic window with minimal sedation exists, higher doses are likely to induce sedation.
Q3: What is the incidence of sedation observed in clinical trials of this compound?
In a Phase 2 clinical trial of this compound in children and adolescents with Autism Spectrum Disorder (ASD), sedation was reported as a common adverse event, with an incidence of 9%.[6] It is important to note that this trial utilized a flexible-dose titration schedule.
Q4: How does the formulation of this compound (e.g., immediate-release vs. extended-release) impact the sedation profile?
The formulation of this compound can significantly influence its side effect profile, including sedation. An extended-release (ER) formulation of this compound has been developed to allow for less frequent dosing.[7] Clinical trial data from a study in multiple sclerosis (MS) patients suggests that this compound ER may have a more favorable side effect profile compared to standard racemic baclofen, with drowsiness and dizziness being less frequent.[7] While a direct head-to-head comparison with an immediate-release formulation of this compound is not available, the controlled release mechanism of the ER formulation is designed to maintain more stable plasma concentrations, which may help to mitigate peak-concentration-related side effects like sedation.
Q5: Could the timing of this compound administration be adjusted to minimize sedation?
While specific studies on the chronopharmacology of this compound are limited, the principles of chronopharmacology suggest that the timing of drug administration can influence both efficacy and adverse effects based on the body's circadian rhythms.[8][9][10] For sedative drugs, evening administration is often a logical strategy to minimize daytime drowsiness. Although not specifically studied for this compound, this approach is a reasonable consideration in experimental design to potentially mitigate sedative side effects.
Troubleshooting Guides
Issue: Unexpectedly high levels of sedation are observed in our preclinical animal models.
Possible Cause 1: Dosage is too high.
-
Troubleshooting Step: Review the dose-response data from preclinical studies. Consider reducing the dose to a range that has been previously shown to be effective without causing significant sedation (e.g., starting with lower doses and titrating upwards).
Possible Cause 2: Timing of administration coincides with the animal's resting period.
-
Troubleshooting Step: Adjust the timing of drug administration to align with the active period of the species being studied (e.g., during the dark cycle for nocturnal rodents).
Possible Cause 3: The method of assessing sedation is not appropriate.
-
Troubleshooting Step: Ensure that the behavioral tests used to assess sedation are validated and sensitive enough to detect subtle changes in activity. The open-field test, which measures locomotor activity, is a commonly used method.
Issue: A significant number of participants in our clinical trial are reporting sedation.
Possible Cause 1: The starting dose is too high or the titration schedule is too rapid.
-
Troubleshooting Step: Consider initiating treatment with a lower starting dose and implementing a more gradual dose titration schedule. This allows for individual variability in sensitivity to the sedative effects of this compound.
Possible Cause 2: The formulation is contributing to peak-dose-related sedation.
-
Troubleshooting Step: If using an immediate-release formulation, explore the possibility of switching to an extended-release formulation, which may provide a more consistent plasma concentration and reduce peak-dose side effects.
Possible Cause 3: Subjective reports of sedation are not being captured systematically.
-
Troubleshooting Step: Implement a validated sedation scale to systematically and objectively measure the severity and impact of sedation. For pediatric populations, consider using scales such as the Pediatric Sedation State Scale (PSSS) or the Richmond Agitation-Sedation Scale (RASS).[11][12][13]
Quantitative Data Summary
Table 1: Preclinical Dose-Response of this compound on Sedation in Mice
| Dosage/Concentration | Administration Route | Observation on Sedation |
| 0.25, 0.5, 1.0 mg/mL | In drinking water | Not sedating at doses that rescued behavioral phenotypes |
| 3 mg/kg and 5 mg/kg | Intraperitoneal injection | Decreased total distance traversed in open field test, indicating sedation |
Table 2: Incidence of Somnolence/Sedation with this compound in Clinical Trials
| Population | Formulation | Dosage | Incidence of Somnolence/Sedation |
| Children & Adolescents with ASD | Immediate-Release | Flexible-dose titration | 9% |
| Adults with MS | Extended-Release | 40 mg/day | 11.2% |
| Adults with MS | Extended-Release | 80 mg/day | 15.1% |
| Adults with MS (Long-term study) | Extended-Release | Up to 80 mg/day | 12.7% |
Experimental Protocols
Protocol 1: Assessment of Sedation in Preclinical Models (Open-Field Test)
-
Objective: To quantify the sedative effects of this compound by measuring locomotor activity.
-
Apparatus: An open-field arena (e.g., a square or circular enclosure) equipped with automated photobeam tracking or video tracking software.
-
Procedure: a. Habituate the animals to the testing room for at least 30 minutes before the experiment. b. Administer this compound or vehicle control at the desired dose and route. c. At a predetermined time post-administration (e.g., 30 minutes), place the animal in the center of the open-field arena. d. Record locomotor activity for a set duration (e.g., 15-30 minutes).
-
Key Parameters to Measure:
-
Total distance traveled
-
Time spent mobile vs. immobile
-
Rearing frequency
-
-
Interpretation: A significant decrease in total distance traveled and an increase in time spent immobile in the this compound-treated group compared to the vehicle control group would indicate a sedative effect.
Protocol 2: Assessment of Sedation in Pediatric Clinical Trials (Pediatric Sedation State Scale - PSSS)
-
Objective: To provide a valid and reliable measure of the quality and safety of sedation in children.[11]
-
Methodology: The PSSS is an observational scale with six defined sedation states, each assigned a numerical value.[11] A trained clinician observes the child and assigns a score based on their behavior.
-
PSSS Sedation States:
-
State 1: Agitated: Restless, agitated, or crying.
-
State 2: Awake and Anxious: Anxious, but not agitated or crying.
-
State 3: Calm and Cooperative: Awake, calm, and cooperative.
-
State 4: Drowsy: Drowsy but responds to verbal commands.
-
State 5: Asleep, Arousable to Mild Stimulus: Asleep but easily aroused with a light touch or verbal stimulus.
-
State 6: Asleep, Unarousable to Mild Stimulus: Deeply asleep and not easily aroused.
-
-
Procedure: a. The PSSS should be administered by a trained clinician at baseline and at regular intervals throughout the study. b. The timing of the assessment should be standardized (e.g., at peak drug concentration times).
-
Interpretation: An increase in the PSSS score towards states 4, 5, or 6 would indicate a sedative effect. The scale allows for the quantification of the depth of sedation.
Visualizations
Caption: this compound's signaling pathway via the GABA-B receptor.
Caption: Preclinical workflow for assessing this compound-induced sedation.
References
- 1. Towards Preclinical Validation of this compound (R-baclofen) Treatment for 16p11.2 Deletion Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 8. The clinical impact of chronopharmacology on current medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The clinical impact of chronopharmacology on current medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronopharmacodynamics of drugs in toxicological aspects: A short review for clinical pharmacists and pharmacy practitioners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of the Pediatric Sedation State Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Validity and Reliability of the Richmond Agitation-Sedation Scale in Pediatric Intensive Care Patients: A Multicenter Study [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Arbaclofen Preclinical Behavioral Studies: A Technical Support Resource for Improved Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of preclinical behavioral studies involving Arbaclofen. By addressing common challenges and providing detailed experimental protocols, this resource aims to foster more consistent and reliable findings in the investigation of this compound's therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as R-baclofen or STX209, is the pharmacologically active R-enantiomer of baclofen (B1667701).[1][2] It functions as a selective gamma-aminobutyric acid type B (GABA-B) receptor agonist.[1][3] Its mechanism of action involves augmenting GABAergic activity, which is the primary inhibitory neurotransmission system in the brain.[1][3] By activating GABA-B receptors, this compound can inhibit the presynaptic release of glutamate, an excitatory neurotransmitter, and modulate intracellular signaling pathways, thereby helping to balance excitatory/inhibitory (E/I) signaling in the brain.[1][3][4]
Q2: What are the most common behavioral assays used to assess the efficacy of this compound in preclinical models?
Preclinical studies evaluating this compound frequently employ a battery of behavioral tests to assess its effects on cognitive and social deficits, as well as potential side effects. Key assays include:
-
Object Recognition Memory Task: To evaluate cognitive improvements, particularly in learning and memory.[5]
-
Open Field Test: Primarily used to assess general locomotor activity and to screen for potential sedative effects of the drug, which could confound other behavioral measures.[5]
-
Rotarod Assay: To measure motor coordination and balance, which can also be indicative of sedative side effects.[5][6]
-
Three-Chamber Social Interaction Test: To assess sociability and preference for social novelty, which are often impaired in animal models of neurodevelopmental disorders.[7][8]
-
Marble Burying Test: An assay for repetitive and perseverative behaviors.[6]
Q3: How is this compound typically prepared and administered in rodent studies?
For oral administration, this compound is commonly dissolved in the animals' drinking water at concentrations ranging from 0.25 mg/mL to 1.0 mg/mL.[5][9] It is recommended to prepare fresh solutions daily to ensure stability and accurate dosing.[5] Treatment duration is a critical parameter, with studies often administering the drug for at least 12 days prior to the commencement of behavioral testing to ensure steady-state plasma concentrations.[5][9] For acute dosing studies, intraperitoneal (IP) injections are also used, with doses around 1.5 mg/kg.[6]
Q4: What are the known pharmacokinetic properties of this compound in rodents?
This compound is the more potent enantiomer of racemic baclofen.[9][10] Following oral administration in rats, dogs, and monkeys, the prodrug this compound placarbil is efficiently absorbed and rapidly converted to R-baclofen.[11] Unlike baclofen, which has a narrow absorption window in the upper small intestine, this compound can also be absorbed in the lower small intestine and colon. In rats, the total blood clearance of R-baclofen has been reported to be 0.51 ± 0.13 L/h/kg with a half-life of 1.6-3.4 hours after an IV bolus. When modeling the antinociceptive effect of baclofen in mice, the pharmacological response was best linked to its concentration in the brain, which acts as the peripheral compartment.[12]
Troubleshooting Guide
Problem 1: Inconsistent or contradictory results in locomotor activity in the open field test.
-
Possible Cause: Locomotor activity can be highly sensitive to environmental factors and the specific genetic background of the mouse strain. A multi-laboratory study on this compound reported inconsistent data on open field behavior across different labs, even when studying the same genetic models.[5] In some cases, this compound was found to increase activity, while in others, it had no significant effect.[5]
-
Troubleshooting Steps:
-
Standardize Environmental Conditions: Ensure that lighting, noise levels, and handling procedures are consistent across all test subjects and experimental cohorts. Acclimate mice to the testing room for a sufficient period before starting the assay.
-
Consider Genetic Background: Be aware that the behavioral effects of this compound can vary between different mouse strains.[5][9] Report the specific strain and substrain used in all publications.
-
Dose-Response Analysis: The effects on locomotor activity may be dose-dependent. Test a range of doses to determine if the observed effects are specific to a certain concentration.
-
Automated Tracking: Use an automated video-tracking system to ensure objective and consistent measurement of distance traveled, time spent in different zones, and other locomotor parameters.
-
Problem 2: Difficulty replicating pro-cognitive effects in the object recognition task.
-
Possible Cause: The object recognition task is sensitive to subtle variations in protocol, including the duration of the habituation and training phases, the inter-trial interval, and the nature of the objects used.
-
Troubleshooting Steps:
-
Optimize Habituation: Ensure mice are thoroughly habituated to the testing arena in the absence of objects to reduce anxiety-related behaviors that can interfere with exploration.
-
Object Selection: Use objects that are of similar size and texture but distinct in shape and appearance. Ensure objects cannot be easily displaced by the animals and are cleaned thoroughly between trials to eliminate olfactory cues.
-
Control for Sedation: Run an open field test prior to the object recognition task to confirm that the dose of this compound being used does not cause hypoactivity, which would reduce object exploration and confound the interpretation of the results.[5]
-
Inter-Trial Interval: The delay between the training and testing phases is critical. A shorter delay may be necessary to detect subtle cognitive enhancements. The original studies reporting positive effects with this compound used specific delays that should be replicated.[5]
-
Problem 3: Suspected sedative effects of this compound are confounding behavioral results.
-
Possible Cause: Sedation is a known potential side effect of GABA-B receptor agonists like this compound.[5][9] This can manifest as reduced locomotor activity, impaired performance on the rotarod, and decreased interaction times in social assays.
-
Troubleshooting Steps:
-
Comprehensive Behavioral Battery: Do not rely on a single assay. Combine tests that are sensitive to sedation (e.g., open field, rotarod) with your primary cognitive or social assays.[5] This allows you to dissociate specific behavioral effects from general sedative side effects.
-
Dose Adjustment: If sedation is observed, consider lowering the dose of this compound. Studies have shown that this compound can rescue cognitive deficits at doses that do not produce sedation.[5]
-
Monitor Animal Well-being: Throughout the treatment period, monitor body weight and general health. In some studies, a small number of animals had to be euthanized due to poor health at higher doses of this compound.[5][9]
-
Pharmacokinetic Analysis: If possible, correlate behavioral outcomes with plasma and brain concentrations of this compound to establish a therapeutic window that avoids sedative effects.
-
Quantitative Data Summary
The following tables summarize quantitative data from a multi-laboratory study on the effects of this compound in mouse models of 16p11.2 deletion syndrome.
Table 1: Effect of this compound on Novel Object Recognition
| Mouse Line | Treatment | Genotype | n | Outcome | Statistical Significance |
| Del6 | Vehicle | Wild-Type | 14 | Significant preference for novel object | - |
| Del6 | Vehicle | 16p11.2 del | 13 | No significant preference for novel object | p=0.00014 vs. WT/Vehicle |
| Del6 | 0.25 mg/mL this compound | 16p11.2 del | 13 | Rescued novelty preference | p=0.0003 vs. del/Vehicle |
| Del6 | 0.5 mg/mL this compound | 16p11.2 del | 11 | Rescued novelty preference | p=0.0010 vs. del/Vehicle |
| Del6 | 1.0 mg/mL this compound | 16p11.2 del | 13 | Rescued novelty preference | p=0.0007 vs. del/Vehicle |
| Del4 | Vehicle | Wild-Type | 16 | Significant preference for novel object | - |
| Del4 | Vehicle | 16p11.2 del | 14 | No significant preference for novel object | p=0.00185 vs. WT/Vehicle |
| Del4 | 0.5 mg/mL this compound | 16p11.2 del | 12 | Rescued novelty preference | p=0.0043 vs. del/Vehicle |
Data extracted from a study by Stoppel et al., which highlights the rescue of cognitive deficits.[5]
Table 2: Analysis of Locomotor Activity in the Open Field Test
| Laboratory / Mouse Line | Treatment | Genotype | n | Main Effect of Treatment | Key Finding |
| Herault Lab (Del6) | This compound (0.25, 0.5, 1.0 mg/mL) | 16p11.2 del | 8-17 per group | Significant increase in activity | This compound increased locomotor activity in already hyperactive mice. |
| Crawley Lab (Del1) | This compound (0.5 mg/mL) | 16p11.2 del | 10-18 per group | No significant effect | No main effect of treatment on distance traveled. |
| Abel Lab (Del4) | This compound (0.5 mg/mL) | 16p11.2 del | 7-16 per group | No significant effect | No main effect of treatment on distance traveled. |
This table illustrates the inconsistent effects of this compound on locomotor activity across different laboratories and mouse models, emphasizing the need for careful control and interpretation.[5]
Experimental Protocols
Protocol 1: this compound Administration in Drinking Water
-
Preparation: Dissolve this compound in sterile drinking water to achieve the desired final concentrations (e.g., 0.25, 0.5, or 1.0 mg/mL).
-
Administration: Provide the this compound-containing water or vehicle (plain drinking water) to the mice in their home cages.
-
Schedule: Replace the bottles with freshly prepared solution daily to maintain drug stability and concentration.
-
Duration: Continue administration for a minimum of 12 consecutive days before beginning any behavioral testing to allow the drug to reach a steady state.[5][9]
-
Monitoring: Monitor daily water consumption to estimate the average daily dose received per animal. Also, monitor the body weight of the animals weekly.[5]
Protocol 2: Open Field Test
-
Apparatus: A square arena (e.g., 40 cm x 40 cm) with non-reflective walls (e.g., matte black acrylic) high enough to prevent escape (e.g., 30 cm).[5][9] The arena should be uniformly illuminated.
-
Acclimation: Transport mice to the testing room and allow them to acclimate for at least 30-60 minutes before the test begins.
-
Procedure:
-
Gently place a single mouse into the center of the open field arena.
-
Allow the mouse to explore freely for a predetermined period (e.g., 10-30 minutes).
-
Record the session using an overhead camera connected to an automated tracking system.
-
-
Data Analysis: The tracking software should analyze parameters such as total distance traveled, velocity, time spent in the center versus peripheral zones, and rearing frequency.
-
Cleaning: Thoroughly clean the arena with a suitable cleaning agent (e.g., 70% ethanol) between each trial to remove any olfactory cues.
Visualizations
Caption: this compound's mechanism of action at presynaptic and postsynaptic terminals.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Clinical potential, safety, and tolerability of this compound in the treatment of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Phase II Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy, Safety, and Tolerability of this compound Administered for the Treatment of Social Function in Children and Adolescents With Autism Spectrum Disorders: Study Protocol for AIMS-2-TRIALS-CT1 [frontiersin.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Towards Preclinical Validation of this compound (R-baclofen) Treatment for 16p11.2 Deletion Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of Disease-Related Pathologies in the Fragile X Mouse Model by Selective Activation of GABAB Receptors with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA-B Agonist Baclofen Normalizes Auditory-Evoked Neural Oscillations and Behavioral Deficits in the Fmr1 Knockout Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paradoxical effect of baclofen on social behavior in the fragile X syndrome mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. This compound placarbil, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic-pharmacodynamic modeling of the antinociceptive effect of baclofen in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Placebo Effects in Arbaclofen Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of placebo effects in clinical trials of Arbaclofen.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, the R-enantiomer of baclofen, is a selective agonist for the gamma-aminobutyric acid type B (GABA-B) receptor.[1][2] Its therapeutic effects are believed to stem from its ability to modulate inhibitory neurotransmission. By activating GABA-B receptors, this compound can inhibit the presynaptic release of the excitatory neurotransmitter glutamate (B1630785) and enhance the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2] This helps to correct the excitatory/inhibitory (E/I) imbalance observed in several neurodevelopmental disorders.[2]
Q2: In which clinical indications has this compound been investigated, and what is the relevance of the placebo effect?
This compound has been investigated in clinical trials for a range of neurological and neurodevelopmental disorders, including:
-
Fragile X Syndrome (FXS): Large-scale randomized controlled trials in FXS have historically been challenged by significant placebo effects, particularly with caregiver-rated efficacy endpoints.[3][4]
-
Autism Spectrum Disorder (ASD): Clinical trials of this compound in ASD have also encountered placebo responses, which can mask the true therapeutic effect of the drug.[5][6][7]
-
Multiple Sclerosis (MS) Spasticity: While objective measures of spasticity are used, patient-reported outcomes and clinician impressions can still be influenced by placebo effects.[8][9]
The placebo response in these conditions can be substantial, making it difficult to demonstrate a statistically significant difference between the active drug and placebo, even if the drug has a real therapeutic benefit.
Q3: What are the primary strategies for mitigating the placebo effect in clinical trials?
Several strategies can be employed to minimize the impact of the placebo effect:
-
Trial Design and Conduct: Implementing specific trial designs such as a placebo run-in period or a sequential parallel comparison design (SPCD) can help to identify and manage placebo responders.[4][10][11]
-
Participant and Staff Training: Educating both study participants and clinical trial staff on accurate symptom reporting and neutral communication can reduce response bias and manage expectations.[4][10][12]
-
Managing Expectations: Clearly communicating the possibility of receiving a placebo and avoiding overly optimistic language about the potential benefits of the investigational drug can help to temper participant expectations.[4][10]
Troubleshooting Guides
Issue: High variability and suspected placebo response in subjective outcome measures.
Troubleshooting Steps:
-
Review and Refine Outcome Measures:
-
Problem: Subjective, caregiver- or patient-reported outcomes are highly susceptible to placebo effects.[3][13]
-
Solution: Where possible, incorporate more objective, performance-based measures that are less prone to bias. For example, in FXS trials, consider adding cognitive and achievement tests alongside behavioral checklists.[3]
-
-
Implement Rater Training:
-
Problem: Inconsistent or biased ratings from clinical staff can contribute to variability.
-
Solution: Institute a robust training program for all raters to ensure standardized administration and scoring of all assessment tools. This training should emphasize neutrality in interactions with participants and the avoidance of leading questions.[4]
-
-
Conduct a Placebo Run-in Period:
-
Problem: A subset of participants may show a significant improvement on placebo alone.
-
Solution: Consider incorporating a single-blind placebo run-in period before randomization. Participants who demonstrate a predefined level of improvement during this phase can be excluded from the main trial.[4][14]
-
Issue: Difficulty demonstrating a significant treatment effect despite positive signals.
Troubleshooting Steps:
-
Consider a Sequential Parallel Comparison Design (SPCD):
-
Problem: A high placebo response in a traditional parallel-group design can obscure the true treatment effect.
-
Solution: An SPCD involves two stages. In the first stage, participants are randomized to either the active drug or a placebo. Placebo non-responders from the first stage are then re-randomized to either the active drug or placebo in a second stage.[11][15][16] This design can enhance the ability to detect a treatment effect by enriching the second stage with participants less likely to respond to placebo.[11][16]
-
-
Analyze Subgroups:
-
Problem: The treatment effect may be more pronounced in a specific subgroup of the study population.
-
Solution: Conduct pre-specified subgroup analyses based on baseline characteristics (e.g., severity of symptoms, genetic markers) to identify populations that may derive greater benefit from this compound. Post-hoc analyses from some this compound trials have suggested that individuals with more severe social impairment may show a greater response.[17]
-
-
Refine Dosing Strategy:
-
Problem: The chosen dose may not be optimal for all participants.
-
Solution: Ensure the dosing strategy is flexible enough to allow for titration to an optimal and well-tolerated dose for each participant.
-
Data Presentation
Table 1: Responder Analysis in a Phase 3 Trial of this compound in Children with Fragile X Syndrome
| Outcome Measure | This compound Group | Placebo Group |
| Clinically Meaningful Improvement on three Aberrant Behavior Checklist (ABC) Subscales | 45% | 4% |
| Based on a re-analysis of data from the NCT01325220 trial. |
Source: Adapted from information presented at the 18th NFXF International Fragile X Conference.[1]
Table 2: Efficacy of this compound Extended-Release (ER) in a Phase 3 Trial for Multiple Sclerosis Spasticity
| Outcome Measure | This compound ER Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value |
| Total Numeric-transformed Modified Ashworth Scale (TNmAS) | -2.9 | -1.9 | 0.0004 |
| Data from a 12-week treatment period. |
Source: Adapted from data presented at the 2016 Congress of the European Committee for Treatment and Research in Multiple Sclerosis (ECTRIMS).[2]
Experimental Protocols
Protocol 1: Placebo Run-in Period
Objective: To identify and exclude participants who exhibit a significant placebo response prior to randomization.
Methodology:
-
Informed Consent: Obtain informed consent from all potential participants for the screening and placebo run-in phase.
-
Baseline Assessments: Conduct all baseline assessments as per the main trial protocol.
-
Placebo Administration: Administer a single-blind placebo to all participants for a pre-specified duration (e.g., 1-2 weeks).
-
Symptom Monitoring: Monitor symptoms using the primary outcome measure(s) of the trial during the run-in period.
-
Define Placebo Responders: Establish a clear and pre-defined threshold for what constitutes a placebo response (e.g., a ≥25% improvement on the primary outcome measure).
-
Exclusion: Participants who meet the criteria for a placebo responder at the end of the run-in period are excluded from randomization into the main trial.
-
Randomization: Participants who do not meet the placebo responder criteria are then randomized to receive either this compound or a placebo.
Protocol 2: Patient and Staff Training for Accurate Symptom Reporting
Objective: To reduce response bias and improve the quality of data collected from subjective outcome measures.
Methodology:
-
Patient Training Module:
-
Develop a standardized training module for all participants.
-
This module should explain the importance of accurate and consistent symptom reporting.
-
It should also include information about the placebo effect and the importance of reporting how they feel, regardless of whether they believe they are receiving the active drug or placebo.
-
The training can be delivered via an interactive multimedia program with a comprehension quiz.[12]
-
-
Staff Training Protocol:
-
Conduct a comprehensive training session for all clinical trial staff who will interact with participants.
-
This training should focus on maintaining a neutral demeanor during all interactions.
-
Staff should be trained to avoid leading questions or responding more positively to reports of improvement.
-
Provide standardized scripts for interacting with participants to ensure consistency across all sites.
-
Mandatory Visualization
This compound's Mechanism of Action: GABA-B Receptor Signaling Pathway
Caption: this compound activates the GABA-B receptor, leading to downstream signaling that reduces neuronal excitability.
References
- 1. fragilexnewstoday.com [fragilexnewstoday.com]
- 2. medscape.com [medscape.com]
- 3. academic.oup.com [academic.oup.com]
- 4. premier-research.com [premier-research.com]
- 5. Trials of this compound for autism yield mixed results | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 6. Frontiers | A Phase II Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy, Safety, and Tolerability of this compound Administered for the Treatment of Social Function in Children and Adolescents With Autism Spectrum Disorders: Study Protocol for AIMS-2-TRIALS-CT1 [frontiersin.org]
- 7. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 9. This compound in fragile X syndrome: results of phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cognivia.com [cognivia.com]
- 11. alirahealth.com [alirahealth.com]
- 12. clario.com [clario.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. aub.edu.lb [aub.edu.lb]
- 15. tandfonline.com [tandfonline.com]
- 16. pharmasug.org [pharmasug.org]
- 17. This compound in fragile X syndrome: results of phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
Identifying predictive biomarkers for Arbaclofen treatment response
This technical support center provides researchers, scientists, and drug development professionals with detailed information for studies on Arbaclofen, focusing on the identification of predictive biomarkers for treatment response.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound (also known as R-baclofen or STX209) is the pharmacologically active R-enantiomer of baclofen (B1667701).[1] It functions as a potent and selective agonist for the gamma-aminobutyric acid type B (GABA-B) receptor.[1][2] Its mechanism involves modulating key neurotransmitter systems to correct an excitatory/inhibitory (E/I) imbalance observed in several neurodevelopmental disorders.[1][3]
The primary actions of this compound include:
-
Augmenting GABA-ergic Activity: By activating GABA-B receptors, it enhances the brain's primary inhibitory neurotransmitter system.[3][4]
-
Inhibiting Presynaptic Glutamate Release: Activation of presynaptic GABA-B receptors inhibits voltage-gated calcium channels, which in turn reduces the release of the excitatory neurotransmitter glutamate.[1][5]
-
Postsynaptic Inhibition: On the postsynaptic membrane, it activates G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and a dampening of neuronal excitability.[5][6]
-
Modulating Intracellular Signaling: this compound's activation of Gαi/o-type G proteins leads to the inhibition of adenylyl cyclase, which modulates various intracellular processes.[4][5]
This modulation of synaptic transmission is believed to alleviate symptoms associated with conditions like Autism Spectrum Disorders (ASD), Fragile X Syndrome (FXS), and 16p11.2 deletion syndrome.[1][4][7]
Q2: What are the most promising predictive biomarkers for this compound treatment response?
The identification of biomarkers is a key objective in ongoing research to enable patient stratification and predict clinical response.[1][8] Promising candidates fall into neurophysiological, genetic, and psychophysical categories.
-
Neurophysiological Markers: Electroencephalography (EEG) and Event-Related Potentials (ERPs) are non-invasive methods being actively investigated.[1][3]
-
M50 Latency: A single 15 mg dose of this compound was found to shorten the M50 latency during an auditory steady-state experiment in a subset of male adolescents with ASD, suggesting a measure of target engagement.[1]
-
N170 Latency: The change in the latency of the N170 ERP component, which is involved in face processing, is a primary endpoint in a clinical trial for ASD to predict long-term response from a single dose.[9]
-
-
Genetic Markers: While specific genetic predictors have not yet been validated, clinical trials are collecting DNA samples to explore the relationship between genetic variations and treatment response.[3][10] Pharmacogenomic studies of the related compound baclofen have identified potential associations between variants in genes like ABCC9, ABCC12, and SLC28A1 and differences in drug clearance and clinical response, suggesting a potential area of investigation for this compound.[11]
-
Psychophysical Markers:
-
Binocular Rivalry: this compound has been shown to modulate binocular rivalry, a phenomenon often abnormal in individuals with autism.[3]
-
Visual Contrast Perception: In adults with autism, this compound dose-dependently rescued differences in visual contrast perception, which was accompanied by changes in functional connectivity in cortical circuits.[3]
-
Troubleshooting Guides
Q3: We are observing high variability in our preclinical mouse model results. What are common troubleshooting steps?
Inconsistencies in preclinical behavioral studies are a known challenge.[7] A consortium of laboratories studying this compound in 16p11.2 deletion mouse models adopted a harmonized protocol to ensure robustness and reproducibility.[7][12]
Troubleshooting Checklist:
-
Harmonize Protocols: Ensure that experimental protocols, including behavioral assays (e.g., Open Field, Novel Object Recognition), are standardized and executed consistently, especially if the research involves multiple sites or personnel.[12]
-
Consider Mouse Strain and Genetics: Behavioral phenotypes can vary significantly between different mouse strains and genetic constructs. The consortium approach tested this compound across multiple mouse lines with different genetic backgrounds to validate findings.[7][12]
-
Utilize Data-Driven Behavioral Analysis: Traditional behavioral paradigms can be limited. Consider novel, machine-learning-based algorithms to analyze behavior with higher resolution, which may reveal subtle drug effects missed by conventional scoring.[7][12]
Q4: Our clinical EEG data does not show a clear treatment effect. What factors could be influencing this?
The absence of a clear EEG signal may be due to several factors related to trial design and patient population.
Troubleshooting Checklist:
-
Verify Target Engagement: Ensure the dosing and titration schedule is sufficient to achieve a therapeutic effect. The AIMS-2-TRIALS-CT1 study, for example, uses a 5-week titration period.[10][14]
-
Assess the Correct EEG Paradigm: The choice of EEG task is critical. An effect might be present in one paradigm (e.g., an auditory steady-state task for M50) but not another.[1] Ensure the paradigm is sensitive to the neural circuits targeted by this compound.
-
Consider Patient Heterogeneity: this compound's effects may be more pronounced in specific subgroups.[8] Previous trial analyses suggest that verbally fluent individuals or younger patients may be more likely to respond.[3][15] Stratify your analysis by factors like age, IQ, or baseline symptom severity to uncover potential subgroup-specific effects.
-
Evaluate Signal-to-Noise Ratio: EEG data can be noisy. Ensure rigorous data preprocessing to remove artifacts. A sufficient number of trials per participant is necessary to obtain a reliable ERP signal.
Quantitative Data Summary
Table 1: Summary of Key this compound Clinical Trials & Biomarker Investigations
| Trial Identifier/Name | Condition(s) | Key Outcomes & Findings | Potential Biomarkers Investigated |
| AIMS-2-TRIALS-CT1 (NCT03682978) | Autism Spectrum Disorder (ASD)[14] | Primary Outcome: Vineland Adaptive Behavior Scales (VABS-3) Socialization Domain. Secondary: Clinical Global Impression-Improvement (CGI-I).[3] Results from two recent trials replicated earlier positive findings in social function and communication.[8][16] | EEG/ERP (M50, N170), Genetic markers (DNA), Sensory Discrimination.[3][9][14] |
| Phase 3 Child Study (209FX302 / NCT01325220) | Fragile X Syndrome (FXS)[15][17] | Did not meet the primary outcome for social avoidance.[15] However, the highest dose group showed benefit on the ABC-C Irritability subscale and Parenting Stress Index.[15] A reanalysis showed 45% of children had clinically meaningful improvements on ABC subscales vs. 4% on placebo.[17] | Not the primary focus, but analyses suggest age and baseline severity as potential clinical predictors.[15] |
| L16hthouse Study | 16p11.2 Deletion Syndrome[16] | Preclinical data in mouse models showed rescue of cognitive deficits.[7][18] Clinical trial data is being used to inform endpoint selection and patient stratification for future trials.[16] | Data informs patient stratification, suggesting clinical or genetic markers will be key for future trials.[16] |
Table 2: Example Clinical Trial Dosing & Titration for ASD (AIMS-2-TRIALS-CT1)
This is an example protocol and should not be used for clinical decisions.[10]
| Age Group | Treatment Week | Morning Dose | Midday Dose | Evening Dose | Total Daily Dose |
| 5-11 years | Week 1 | 5 mg | - | 5 mg | 10 mg |
| Week 2 | 5 mg | 5 mg | 5 mg | 15 mg | |
| Week 3 | 5 mg | 5 mg | 10 mg | 20 mg | |
| Week 4 | 10 mg | 5 mg | 10 mg | 25 mg | |
| Week 5-16 | 10 mg | 10 mg | 10 mg | 30 mg | |
| 12-17 years | Week 1 | 5 mg | - | 5 mg | 10 mg |
| Week 2 | 10 mg | - | 10 mg | 20 mg | |
| Week 3 | 10 mg | 10 mg | 10 mg | 30 mg | |
| Week 4 | 15 mg | 10 mg | 15 mg | 40 mg | |
| Week 5-16 | 20 mg | 10 mg | 20 mg | 50 mg |
Experimental Protocols
Protocol 1: Preclinical Efficacy and Brain Penetration in Mouse Models
(Based on the harmonized protocol for 16p11.2 deletion models)[12]
-
Animal Models: Utilize mouse models with deletions in the region syntenic to human 16p11.2 (or other relevant models like Fmr1 knockout for FXS) and wild-type littermate controls.[7][19]
-
Drug Administration:
-
Administer this compound via drinking water for at least 12 continuous days before and during behavioral testing.
-
Prepare three dose concentrations (e.g., 0.25, 0.5, 1.0 mg/mL) and a vehicle control (plain water).[12]
-
Monitor water consumption to ensure adequate dosing.
-
-
Behavioral Testing Battery:
-
Open Field Test: To assess baseline locomotor activity and exploratory behavior.
-
Novel Object Recognition / Object Location Memory: To evaluate recognition and spatial memory, which are often impaired in these models.[7][12]
-
Contextual Fear Conditioning: To assess fear-associated learning and memory.[12]
-
Social Interaction Test: To measure social approach and preference.[13]
-
-
Endpoint Analysis:
-
Following the final behavioral test, euthanize the animals and harvest brain tissue.
-
Use High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) to quantify this compound concentration in the brain to confirm blood-brain barrier penetration and correlate brain levels with behavioral outcomes.[13]
-
Protocol 2: Clinical Trial Design for Biomarker Identification in ASD
(Based on the AIMS-2-TRIALS-CT1 protocol)[3][14]
-
Participant Selection:
-
Study Design:
-
Employ a multi-site, double-blind, parallel-group, placebo-controlled randomized clinical trial design.
-
Use a treatment period of sufficient length (e.g., 16 weeks) to observe changes in adaptive behaviors.[14]
-
-
Dosing and Titration:
-
Outcome Measures:
-
Primary: A validated measure of social function, such as the Socialization Domain of the Vineland Adaptive Behavior Scales, 3rd Edition (VABS-3).[3]
-
Secondary: A global functioning measure like the Clinical Global Impression-Improvement (CGI-I) scale, along with assessments of communication, daily living skills, and other co-occurring behavioral problems.[3]
-
-
Biomarker Collection:
-
EEG/ERP: Conduct a targeted EEG battery at baseline and at the end of treatment. This should include paradigms designed to elicit relevant ERPs (e.g., a facial recognition task for N170) or steady-state responses (e.g., an auditory task for M50).[3][9]
-
Genetics: Collect an optional DNA sample (e.g., from saliva or blood) at baseline for future analysis of genetic markers that may correlate with treatment response.[10]
-
-
Data Analysis:
-
The primary analysis will compare the change from baseline to endpoint on the VABS-3 Socialization score between the this compound and placebo groups.
-
For biomarker analysis, correlate the change in EEG/ERP measures (e.g., ΔN170 latency) with the change in the primary clinical outcome to identify potential predictive markers.[3]
-
References
- 1. This compound (R-Baclofen)|GABA-B Receptor Agonist|RUO [benchchem.com]
- 2. This compound by Allos Pharma for Unspecified Genetic Disorders: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Frontiers | A Phase II Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy, Safety, and Tolerability of this compound Administered for the Treatment of Social Function in Children and Adolescents With Autism Spectrum Disorders: Study Protocol for AIMS-2-TRIALS-CT1 [frontiersin.org]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards Preclinical Validation of this compound (R-baclofen) Treatment for 16p11.2 Deletion Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trials of this compound for autism yield mixed results | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Pharmacogenomic Variability of Oral Baclofen Clearance and Clinical Response in Children With Cerebral Palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. INSAR 2018 Annual Meeting: Towards Preclinical Validation of this compound (R-baclofen) Treatment for 16p11.2 Deletion Syndrome [insar.confex.com]
- 13. datta.hms.harvard.edu [datta.hms.harvard.edu]
- 14. A Phase II Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy, Safety, and Tolerability of this compound Administered for the Treatment of Social Function in Children and Adolescents With Autism Spectrum Disorders: Study Protocol for AIMS-2-TRIALS-CT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound in fragile X syndrome: results of phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Allos Pharma Advances this compound Program for Autism and Fragile X [clival.com]
- 17. fragilexnewstoday.com [fragilexnewstoday.com]
- 18. biorxiv.org [biorxiv.org]
- 19. This compound for Fragile X | Picower Institute [picower.mit.edu]
Troubleshooting Arbaclofen stability and solubility in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and solubility of Arbaclofen in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound, the R-enantiomer of baclofen (B1667701), is a selective agonist for the gamma-aminobutyric acid type B (GABA-B) receptor.[1][2][3] Its primary mechanism involves enhancing inhibitory neurotransmission in the central nervous system.[3] Activation of the GABA-B receptor by this compound leads to a cascade of downstream signaling events, including the modulation of ion channels and inhibition of adenylyl cyclase, which ultimately results in reduced neuronal excitability.
Q2: What are the general solubility characteristics of this compound?
This compound's solubility is influenced by the solvent, pH, and temperature. It is a zwitterionic molecule, meaning it has both acidic and basic functional groups, which contributes to its pH-dependent solubility.[4] Generally, its solubility is higher in acidic and basic solutions compared to neutral pH.[5] For laboratory use, it is often dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or in aqueous buffers with adjusted pH.
Q3: How should this compound be stored to ensure its stability?
For long-term storage, solid this compound should be kept in a well-closed container, protected from light, and stored at controlled room temperature or as recommended by the supplier. Stock solutions, particularly in aqueous buffers, may have limited stability. It is often recommended to prepare aqueous solutions fresh daily.[6] Solutions in anhydrous DMSO can typically be stored at -20°C for longer periods, though it is crucial to minimize freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of this compound solutions.
Problem: this compound fails to dissolve completely in an aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Concentration exceeds solubility limit at the given pH. | 1. Verify the pH of your buffer. this compound's solubility is lowest around its isoelectric point (neutral pH). Adjusting the pH to be more acidic (e.g., pH < 4) or more basic (e.g., pH > 8) can significantly increase solubility.[5] 2. Reduce the concentration of the this compound solution. 3. Gently warm the solution (e.g., to 37°C) to aid dissolution, but be mindful of potential degradation with prolonged heating.[5][7] |
| Inappropriate solvent for the desired concentration. | 1. For high-concentration stock solutions, consider using DMSO or ethanol .[6] 2. Prepare a high-concentration stock in DMSO and then dilute it into your aqueous experimental buffer. Ensure the final concentration of DMSO is low enough to not affect your experimental system. |
| Slow dissolution kinetics. | 1. Increase agitation by vortexing or sonicating the solution.[4] 2. Allow more time for dissolution, ensuring the solution is continuously stirred. |
Problem: Precipitation is observed in the this compound solution upon storage or after dilution.
| Possible Cause | Troubleshooting Steps |
| Change in pH upon dilution. | 1. When diluting a stock solution prepared in an acidic or basic solvent into a neutral buffer, the pH shift can cause the this compound to precipitate. 2. Buffer the final solution adequately to maintain a pH where this compound is soluble. |
| Solvent-shifting precipitation. | 1. When diluting a DMSO stock solution into an aqueous buffer, the rapid change in solvent polarity can cause precipitation. 2. Add the DMSO stock dropwise to the aqueous buffer while vortexing to ensure rapid mixing. 3. Keep the final DMSO concentration as low as possible. |
| Temperature-related precipitation. | 1. If a solution was prepared with heating, it might precipitate upon cooling to room temperature or 4°C. 2. Store the solution at the temperature at which it was prepared if experimentally feasible, or prepare a more dilute solution that remains stable at the desired storage temperature. |
Problem: Concerns about the stability of the prepared this compound solution.
| Possible Cause | Troubleshooting Steps |
| Degradation over time. | 1. Aqueous solutions of this compound are generally recommended for fresh preparation.[6] For racemic baclofen, solutions in dilute acid are reported to be stable for several weeks at 4°C.[8] 2. For critical experiments, it is advisable to prepare fresh solutions . 3. If storage is necessary, aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles. |
| Exposure to harsh conditions. | 1. Forced degradation studies on baclofen have shown it to be relatively stable under acidic, alkaline, and photo-oxidative conditions.[9] 2. Slight degradation has been observed under thermal stress, and some degradation under oxidative conditions.[9] 3. Protect solutions from prolonged exposure to high temperatures and strong oxidizing agents. |
Quantitative Data
Table 1: Solubility of this compound and Baclofen in Various Solvents
| Compound | Solvent | Temperature | Solubility | Citation |
| This compound (hydrochloride) | Ethanol | Not Specified | ~10 mg/mL | [6] |
| This compound (hydrochloride) | DMSO | Not Specified | ~30 mg/mL | [6] |
| This compound (hydrochloride) | PBS (pH 7.2) | Not Specified | ~10 mg/mL | [6] |
| This compound | Water | Not Specified | 2.09 mg/mL | [10] |
| This compound | DMSO | Not Specified | Soluble | [3] |
| Baclofen | Water | 5°C | 3.2 mg/mL | [7] |
| Baclofen | Water | 25°C | 3.6 mg/mL | [7] |
| Baclofen | Water | 40°C | 3.9 mg/mL | [7] |
| Baclofen | Artificial CSF (pH 6-8) | 37°C | 5.8 - 6.3 mg/mL | [4] |
Table 2: Stability of Baclofen Under Stressed Conditions
| Condition | Observation | Citation |
| Acidic, Alkaline, Photo-oxidizing | No significant degradation | [9] |
| Thermal | Slight degradation | [9] |
| Oxidative | Some degradation | [9] |
| 3 mg/mL in prefilled syringes | Stable for 36 months at 25°C | [7] |
| Solution in dilute acid | Stable for several weeks at 4°C | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (free acid, MW: 213.66 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 2.14 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: General Procedure for Determining Equilibrium Solubility
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
-
Materials:
-
This compound powder
-
Selected solvent (e.g., water, PBS of a specific pH)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Syringe filters (e.g., 0.22 µm)
-
HPLC or other suitable analytical instrument for quantification
-
-
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Tightly cap the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C or 37°C).
-
Incubate the samples with continuous agitation for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
At each time point, withdraw a sample of the suspension.
-
Immediately filter the sample through a syringe filter to remove undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., HPLC).
-
Equilibrium is reached when the concentration of this compound in solution remains constant over successive time points.
-
Visualizations
References
- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baclofen Solution for Low-Volume Therapeutic Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US7824697B2 - High concentration baclofen preparations - Google Patents [patents.google.com]
- 6. who.int [who.int]
- 7. Solubility and Stability of Baclofen 3 mg/mL Intrathecal Formulation and Its Compatibility With Implantable Programmable Intrathecal Infusion Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rheolution.com [rheolution.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. ijpsonline.com [ijpsonline.com]
Addressing inconsistencies in Arbaclofen efficacy between preclinical and clinical findings
Welcome to the Arbaclofen Efficacy Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help address the observed inconsistencies between preclinical promise and clinical trial outcomes.
Troubleshooting Guides & FAQs
This section addresses common questions and challenges encountered during this compound research, providing insights into the potential reasons for the discrepancies in efficacy findings.
Frequently Asked Questions (FAQs)
Q1: Why have the promising results from preclinical studies with this compound in animal models of neurodevelopmental disorders not consistently translated to clinical trials?
A1: The translational gap between robust preclinical efficacy and mixed clinical trial results for this compound is likely multifactorial. Key contributing factors include:
-
Patient Heterogeneity: Autism Spectrum Disorder (ASD) and Fragile X Syndrome (FXS) are highly heterogeneous conditions.[1][2] Preclinical studies often use genetically homogenous animal models, which may not capture the full spectrum of the human condition. Clinical trial populations, on the other hand, encompass a wide range of genetic backgrounds, co-occurring conditions, and symptom severity, which can mask treatment effects in specific subgroups.[3]
-
Endpoint Selection: The primary outcome measures used in clinical trials may not fully capture the nuanced behavioral and cognitive changes observed in preclinical models. For instance, preclinical studies often show clear improvements in specific, quantifiable behaviors like social interaction or repetitive behaviors in mice.[4][5][6] In contrast, clinical trials have often relied on broader parent-reported scales of social withdrawal or irritability, which may be less sensitive to subtle drug effects or more susceptible to placebo response.[3][7][8]
-
Dosing and Treatment Duration: The optimal dose and duration of this compound treatment may differ between animal models and humans. Preclinical studies often use doses that are not directly translatable to humans, and the treatment duration may not be sufficient to observe significant changes in complex human behaviors.
-
Developmental Timing of Intervention: The timing of treatment initiation may be critical. Preclinical studies often involve treatment during key neurodevelopmental windows in animal models. The age of participants in clinical trials has varied, and some evidence suggests that younger patients may be more responsive to this compound.[8]
-
Complexity of the Human Brain: The underlying neurobiology of ASD and FXS is incredibly complex and not fully recapitulated in animal models. While this compound targets the GABA-B receptor system, which is implicated in these disorders, other neurotransmitter systems and genetic modifiers likely play a significant role in the human conditions.
Q2: What were the primary endpoints in the this compound clinical trials for Fragile X Syndrome, and why were they not met?
A2: The primary endpoint for the Phase 3 clinical trials in Fragile X Syndrome (NCT01282268 and NCT01325220) was the Social Avoidance subscale of the Aberrant Behavior Checklist-Community Edition, specific to FXS (ABC-CFX).[8] These trials did not demonstrate a statistically significant improvement in this primary outcome for this compound compared to placebo.[8] Potential reasons for this include:
-
The chosen endpoint may not have been the most sensitive measure of this compound's effects.
-
High placebo response rates are common in clinical trials for neurodevelopmental disorders.
-
The broad inclusion criteria may have diluted the treatment effect that might have been present in a more specific subgroup of patients.
Q3: Are there specific patient populations that might benefit more from this compound treatment?
A3: Post-hoc analyses of clinical trial data suggest that certain subgroups may show a more robust response to this compound. A reanalysis of Phase 3 trial data in children with FXS indicated that clinically meaningful improvements in behavior were observed in about half of the children receiving the drug.[9] Additionally, some studies have suggested that individuals with ASD who are more verbally fluent or have a higher IQ may derive more benefit.[3] Further research with more targeted enrollment criteria is needed to confirm these findings.
Q4: What are the key preclinical findings that supported the clinical development of this compound?
A4: Preclinical studies in mouse models of FXS (Fmr1 knockout mice) and a genetic form of autism (16p11.2 deletion mice) demonstrated that this compound could rescue several disease-relevant phenotypes. These included:
-
Reduced audiogenic seizures: this compound significantly reduced the incidence and severity of seizures induced by loud noises in Fmr1 knockout mice.[10][11]
-
Improved social behavior: In some studies, this compound was shown to improve social interaction deficits in mouse models.[5][6]
-
Reduced repetitive behaviors: The drug was found to decrease repetitive behaviors, such as marble burying, in Fmr1 knockout mice.[10]
-
Corrected cognitive deficits: this compound rescued cognitive deficits in tasks like novel object recognition in 16p11.2 deletion mice.[4]
-
Normalized synaptic abnormalities: At a cellular level, this compound was shown to correct abnormalities in protein synthesis and dendritic spine density in the brains of Fmr1 knockout mice.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from representative preclinical and clinical studies to facilitate comparison.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Behavioral/Physiological Endpoint | This compound Effect | Key Findings |
| Fmr1 Knockout Mouse (Fragile X Syndrome) | Audiogenic Seizures | Reduced Incidence & Severity | Minimum effective dose of 1.5 mg/kg significantly reduced seizure incidence (p < 0.0001).[10] |
| Marble Burying (Repetitive Behavior) | Reduced Burying Behavior | A dose of 6 mg/kg significantly inhibited marble burying (p < 0.001).[10] | |
| Open Field Activity | Reduced Hyperactivity | A dose of 3 mg/kg reduced total distance traveled (p < 0.01).[10] | |
| Dendritic Spine Density | Normalized to Wild-Type Levels | Chronic treatment in juvenile mice corrected increased spine density in the cortex (p < 0.01).[10] | |
| 16p11.2 Deletion Mouse (Autism Spectrum Disorder) | Novel Object Recognition (Cognition) | Rescued Deficits | All tested doses rescued impaired novelty preference (p-values varied by dose and lab).[4] |
| Social Interaction | Improved Social Behavior | Chronic treatment improved performance in social tasks.[6] |
Table 2: Clinical Trial Outcomes of this compound in Neurodevelopmental Disorders
| Clinical Trial (Disorder) | Primary Endpoint | Result | Secondary/Subgroup Analyses |
| NCT01325220 (Fragile X Syndrome, Children) | ABC-CFX Social Avoidance Score | Not Met | The highest dose group showed a trend towards benefit on the Social Avoidance subscale (p < 0.1) and significant improvement on the Irritability subscale (p = 0.03).[8] A re-analysis showed 45% of children on this compound had clinically meaningful improvements on three ABC subscales versus 4% on placebo.[9] |
| NCT01282268 (Fragile X Syndrome, Adolescents/Adults) | ABC-CFX Social Avoidance Score | Not Met | No significant benefit over placebo on any measure.[8] |
| Phase 2 in ASD (NCT03682978 & NCT03887676) | Vineland Adaptive Behavior Scales (VABS) - Socialization Domain | Not Met | Significant improvements in motor skills, peer interactions, and atypical/repetitive behaviors were observed on secondary measures.[3] |
| Phase 2 in ASD | ABC Social Withdrawal/Lethargy Subscale | Not Met | Showed improvement on the clinician-rated Clinical Global Impression of Severity. An exploratory analysis suggested greater improvement in the VABS-II socialization domain in participants with a consistent rater.[7] |
Experimental Protocols & Methodologies
This section provides detailed methodologies for key experiments cited in the preclinical literature to aid in the replication and interpretation of findings.
Preclinical Study Methodologies
1. Audiogenic Seizure Induction in Fmr1 Knockout Mice
-
Objective: To assess the efficacy of this compound in reducing seizure susceptibility.
-
Apparatus: A sound-attenuating chamber equipped with a high-frequency alarm.
-
Procedure:
-
Acclimate the mouse to the test chamber for a specified period.
-
Administer this compound or vehicle at the designated dose and route (e.g., intraperitoneally).
-
After a predetermined pre-treatment interval, expose the mouse to a high-intensity acoustic stimulus (e.g., a bell or alarm) for a set duration (e.g., 2 minutes).
-
Observe and score the seizure response based on a standardized scale (e.g., wild running, clonic seizures, tonic seizures, respiratory arrest).
-
Record the incidence and severity of seizures for each treatment group.
-
-
Data Analysis: Compare the percentage of mice exhibiting seizures and the average seizure severity score between this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., Fisher's exact test for incidence, Mann-Whitney U test for severity scores).[10][11]
2. Open Field Test for Locomotor Activity and Anxiety-like Behavior
-
Objective: To evaluate the effects of this compound on general locomotor activity and anxiety-related behaviors.
-
Apparatus: A square or circular arena with walls, often made of a non-reflective material. The arena is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Habituate the testing room to a specific light level and ensure it is free from auditory and olfactory disturbances.
-
Administer this compound or vehicle.
-
After the pre-treatment interval, gently place the mouse in the center of the open field arena.
-
Record the mouse's activity for a set duration (e.g., 10-30 minutes) using an automated video-tracking system.
-
Key parameters to measure include: total distance traveled, time spent in the center versus the periphery, rearing frequency, and velocity.
-
-
Data Analysis: Analyze the collected data using statistical software. Compare the different parameters between treatment groups using t-tests or ANOVA to assess for effects on locomotion and anxiety (thigmotaxis).[10][12][13][14][15]
3. Novel Object Recognition Test for Cognitive Function
-
Objective: To assess the impact of this compound on recognition memory.
-
Apparatus: The same arena as the open field test, and two sets of identical, non-toxic objects that the mouse cannot displace.
-
Procedure:
-
Habituation Phase: Allow the mouse to explore the empty arena for a set period on consecutive days.
-
Training/Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore them for a specific duration.
-
Retention Interval: Return the mouse to its home cage for a defined period (e.g., 1 to 24 hours).
-
Testing Phase: Replace one of the familiar objects with a novel object and allow the mouse to explore. Record the time spent exploring the novel object versus the familiar object.
-
-
Data Analysis: Calculate a discrimination index (e.g., [Time with novel object - Time with familiar object] / [Total exploration time]). Compare this index between treatment groups using t-tests or ANOVA.[4][16]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to this compound's mechanism of action and the workflow of preclinical to clinical research.
Caption: this compound's dual mechanism of action at presynaptic and postsynaptic GABA-B receptors.
References
- 1. Frontiers | A Phase II Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy, Safety, and Tolerability of this compound Administered for the Treatment of Social Function in Children and Adolescents With Autism Spectrum Disorders: Study Protocol for AIMS-2-TRIALS-CT1 [frontiersin.org]
- 2. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trials of this compound for autism yield mixed results | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 4. Towards Preclinical Validation of this compound (R-baclofen) Treatment for 16p11.2 Deletion Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. R-Baclofen Reverses a Social Behavior Deficit and Elevated Protein Synthesis in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. R-Baclofen Reverses Cognitive Deficits and Improves Social Interactions in Two Lines of 16p11.2 Deletion Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial [dspace.mit.edu]
- 8. This compound in fragile X syndrome: results of phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fragilexnewstoday.com [fragilexnewstoday.com]
- 10. Reversal of Disease-Related Pathologies in the Fragile X Mouse Model by Selective Activation of GABAB Receptors with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. Open Field Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 14. anilocus.com [anilocus.com]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Comprehensive behavioral phenotyping of a 16p11.2 del mouse model for neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Arbaclofen Sustained-Release Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Arbaclofen delivery methods for sustained release.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is the R-enantiomer of baclofen (B1667701) and functions as a selective agonist for the gamma-aminobutyric acid type B (GABA-B) receptor.[1][2] Its action enhances GABA-ergic activity, which helps to calm overactive nerve cells, and it also inhibits the release of the excitatory neurotransmitter glutamate.[1] This modulation of neuronal excitability is key to its therapeutic effects.[2] |
| What are the advantages of a sustained-release formulation for this compound? | A sustained-release formulation of this compound, such as an extended-release (ER) tablet, allows for a reduction in dosing frequency, which can improve patient compliance.[3][4] It also helps to maintain a more consistent plasma concentration of the drug, potentially minimizing side effects associated with the peaks and troughs of immediate-release formulations.[3] this compound's absorption in the lower small intestine and colon makes it a suitable candidate for sustained-release formulations.[5] |
| What type of sustained-release technology has been used for this compound? | This compound extended-release (ER) tablets have been developed using osmotic pump technology.[3][4] This system provides controlled and sustained concentrations of the drug, allowing for a 12-hour dosing interval.[3][6] |
Troubleshooting Guides
Formulation & Manufacturing Issues
| Problem | Potential Cause | Suggested Solution |
| Inconsistent Drug Release Profile (Batch-to-Batch Variability) | - Variability in the thickness or permeability of the semipermeable membrane in osmotic pump systems. - Inconsistent orifice size in osmotic pump tablets.[7] - Non-uniform mixing of this compound with excipients during wet granulation.[8] - Inconsistent granule size and density.[9] | - Implement stringent quality control measures for the coating process of the semipermeable membrane. - Utilize precise laser drilling for the orifice and implement in-process controls to monitor orifice diameter. - Optimize mixing time and speed during granulation to ensure uniform drug distribution.[8] - Control granulation parameters such as binder addition rate and drying time to achieve consistent granule properties.[9][10] |
| Dose Dumping (Rapid, Uncontrolled Release) | - Cracking or rupture of the semipermeable membrane in osmotic pump systems. - Incompatibility between this compound and excipients leading to formulation instability.[11] | - Evaluate the mechanical strength of the coated tablets. - Conduct thorough drug-excipient compatibility studies using techniques like DSC and FTIR to identify and avoid reactive excipients.[11][12] |
| Poor Granule Flowability During Tableting | - Over-wetting of the granules during wet granulation, leading to sticky granules.[9][10] - Inappropriate binder selection or concentration.[9] | - Optimize the amount of granulation fluid and monitor the moisture content of the granules using methods like Loss on Drying (LOD).[9] - Select a binder that provides good granule strength without causing excessive stickiness. |
| Tablet Sticking and Picking During Compression | - Excessive moisture in the granules.[9] - Inadequate lubrication. | - Ensure granules are adequately dried to the target moisture content. - Optimize the concentration of the lubricant (e.g., magnesium stearate). Note: Be aware of potential interactions between magnesium stearate (B1226849) and active ingredients with amino groups.[11] |
In-Vitro Testing & Characterization Issues
| Problem | Potential Cause | Suggested Solution |
| High Variability in Dissolution Testing Results | - Inconsistent positioning of the dosage form in the dissolution apparatus. - Coning effect (mounding of undissolved powder at the bottom of the vessel). - Use of an inappropriate dissolution medium that does not provide sink conditions. | - Use appropriate sinkers to ensure the dosage form remains in a consistent position. - Optimize the agitation speed to prevent coning while avoiding excessive turbulence. - Ensure the dissolution medium has a sufficient volume and composition to maintain sink conditions throughout the test. |
| Failure to Achieve Complete Drug Release | - Incomplete hydration and activation of the osmotic pump system. - Cross-linking or degradation of the polymer matrix over time. | - Ensure the dissolution medium can effectively penetrate the semipermeable membrane. - Investigate the stability of the formulation components under the dissolution conditions. |
| Poor In Vitro-In Vivo Correlation (IVIVC) | - The in-vitro dissolution method does not adequately mimic the in-vivo environment. - The physiological conditions of the GI tract (e.g., pH, motility) significantly impact drug release in a way not captured by the in-vitro test. | - Develop a dissolution method that is discriminating and reflects the in-vivo release mechanism. This may involve using different media pH and agitation speeds.[13] - Consider more complex dissolution models that simulate the changing environment of the GI tract. |
Quantitative Data Summary
Table 1: Representative In-Vitro Dissolution Profile for this compound ER Tablets
| Time (hours) | Percent Drug Released (Mean ± SD) |
| 1 | 15 ± 5 |
| 2 | 30 ± 7 |
| 4 | 55 ± 8 |
| 8 | 85 ± 6 |
| 12 | > 95 |
Note: This is a representative profile. Actual profiles will vary depending on the specific formulation.
Table 2: Representative Pharmacokinetic Parameters of this compound ER
| Parameter | Value |
| Tmax (Time to Peak Plasma Concentration) | 6 - 8 hours |
| Cmax (Peak Plasma Concentration) | Varies with dose |
| t1/2 (Elimination Half-life) | ~5 - 6 hours |
| Bioavailability | ~70-80% |
Note: These are approximate values and can vary based on the study population and formulation specifics.[14]
Experimental Protocols
Drug-Excipient Compatibility Study
Objective: To assess the physical and chemical compatibility of this compound with selected excipients for the sustained-release formulation.
Methodology:
-
Binary Mixture Preparation: Prepare 1:1 (w/w) physical mixtures of this compound with each selected excipient (e.g., osmotic agents, polymers for the semipermeable membrane, lubricants).
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the individual components and the binary mixtures into aluminum pans.
-
Heat the samples at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C) under a nitrogen atmosphere.
-
Analyze the thermograms for the appearance of new peaks, disappearance of existing peaks, or shifts in melting points, which may indicate an interaction.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare potassium bromide (KBr) pellets of the individual components and the binary mixtures.
-
Scan the samples over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Compare the spectra of the mixtures with those of the individual components to identify any changes in the characteristic peaks, indicating a chemical interaction.[11][12]
-
-
Stability Studies on Mixtures: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks) and re-analyze using DSC and FTIR to detect any time-dependent interactions.
In-Vitro Dissolution Testing of this compound ER Tablets
Objective: To determine the in-vitro release profile of this compound from the extended-release tablets.
Methodology (adapted from USP General Chapter <711> Dissolution):
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of a suitable buffer, e.g., pH 6.8 phosphate (B84403) buffer, to simulate intestinal fluid.
-
Agitation Speed: 50 RPM.
-
Temperature: 37 ± 0.5°C.
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
-
Analysis: Determine the concentration of this compound in the samples using a validated analytical method, such as HPLC-UV.[15][16]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Stability Testing of this compound ER Tablets
Objective: To evaluate the stability of the this compound ER tablets under specified storage conditions to determine the shelf-life.
Methodology (based on ICH Q1A(R2) guidelines):
-
Packaging: Package the tablets in the proposed commercial packaging.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Tests to be Performed:
-
Physical Appearance: Visual inspection for any changes in color, shape, or signs of cracking.
-
Assay: Quantification of this compound content.
-
Related Substances/Impurities: Detection and quantification of any degradation products.
-
In-Vitro Dissolution: To ensure the release profile remains within specification.
-
Water Content: As required.
-
-
Acceptance Criteria: Pre-defined limits for all tests at each time point.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Sustained-Release Formulation Workflow.
References
- 1. Formulation and evaluation of gastroretentive microballoons containing baclofen for a floating oral controlled drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Preparation and evaluation of gastroretentive floating unfolding film of baclofen | Semantic Scholar [semanticscholar.org]
- 3. This compound extended-release tablets for spasticity in multiple sclerosis: randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation and In- Vitro Evaluation of Baclofen Gastroretentive Microballoons for Sustained Drug Delivery [ijraset.com]
- 6. This compound extended-release tablets for spasticity in multiple sclerosis: open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. pharmainform.com [pharmainform.com]
- 9. Troubleshooting Wet Granulation Formulation Challenges for Coated Tablets – Pharma.Tips [pharma.tips]
- 10. m.youtube.com [m.youtube.com]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. fda.gov [fda.gov]
- 14. | BioWorld [bioworld.com]
- 15. ijsr.net [ijsr.net]
- 16. ijrpb.com [ijrpb.com]
Challenges in translating Arbaclofen's effects from animal models to humans
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to navigate the complexities of translating Arbaclofen's effects from preclinical animal models to human clinical trials. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is the R-enantiomer of baclofen (B1667701) and acts as a selective agonist for the γ-aminobutyric acid (GABA) type B receptor (GABA-B).[1][2] Its proposed therapeutic effects stem from its ability to modulate inhibitory neurotransmission in the central nervous system.[1][3] By activating GABA-B receptors, this compound can reduce neuronal excitability.[3]
Q2: In what animal models has this compound shown preclinical efficacy?
This compound has demonstrated positive effects in various animal models of neurodevelopmental disorders, including:
-
Fragile X Syndrome (FXS): In Fmr1 knockout mice, a model for FXS, this compound has been shown to correct phenotypes such as excessive protein synthesis and abnormal dendritic spine density.[4][5]
-
16p11.2 Deletion Syndrome: In mouse models of 16p11.2 deletion syndrome, this compound has been reported to rescue cognitive deficits and improve social behaviors.[1][6]
-
Autism Spectrum Disorder (ASD): In inbred mouse strains like BTBR T+ Itpr3tf/J (BTBR) that display autism-like behaviors, R-baclofen (this compound) has been shown to reverse social approach deficits and reduce repetitive behaviors.[7]
Q3: Why have the clinical trial results for this compound in humans been inconsistent with the promising preclinical data?
The translation of this compound's effects from animal models to humans has been challenging, with several clinical trials failing to meet their primary endpoints despite promising preclinical findings.[2][8][9] Several factors may contribute to this translational gap:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Differences: There may be significant species-specific differences in the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as variations in GABA-B receptor sensitivity and downstream signaling pathways between rodents and humans.
-
Complexity of Neurodevelopmental Disorders: The animal models, while valuable, may not fully recapitulate the complex and heterogeneous nature of human neurodevelopmental disorders like FXS and ASD.[10]
-
Choice of Clinical Endpoints: The primary outcome measures used in clinical trials may not be sensitive enough to detect subtle but meaningful therapeutic effects, or may not directly correspond to the behavioral domains that are most robustly rescued in animal models.[2]
-
Patient Heterogeneity: The clinical populations in human trials are often highly heterogeneous, and it is possible that this compound may be effective in specific subgroups of patients that are not easily identified.
Troubleshooting Guides
Problem: Difficulty Replicating Pro-Social Effects of this compound in Mouse Models.
-
Possible Cause: The social behavior assays used may be highly sensitive to environmental factors and the specific strain of mice.
-
Troubleshooting Steps:
-
Standardize Environmental Conditions: Ensure consistent lighting, noise levels, and handling procedures across all experimental cohorts.
-
Select Appropriate Social Behavior Test: Consider using a battery of social interaction tests to get a more comprehensive picture of social behavior. The three-chambered social approach test is a commonly used paradigm.
-
Consider the Genetic Background of the Mice: The behavioral phenotype and response to treatment can vary significantly between different mouse strains.
-
Dose-Response Analysis: Conduct a thorough dose-response study to identify the optimal therapeutic window for pro-social effects, as higher doses may lead to sedation and confound the results.
-
Problem: Inconsistent Cognitive Enhancement Effects in the Novel Object Recognition (NOR) Test.
-
Possible Cause: The NOR test is sensitive to subtle changes in experimental protocol and can be influenced by anxiety and locomotor activity.
-
Troubleshooting Steps:
-
Habituation: Ensure adequate habituation of the mice to the testing arena before the training phase to reduce anxiety-related neophobia.
-
Object Selection: Use objects that are sufficiently distinct but do not have intrinsic rewarding or aversive properties.
-
Inter-trial Interval: The time between the training and testing phases is critical. Shorter intervals may be more sensitive to subtle memory enhancements.
-
Control for Locomotor Activity: Analyze locomotor activity in the open field test to ensure that any observed effects in the NOR test are not due to changes in overall activity levels.
-
Data Presentation
Table 1: Summary of this compound Efficacy in Preclinical Models
| Animal Model | Indication | Key Efficacy Endpoints | Observed Effects | Dose Range (Mice) |
| Fmr1 Knockout Mouse | Fragile X Syndrome | Social Interaction, Repetitive Behaviors, Cognitive Deficits | Improved sociability, reduced marble burying, and rescued cognitive deficits.[7] | 1-3 mg/kg |
| 16p11.2 Deletion Mouse | 16p11.2 Deletion Syndrome | Novel Object Recognition, Social Interaction | Rescued deficits in novel object recognition and improved social behaviors.[1][6] | 0.25-1.0 mg/mL in drinking water |
| BTBR T+ Itpr3tf/J (BTBR) Mouse | Autism Spectrum Disorder | Social Approach, Repetitive Grooming | Reversed social approach deficits and reduced repetitive self-grooming.[7] | 1-3 mg/kg |
Table 2: Summary of this compound Clinical Trial Outcomes in Humans
| Indication | Phase | Primary Endpoint | Key Findings | Dose Range |
| Fragile X Syndrome (Adolescent/Adult) | 3 | Aberrant Behavior Checklist (ABC) - Social Avoidance Subscale | Did not show benefit over placebo on any measure.[8][9] | Flexible dose |
| Fragile X Syndrome (Child) | 3 | Aberrant Behavior Checklist (ABC) - Social Avoidance Subscale | Did not meet the primary outcome. The highest dose group showed benefit on the ABC Irritability subscale (p=0.03) and Parenting Stress Index (p=0.03).[8][9] | 5 mg BID, 10 mg BID, 10 mg TID |
| Autism Spectrum Disorder | 2 | ABC - Social Withdrawal/Lethargy Subscale | Did not meet the primary outcome. Improvement was seen on the Clinical Global Impression of Severity.[10] | Titrated up to 10-15 mg TID |
| 16p11.2 Deletion Syndrome | 2 | Ongoing | The trial is assessing safety, tolerability, and efficacy.[11] | Not yet reported |
Table 3: Comparative Adverse Events of this compound in Animal and Human Studies
| Adverse Event | Animal Models (Primarily Mice) | Human Clinical Trials |
| Sedation/Somnolence | Generally not observed at therapeutic doses that rescued behavioral phenotypes.[1][12] | One of the most common adverse events reported.[10] |
| Ataxia/Motor Impairment | Can occur at higher doses. | Can occur, particularly at higher doses. |
| Gastrointestinal Issues | Not commonly reported. | Nausea and vomiting have been reported.[8] |
| Neurobehavioral | Not typically reported. | Irritability, agitation, and anxiety have been reported.[8] |
Experimental Protocols
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory in mice.
Methodology:
-
Habituation Phase:
-
Individually house mice in the testing room for at least 30 minutes prior to the start of the experiment to allow for acclimation.
-
Place each mouse in the empty testing arena (e.g., a 40x40 cm open box) for 5-10 minutes to allow for exploration and habituation to the novel environment. This is typically done on the day before the training phase.[13]
-
-
Training/Familiarization Phase (T1):
-
Place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena, equidistant from both objects, and allow it to freely explore for a set period (e.g., 10 minutes).
-
The time the mouse spends actively exploring each object (sniffing, touching with nose or paws) is recorded.
-
-
Testing Phase (T2):
-
After a defined inter-trial interval (e.g., 1 to 24 hours), return the mouse to the arena.
-
One of the familiar objects is replaced with a novel object. The position of the novel object should be counterbalanced across mice.
-
Allow the mouse to freely explore for a set period (e.g., 5-10 minutes), and record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive discrimination index indicates that the mouse remembers the familiar object and spends more time exploring the novel one.
-
Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior in mice.
Methodology:
-
Apparatus:
-
A square arena (e.g., 40x40 cm) with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning.
-
The arena is often divided into a central zone and a peripheral zone for analysis of anxiety-like behavior.
-
-
Procedure:
-
Acclimate the mouse to the testing room for at least 30 minutes before the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to freely explore the arena for a set period (e.g., 10-30 minutes).[14]
-
An automated tracking system (video camera and software) is used to record the mouse's activity.
-
-
Data Analysis:
-
Locomotor Activity:
-
Total distance traveled.
-
Mean velocity.
-
-
Anxiety-like Behavior:
-
Time spent in the center of the arena versus the periphery.
-
Number of entries into the center zone.
-
Thigmotaxis (tendency to remain close to the walls).
-
-
Other Behaviors:
-
Rearing (standing on hind legs).
-
Grooming.
-
-
Mandatory Visualizations
Caption: this compound's signaling pathway at the GABA-B receptor.
Caption: The translational gap between preclinical and clinical findings for this compound.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
References
- 1. youtube.com [youtube.com]
- 2. Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic and Pharmacokinetic Differentiation of STX209 and Racemic Baclofen in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound for Deletion Syndrome · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Evaluating the effect of R-Baclofen and LP-211 on autistic behavior of the BTBR and Fmr1-KO mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 8. Frontiers | Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder [frontiersin.org]
- 9. Open Field Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 10. Why animal model studies are lost in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomized, double-blind, placebo-controlled study of the safety, tolerability, and efficacy of this compound in subjects with 16p11.2 deletion (16p del) – Department of Psychiatry & Behavioral Sciences [psychiatry.uw.edu]
- 12. The rise of new approach methodologies in drug and chemical safety | Drug Discovery News [drugdiscoverynews.com]
- 13. researchgate.net [researchgate.net]
- 14. Behavioral Phenotype of Fmr1 Knock-Out Mice during Active Phase in an Altered Light/Dark Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Adherence to Arbaclofen in Long-Term Clinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving adherence to Arbaclofen treatment in long-term clinical studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, the R-enantiomer of baclofen, is a selective agonist for the gamma-aminobutyric acid type B (GABA-B) receptor.[1] Its primary mechanism involves enhancing GABAergic activity, which helps to calm overactive nerve cells. It also inhibits the presynaptic release of glutamate, an excitatory neurotransmitter, and modulates intracellular signaling.[1]
Q2: What are the common adverse events associated with this compound in clinical trials?
Common side effects reported in clinical trials include somnolence (drowsiness), dizziness, muscle weakness, asthenia (weakness or lack of energy), nausea, and urinary tract infections.[2] In studies involving children and adolescents with Autism Spectrum Disorder (ASD), other reported adverse events include affect lability (mood swings) and rhinorrhea (runny nose).[3]
Q3: What are the reported completion and discontinuation rates in this compound studies?
Completion and discontinuation rates can vary depending on the study population and duration. For example, in a Phase 2 trial of this compound in children and adolescents with ASD, the overall completion rate was 80% for the this compound group compared to 93% for the placebo group.[3] In a 52-week open-label extension study in adults with multiple sclerosis, 67.5% of participants completed the one-year treatment.[2] Discontinuation due to adverse events was reported in 14.9% of patients in the long-term MS study.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from this compound clinical trials to provide a clear comparison of adherence and discontinuation rates.
Table 1: Participant Completion and Discontinuation Rates in this compound Clinical Trials
| Study Population | Study Duration | This compound Completion Rate | Placebo Completion Rate | Discontinuation Rate due to Adverse Events (this compound) |
| Children & Adolescents with ASD (Phase 2)[3] | 12 Weeks | 80% | 93% | Not explicitly stated, but higher than placebo |
| Adults with MS (Open-Label Extension)[2] | 52 Weeks | 67.5% | N/A | 14.9% |
| Children with Fragile X Syndrome (Phase 3)[4] | Not Specified | 92.4% (pooled this compound groups) | 97.7% | 7.0% (pooled this compound groups) |
| Adolescents & Adults with Fragile X Syndrome (Phase 3)[4] | Not Specified | 98.2% | 100% | 1.8% |
Table 2: Common Adverse Events Leading to Discontinuation in a Long-Term this compound Study (Multiple Sclerosis) [2]
| Adverse Event | Percentage of Patients Discontinuing |
| Muscle Weakness | Primary reason cited |
| Multiple Sclerosis Relapse | Cited as a reason |
| Asthenia | Cited as a reason |
| Nausea | Cited as a reason |
Experimental Protocols
Detailed Methodology for Adherence Monitoring: Pill Count
Pill counting is a common and straightforward method for monitoring medication adherence in clinical trials.[5][6]
Objective: To quantitatively assess participant adherence to the prescribed this compound regimen.
Materials:
-
Pre-counted and labeled medication bottles for each participant for each study interval.
-
Data collection forms (paper or electronic).
-
Calculator.
Procedure:
-
Dispensing: At each study visit, dispense a pre-counted number of this compound tablets to the participant. The number of tablets should exceed the amount required until the next visit. Record the number of tablets dispensed.
-
Participant Instruction: Instruct the participant to take the medication as prescribed and to return the medication bottle with any remaining tablets at the next scheduled visit.
-
Tablet Return and Counting: At the subsequent visit, collect the returned medication bottle. Count the number of remaining tablets in the presence of a second research staff member for verification, if possible. Record the number of returned tablets.
-
Adherence Calculation: Calculate the adherence rate using the following formula: Adherence (%) = [(Number of tablets dispensed - Number of tablets returned) / (Number of tablets that should have been taken)] x 100
-
Data Recording: Document the calculated adherence rate in the participant's study record.
-
Discrepancy Follow-up: If a significant discrepancy is noted, discuss potential reasons with the participant in a non-judgmental manner to identify any barriers to adherence.
Signaling Pathway and Workflow Diagrams
GABA-B Receptor Signaling Pathway
The following diagram illustrates the signaling pathway activated by this compound binding to the GABA-B receptor.
Caption: this compound activates the GABA-B receptor, leading to downstream inhibition of adenylyl cyclase and modulation of ion channels.
Experimental Workflow for Monitoring and Improving Adherence
This workflow outlines the steps for proactively monitoring and addressing adherence issues during a long-term study.
References
- 1. This compound extended-release tablets for spasticity in multiple sclerosis: open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound extended-release tablets for spasticity in multiple sclerosis: open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in fragile X syndrome: results of phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How should we measure medication adherence in clinical trials and practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. toolbox.eupati.eu [toolbox.eupati.eu]
This technical support center provides guidance for researchers, scientists, and drug development professionals on the regulatory approval process for Arbaclofen. The content is structured in a question-and-answer format to address specific challenges and provide clarity on this investigational agent's journey.
Frequently Asked Questions (FAQs)
Q1: What is the current regulatory status of this compound in the United States?
This compound is not currently approved by the U.S. Food and Drug Administration (FDA).[1] In December 2020, Osmotica Pharmaceuticals received a Complete Response Letter (CRL) for its New Drug Application (NDA) for this compound extended-release (ER) tablets.[2][3] The NDA was seeking approval for the treatment of spasticity in patients with multiple sclerosis (MS).[2][4] A CRL from the FDA indicates that the review of the application is complete, but it cannot be approved in its present form.[5]
Q2: What were the specific reasons cited by the FDA for the Complete Response Letter (CRL)?
The primary reason for the CRL was that the company did not provide an adequate justification for the statistical analysis of one of the co-primary endpoints.[2][3][4] Specifically, this related to the analysis of the change from baseline to Day 84 in the Total Numeric-transformed Modified Ashworth Scale in the Most Affected Limb (TNmAS-MAL) scores when comparing the 40 mg dose of this compound to placebo.[2][3][4] The FDA recommended that the company conduct a new study to provide substantial evidence of efficacy.[2][3]
Q3: What is this compound's mechanism of action?
This compound is the pharmacologically active R-enantiomer of baclofen.[6][7] It is a potent and selective agonist for the gamma-aminobutyric acid type B (GABA-B) receptor.[6][7] By activating GABA-B receptors, this compound modulates inhibitory neurotransmission. This action leads to a reduction in the release of the excitatory neurotransmitter glutamate (B1630785) from presynaptic terminals and dampens postsynaptic neuronal excitability by opening potassium channels.[6][8] This mechanism is believed to help correct imbalances between excitatory and inhibitory signals in the brain.[6]
Q4: For which indications has this compound been clinically investigated?
This compound has been studied in clinical trials for several neurological and neurodevelopmental disorders, including:
-
Spasticity in Multiple Sclerosis (MS): This was the indication for which an NDA was submitted and subsequently received a CRL.[2][7]
-
Fragile X Syndrome: Investigated for symptoms such as social withdrawal.[6][7]
-
Autism Spectrum Disorder (ASD): Studied for its potential to improve social function.[7][9]
-
16p11.2 Deletion Syndrome: Preclinical studies have shown promise in rescuing cognitive and social deficits.[6][10]
Q5: What are the key stages of the regulatory process that a drug like this compound must navigate?
The journey from a promising compound to an approved drug involves several critical stages, primarily overseen by the FDA. The process begins with preclinical research before moving into human trials.
-
Preclinical Research: This initial phase involves laboratory and animal studies to assess the drug's safety profile and biological activity.[11][12]
-
Investigational New Drug (IND) Application: Before initiating human trials, a sponsor must submit an IND application to the FDA.[11][13] This application includes data from preclinical studies, manufacturing information (CMC), and detailed protocols for the proposed clinical trials.[13][14] The FDA reviews the IND to ensure that subjects will not be exposed to unreasonable risk.[13][15]
-
Clinical Trials (Phases 1-3):
-
Phase 1: Focuses on safety, tolerability, and pharmacokinetics in a small group of healthy volunteers.[16]
-
Phase 2: The drug is tested in a larger group of patients with the target condition to evaluate its effectiveness and further assess safety.[9][16]
-
Phase 3: Large-scale trials are conducted to confirm effectiveness, monitor side effects, and compare it to standard treatments.[12][16]
-
-
New Drug Application (NDA) Submission: After successful clinical trials, the sponsor submits an NDA to the FDA.[5][11][16] This comprehensive application contains all the data from preclinical and clinical studies, proposed labeling, and manufacturing details.[5][17]
-
FDA Review and Decision: The FDA reviews the NDA to determine if the drug is safe and effective for its intended use.[16][17] The outcome can be approval, or if there are deficiencies, a Complete Response Letter (CRL) is issued.[5]
Troubleshooting Guides
This section addresses common issues researchers might face when designing studies or preparing regulatory submissions for a GABA-B agonist like this compound.
Issue 1: Designing a Clinical Trial for Spasticity
-
Problem: Selecting appropriate and robust endpoints for a clinical trial investigating spasticity.
-
Guidance:
-
Primary Endpoint Selection: The choice of primary endpoint is critical. The Modified Ashworth Scale (MAS) and its numeric-transformed version (TNmAS) are commonly used to measure spasticity.[18][19] As seen in the this compound NDA, the statistical analysis plan for this endpoint must be rigorously justified.[4]
-
Co-Primary Endpoints: Consider using co-primary endpoints to capture different aspects of treatment benefit. The Clinical Global Impression of Change (CGIC) is often used as a co-primary endpoint to assess the overall improvement from a clinician's perspective.[19]
-
Patient Population: Clearly define inclusion and exclusion criteria. For MS-related spasticity, this includes specifying the diagnosis criteria (e.g., McDonald Criteria) and the baseline severity of spasticity.[20] Ensure that concomitant medications that could affect spasticity are stable for a defined period before and during the trial.[20]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study is the gold standard design for demonstrating efficacy.[19][20]
-
Issue 2: Preparing an Investigational New Drug (IND) Application
-
Problem: Ensuring the IND application is sufficiently complete to avoid a clinical hold.
-
Guidance: The IND application must contain three key sections:
-
Animal Pharmacology and Toxicology: Provide comprehensive preclinical data that allows the FDA to assess whether the drug is reasonably safe for initial human testing.[13] This includes studies on the drug's mechanism of action and safety pharmacology.[14]
-
Chemistry, Manufacturing, and Controls (CMC): This section must detail the composition, manufacturing process, stability, and quality controls for the drug substance and product.[13][14] The goal is to ensure the drug is produced consistently and meets quality standards.[14]
-
Clinical Protocols and Investigator Information: Submit detailed protocols for the proposed clinical studies.[13] The protocols should outline the study objectives, design, endpoints, and safety monitoring plan.[14] Also, provide the qualifications of the clinical investigators.[14] It is highly recommended to engage with the FDA in a pre-IND meeting to get feedback on the proposed development plan.[21]
-
Quantitative Data Summary
The following table summarizes key quantitative data from a Phase 3 clinical trial of this compound ER for spasticity in MS patients.
Table 1: Summary of this compound Phase 3 Trial Data (OS440-3004)
| Parameter | This compound ER (40 mg/day) | This compound ER (80 mg/day) | Placebo | Reference |
|---|---|---|---|---|
| Primary Endpoint | TNmAS-MAL Score Change | TNmAS-MAL Score Change | TNmAS-MAL Score Change | [22] |
| Result | Statistically significant reduction from baseline to Day 84 compared to placebo. | Statistically significant reduction from baseline to Day 84 compared to placebo. | - | [22] |
| Co-Primary Endpoint | Clinical Global Impression of Change (CGIC) | Clinical Global Impression of Change (CGIC) | Clinical Global Impression of Change (CGIC) | [19] |
| Result | No statistically significant difference observed between this compound 40 mg and placebo. | Not specified in the provided results. | - | [19] |
| Safety Profile | Generally well-tolerated; most adverse events were mild to moderate. | Generally well-tolerated. | - |[19][22] |
Experimental Protocols
Protocol: Assessment of Spasticity in a Clinical Trial
This section outlines a general methodology for assessing spasticity in a clinical trial, based on protocols used in studies of this compound and other anti-spasticity agents.
-
Objective: To evaluate the efficacy of an investigational drug in reducing spasticity in patients with Multiple Sclerosis.
-
Primary Outcome Measure: Change from baseline in the Total Numeric-transformed Modified Ashworth Scale (TNmAS) score in the Most Affected Limb (MAL).
-
Patient Position: The patient should be positioned supine on an examination table.
-
Muscle Group Assessment: The evaluator assesses resistance to passive movement in specific muscle groups of the designated "most affected limb."
-
Movement: The evaluator moves the limb through its full range of motion in one second.
-
Scoring: The Modified Ashworth Scale (0-4) is used to grade the resistance. This score is then numerically transformed for statistical analysis.
-
Timing: Assessments are performed at baseline, and at specified follow-up visits (e.g., Week 12).[19]
-
-
Secondary Outcome Measure: Clinical Global Impression of Change (CGIC).
-
Assessment: A qualified and blinded clinician assesses the patient's overall change in clinical status since the beginning of the trial.
-
Scoring: The assessment is made using a 7-point scale ranging from 1 (very much improved) to 7 (very much worse).
-
Blinding: The assessing clinician must remain blinded to the patient's treatment allocation to avoid bias.
-
Visualizations
Caption: this compound activates pre- and postsynaptic GABA-B receptors.
Caption: Key milestones from preclinical research to FDA decision.
Caption: Logical workflow for addressing an FDA Complete Response Letter.
References
- 1. drugs.com [drugs.com]
- 2. Osmotica Pharmaceuticals plc Receives Complete Response Letter from U.S. Food and Drug Administration for this compound Extended Release Tablets - BioSpace [biospace.com]
- 3. Osmotica Pharma Obtains CRL From FDA For this compound Extended Release Tablets; Stock Plunges | Nasdaq [nasdaq.com]
- 4. | BioWorld [bioworld.com]
- 5. New Drug Application - Wikipedia [en.wikipedia.org]
- 6. This compound (R-Baclofen)|GABA-B Receptor Agonist|RUO [benchchem.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. This compound Placarbil|GABA-B Receptor Agonist|For Research [benchchem.com]
- 9. This compound for Autism · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. Towards Preclinical Validation of this compound (R-baclofen) Treatment for 16p11.2 Deletion Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The NDA Process: A Guide to FDA Submission & Approval [excedr.com]
- 12. Master the New Drug Application Process in 4 Steps [avslifesciences.com]
- 13. fda.gov [fda.gov]
- 14. biobostonconsulting.com [biobostonconsulting.com]
- 15. U.S. Investigational New Drug Application → IND Application Process | Developing Medicines [drugdevelopment.web.unc.edu]
- 16. scilife.io [scilife.io]
- 17. New Drug Application (NDA) | FDA [fda.gov]
- 18. Frontiers | Clinical Trial Designs and Measures in Hereditary Spastic Paraplegias [frontiersin.org]
- 19. academic.oup.com [academic.oup.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. inderocro.com [inderocro.com]
- 22. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
Addressing the ethical considerations of using Arbaclofen in pediatric populations
This technical support center provides guidance for researchers, scientists, and drug development professionals on the ethical considerations and practical challenges of using Arbaclofen in pediatric populations. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental considerations to ensure the safe and ethical conduct of research.
Troubleshooting Guides
This section addresses specific issues that may arise during clinical trials involving this compound in pediatric populations.
| Issue | Potential Cause | Recommended Action | Ethical Consideration |
| Difficulty in Patient Recruitment | - Parental concerns about potential risks and side effects.- Logistical challenges for families (e.g., travel, time commitment).- Lack of trust in clinical research within certain communities. | - Provide clear, accessible information about the study in lay language.- Offer flexible scheduling and consider remote monitoring options where feasible.- Engage with community leaders and patient advocacy groups to build trust and disseminate information. | Respect for Persons & Justice: Ensuring equitable access to research and that the burdens of participation are minimized. Informed consent must be a transparent and ongoing process. |
| High Participant Dropout Rate | - Adverse events or perceived lack of efficacy.- Burden of study procedures on the child and family. | - Implement a robust safety monitoring plan with clear protocols for managing adverse events.- Regularly communicate with participants and their families to address concerns and provide support.- Design patient-centric trials that minimize discomfort and disruption to daily life. | Beneficence: Maximizing potential benefits while minimizing harm. The well-being of the child participant is paramount. |
| Managing Adverse Events | - Somnolence, dizziness, and affect lability are commonly reported. | - Start with a low dose and titrate slowly based on tolerability.- Educate parents and participants on how to recognize and report adverse events promptly.- Have a clear dose-reduction or discontinuation plan in place. | Non-maleficence: "Do no harm." Researchers have a duty to protect participants from unnecessary risks. |
| Ensuring Assent and Ongoing Consent | - A child's willingness to participate may change over time.- Difficulty in assessing a child's understanding of the research. | - Use age-appropriate language and materials to explain the study.- Regularly check in with the child to ensure their continued willingness to participate.- Reiterate that participation is voluntary and they can withdraw at any time without penalty. | Respect for Persons: Recognizing the developing autonomy of children and respecting their right to dissent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary ethical principles to consider when designing a pediatric clinical trial for this compound?
A1: The core ethical principles are:
-
Scientific Necessity: Children should only be enrolled in a clinical trial if the research question is scientifically important and relevant to their health, and cannot be answered by studying adults.[1][2]
-
Beneficence and Non-maleficence: The potential benefits of the research must justify the risks.[3] Risks should be minimized, and a thorough risk-benefit assessment is crucial.[1][3]
-
Justice: The selection of participants should be equitable, avoiding the exploitation of vulnerable populations.[4]
-
Respect for Persons: This includes obtaining informed consent from parents or legal guardians and, whenever possible, the assent of the child.[4][5]
Q2: How should we approach informed consent and assent in a pediatric this compound trial?
A2: The informed consent process is a continuous dialogue.[5] Parents or legal guardians must provide written informed consent.[6][7] For the child, the process of obtaining assent should be tailored to their developmental level.[4] This involves explaining the study in simple terms and ensuring they understand they can stop participating at any time.[4] For children too young to provide assent, their dissent should still be respected.
Q3: What are the common adverse events associated with this compound in children, and how should they be managed?
A3: Based on clinical trial data, common adverse events include somnolence (drowsiness), affect lability, and sedation.[2][3][8] Management strategies include starting with a low dose and gradual titration, and closely monitoring for any side effects.[9] A clear protocol for dose adjustment or discontinuation in response to adverse events is essential.[9]
Q4: What are the key inclusion and exclusion criteria for pediatric this compound trials?
A4: While specific criteria vary by study, common inclusion criteria include a confirmed diagnosis of the condition being studied (e.g., Autism Spectrum Disorder), and age within a specified range (e.g., 5-17 years).[6] Exclusion criteria often include a history of hypersensitivity to baclofen, certain pre-existing medical conditions (e.g., severe renal impairment), and the use of other GABA-agonist medications.[10]
Experimental Protocols and Methodologies
Representative Clinical Trial Dosing Protocol
The following is a representative dosing schedule from a Phase II clinical trial of this compound in children and adolescents with Autism Spectrum Disorder.[9]
Table 1: Example of a Flexible Dose Titration Schedule
| Age Group | Starting Dose | Maximum Dose | Titration Period |
| 5-11 years | 5 mg once daily | 15 mg three times a day | 5 weeks |
| 12-17 years | 5 mg twice a day | 20 mg three times a day | 5 weeks |
Note: Dosing should be individualized based on tolerability. If a dose increase is not tolerated, the participant should return to the previous well-tolerated dose.[9]
Safety Monitoring
A comprehensive safety monitoring plan should include:
-
Regular monitoring of vital signs.
-
Blood tests to assess renal and hepatic function.
-
Systematic collection of all adverse events reported by participants or their caregivers.
-
An independent Data and Safety Monitoring Board (DSMB) to review safety data periodically.
Visualizations
This compound (GABA-B Agonist) Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial [dspace.mit.edu]
- 3. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Phase II Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy, Safety, and Tolerability of this compound Administered for the Treatment of Social Function in Children and Adolescents With Autism Spectrum Disorders: Study Protocol for AIMS-2-TRIALS-CT1 [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Towards Preclinical Validation of this compound (R-baclofen) Treatment for 16p11.2 Deletion Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trials of this compound for autism yield mixed results | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 8. researchgate.net [researchgate.net]
- 9. A Phase II Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy, Safety, and Tolerability of this compound Administered for the Treatment of Social Function in Children and Adolescents With Autism Spectrum Disorders: Study Protocol for AIMS-2-TRIALS-CT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
Validation & Comparative
A Comparative Guide: Arbaclofen Versus Racemic Baclofen for the Treatment of Spasticity
This guide provides a detailed comparison of arbaclofen and racemic baclofen (B1667701) for the management of spasticity, with a focus on their mechanisms of action, clinical efficacy, safety profiles, and the experimental data supporting these findings. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Spasticity and Baclofen Isomers
Spasticity is a motor disorder characterized by a velocity-dependent increase in muscle tone, resulting from hyperexcitability of the stretch reflex. It is a common and often debilitating symptom in neurological conditions such as multiple sclerosis (MS) and spinal cord injuries.[1] For decades, racemic baclofen has been a cornerstone of treatment.[1][2] Racemic baclofen is a mixture of two stereoisomers: the R-enantiomer (this compound) and the S-enantiomer.[3] Research has revealed that the therapeutic effects of racemic baclofen are primarily attributed to this compound, the active R-enantiomer.[1][2][4] This has led to the development of this compound as a refined therapeutic agent, aiming to provide similar efficacy with an improved side-effect profile.
Mechanism of Action: A Tale of Two Enantiomers
Both racemic baclofen and this compound exert their therapeutic effects by acting as agonists at the gamma-aminobutyric acid type B (GABA-B) receptors.[5][6] These receptors are G-protein-coupled receptors found in the central nervous system. Their activation leads to an inhibitory effect on neuronal transmission, which helps to reduce the hyperexcitability underlying spasticity.[6][7]
The key distinction lies in the activity of the enantiomers. This compound (the R-enantiomer) is significantly more potent and has a much higher specificity for the GABA-B receptor than the S-enantiomer.[1][2][4] In fact, this compound demonstrates a 100- to 1000-fold greater specificity for the GABA-B receptor compared to the S-enantiomer and is approximately 5-fold more potent than racemic baclofen.[1][2][4] The S-enantiomer is largely inactive and may contribute to off-target effects and an increased side-effect burden.[1][3]
The activation of GABA-B receptors by this compound and baclofen results in:
-
Presynaptic Inhibition: Activation of presynaptic GABA-B receptors inhibits voltage-gated calcium channels, which in turn reduces the release of excitatory neurotransmitters like glutamate (B1630785) and aspartate.[7][8]
-
Postsynaptic Inhibition: On postsynaptic neurons, GABA-B receptor activation increases the conductance of potassium channels, leading to hyperpolarization of the neuronal membrane and making it less likely to fire.[7]
This dual mechanism effectively dampens the hyperactive signaling in the spinal cord that causes muscle stiffness and spasms.[9]
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound extended-release tablets for spasticity in multiple sclerosis: open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. This compound extended-release tablets for spasticity in multiple sclerosis: randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. Antispasticity drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of baclofen action on spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis: Arbaclofen vs. S-baclofen
A deep dive into the stereoselective potency of baclofen (B1667701) enantiomers reveals Arbaclofen as the primary driver of therapeutic effects, while S-baclofen remains largely inactive or exhibits opposing effects in various preclinical models. This guide provides a comprehensive comparison of their in vivo efficacy, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, the (R)-enantiomer of baclofen, is the pharmacologically active component responsible for the therapeutic effects of the racemic mixture. In contrast, S-baclofen, the (S)-enantiomer, demonstrates significantly lower potency and, in some instances, may counteract the effects of this compound. This distinction is critical for the development of more targeted and effective therapeutics.
Mechanism of Action: A Tale of Two Enantiomers
Both this compound and S-baclofen interact with the γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor that mediates inhibitory neurotransmission in the central nervous system. However, their binding affinity and subsequent downstream signaling differ significantly. This compound is a potent and selective GABA-B receptor agonist.[1][2] Its binding to the receptor enhances GABA-ergic activity, leading to an inhibition of the release of excitatory neurotransmitters like glutamate.[1] This mechanism is central to its therapeutic effects in conditions such as spasticity, autism spectrum disorder, and Fragile X syndrome.[1][3][4] In vitro and animal studies have shown that this compound has a 100- to 1000-fold greater specificity for the GABA-B receptor compared to S-baclofen.[5][6]
S-baclofen, on the other hand, is considered the less active enantiomer with minimal affinity for the GABA-B receptor.[2][5] Some studies suggest it may even have opposing effects to this compound in certain contexts.[7]
Comparative In Vivo Efficacy Data
The following tables summarize quantitative data from in vivo studies comparing the efficacy of this compound and S-baclofen in various animal models.
Table 1: Alcohol Self-Administration in Alcohol-Preferring Rats
| Compound | Dose (mg/kg, i.p.) | Effect on Alcohol Self-Administration | Reference |
| This compound | 0.75 | Proportional reduction | [2] |
| 1.5 | ~60% reduction (similar to 3 mg/kg racemic baclofen) | [2] | |
| 3.0 | Proportional reduction | [2] | |
| S-baclofen | 6, 12, 24 | No effect | [2] |
Table 2: Binge-Like Ethanol (B145695) Intake in Mice
| Compound | Dose (mg/kg) | Effect on Ethanol Intake | Reference |
| This compound | 10 | Reduced total intake | [7] |
| S-baclofen | 10 | Increased total intake | [7] |
Table 3: Autism Spectrum Disorder-like Behaviors in Mice
| Compound | Model | Effect | Reference |
| This compound | BTBR T+ Itpr3tf/J | Reversed social approach deficits, reduced repetitive self-grooming and marble burying | [4] |
| C58/J | Reduced stereotyped jumping | [4] | |
| S-baclofen | BTBR T+ Itpr3tf/J, C58/J | Minimal effects at the same doses | [4] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Operant Alcohol Self-Administration in Sardinian Alcohol-Preferring (sP) Rats
-
Animals: Selectively bred male Sardinian alcohol-preferring (sP) rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers.
-
Procedure:
-
Training: Rats were trained to lever-press for oral alcohol (15% v/v) on a fixed ratio 4 (FR4) schedule and for water on a fixed ratio 1 (FR1) schedule in daily 30-minute sessions.
-
Testing: Once responding stabilized, rats were administered vehicle, racemic baclofen (3 mg/kg), this compound (0.75, 1.5, and 3 mg/kg), or S-baclofen (6, 12, and 24 mg/kg) intraperitoneally (i.p.) before the test session.
-
Data Collection: The number of lever presses for alcohol and water, and the amount of self-administered alcohol were recorded.[2]
-
Social Approach and Repetitive Behavior in Mouse Models of Autism
-
Animals: BTBR T+ Itpr3tf/J (BTBR) and C58/J inbred mouse strains.
-
Apparatus: Three-chambered social approach apparatus, open field arena, and cages with marbles.
-
Procedure:
-
Drug Administration: Mice were treated with this compound or S-baclofen at non-sedating doses.
-
Social Approach Test: A three-chambered apparatus was used to assess social preference. Time spent in the chamber with a novel mouse versus an empty chamber was recorded.
-
Repetitive Behavior (Self-Grooming): Mice were placed in an open field and the duration of self-grooming behavior was scored.
-
Repetitive Behavior (Marble Burying): The number of marbles buried by the mice in their cages within a specific time frame was counted.
-
Stereotyped Behavior (Jumping): The frequency of stereotyped jumping was observed and recorded for C58/J mice.
-
-
Data Analysis: Behavioral scores were compared between treatment groups and vehicle controls.[4]
Conclusion
References
- 1. This compound extended-release tablets for spasticity in multiple sclerosis: randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | R(+)-Baclofen, but Not S(−)-Baclofen, Alters Alcohol Self-Administration in Alcohol-Preferring Rats [frontiersin.org]
- 3. Is R(+)-Baclofen the best option for the future of Baclofen in alcohol dependence pharmacotherapy? Insights from the preclinical side - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAB Receptor Agonist R-Baclofen Reverses Social Deficits and Reduces Repetitive Behavior in Two Mouse Models of Autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Arbaclofen and mGluR5 Inhibitors for Fragile X Syndrome
For Researchers, Scientists, and Drug Development Professionals
Fragile X syndrome (FXS), the leading monogenic cause of autism and intellectual disability, has been a focal point for the development of targeted therapies aimed at correcting the underlying neurobiological deficits. Two prominent therapeutic strategies that have emerged from extensive preclinical research are the potentiation of GABAergic signaling with agonists like Arbaclofen and the inhibition of metabotropic glutamate (B1630785) receptor 5 (mGluR5) signaling. This guide provides a detailed, head-to-head comparison of these two approaches, summarizing key experimental data, outlining methodologies, and visualizing the complex biological and developmental pathways involved.
At a Glance: this compound vs. mGluR5 Inhibitors
| Feature | This compound (STX209) | mGluR5 Inhibitors (e.g., Mavoglurant (B1676221), Basimglurant) |
| Mechanism of Action | Selective GABA-B receptor agonist.[1][2] | Negative allosteric modulators of the mGluR5 receptor.[3] |
| Therapeutic Rationale | To restore inhibitory tone by enhancing GABAergic signaling, which is deficient in FXS, and indirectly reduce excessive glutamate release.[2][4][5] | To correct excessive protein synthesis and synaptic plasticity defects caused by unchecked mGluR5 signaling in the absence of FMRP (the "mGluR theory of Fragile X").[3][6] |
| Key Preclinical Findings | Corrected elevated protein synthesis, reduced audiogenic seizures, and normalized dendritic spine density in Fmr1 knockout mice.[7][8][9] | Rescued a wide range of FXS-related phenotypes in animal models, including cognitive deficits, social behavior abnormalities, and susceptibility to audiogenic seizures.[10][11] |
| Clinical Trial Outcomes | Phase 2 and 3 trials showed mixed results. Did not meet primary endpoints for social avoidance in adolescents and adults.[12][13] However, post-hoc analyses and data from a pediatric study suggested potential benefits for social function and irritability in younger patients.[1][12][14] A new Phase 3 trial is being planned.[15][16] | Multiple large-scale Phase 2 and 3 clinical trials with compounds like mavoglurant (AFQ056) and basimglurant (B1667758) failed to demonstrate significant efficacy over placebo in adolescents and adults.[17][18] |
| Potential Challenges | Defining appropriate clinical endpoints and patient populations. | Lack of translation from robust preclinical efficacy to clinical benefit, potentially due to the development of tolerance and issues with outcome measures.[6][18][19] |
Signaling Pathways and Drug Development
The following diagrams illustrate the distinct signaling pathways targeted by this compound and mGluR5 inhibitors, as well as a comparative overview of their drug development journeys.
Preclinical Data Summary
The following tables summarize key preclinical findings for this compound and mGluR5 inhibitors in the Fmr1 knockout (KO) mouse model of Fragile X syndrome.
Table 1: Preclinical Efficacy of this compound in Fmr1 KO Mice
| Phenotype | Assay | Key Finding | Reference |
| Audiogenic Seizures | Acoustic startle chamber | Dose-dependent reduction in seizure incidence and severity. | [7][20] |
| Social Behavior | Three-chamber social interaction test | Inconsistent results across studies, with some showing normalization of social preference. | [21] |
| Protein Synthesis | SUnSET Assay / [35S]methionine labeling | Corrected elevated basal protein synthesis in the hippocampus and cortex. | [7][9] |
| Dendritic Spine Morphology | Golgi staining and confocal microscopy | Chronic administration corrected increased dendritic spine density in the cortex. | [7][9] |
Table 2: Preclinical Efficacy of mGluR5 Inhibitors in Fmr1 KO Mice
| Phenotype | Assay | Key Finding | Reference |
| Audiogenic Seizures | Acoustic startle chamber | Robust suppression of audiogenic seizures. | [6] |
| Social Behavior | Three-chamber social interaction test | Restored normal social preference and interaction with a novel mouse. | [10][22] |
| Cognitive Function | Fear conditioning, Morris water maze | Reversed deficits in learning and memory. | [11] |
| Protein Synthesis | SUnSET Assay / [35S]methionine labeling | Normalized excessive protein synthesis in the hippocampus. | [6] |
| Dendritic Spine Morphology | Golgi staining and confocal microscopy | Corrected abnormal dendritic spine morphology. | [11] |
Clinical Trial Data Summary
The clinical development of this compound and mGluR5 inhibitors has yielded contrasting and complex results, as summarized below.
Table 3: Clinical Trial Outcomes for this compound in Fragile X Syndrome
| Trial Phase | Key Outcome Measures | Key Findings | Reference |
| Phase 2 (NCT00788073) | Aberrant Behavior Checklist-Irritability (ABC-I) | Did not meet the primary endpoint for irritability. Post-hoc analysis showed a significant beneficial effect on the ABC-Social Avoidance scale. | [2][14] |
| Phase 3 (Adolescent/Adult; NCT01282268) | ABC-CFX Social Avoidance | Did not show benefit over placebo on any measure. | [12][16] |
| Phase 3 (Child; NCT01325220) | ABC-CFX Social Avoidance | Did not meet the primary endpoint. The highest dose group showed benefit on the ABC-CFX Irritability subscale and trends toward benefit on social avoidance and hyperactivity. A responder analysis showed that 45% of children on this compound had clinically meaningful improvements across ABC subscales versus 4% on placebo. | [1][4][12][16] |
Table 4: Clinical Trial Outcomes for mGluR5 Inhibitors in Fragile X Syndrome
| Drug | Trial Phase | Key Outcome Measures | Key Findings | Reference | |---|---|---|---| | Mavoglurant (AFQ056) | Phase 2b/3 (Adolescent & Adult) | Aberrant Behavior Checklist (ABC) | Did not meet primary endpoints of showing significant improvement in abnormal behaviors compared to placebo. |[17][18][23] | | Basimglurant (RG7090) | Phase 2 | Anxiety Depression and Mood Scale (ADAMS) | Did not demonstrate improvement over placebo. |[17] | | AFQ056 (FXLEARN) | Phase 2 (Young Children) | Weighted Communication Scale (WCS) | Did not produce benefits for language learning and development. |[24] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Preclinical Experimental Protocols
1. Audiogenic Seizure Susceptibility Test
-
Objective: To assess the susceptibility of Fmr1 KO mice to seizures induced by a loud auditory stimulus and to evaluate the efficacy of therapeutic agents in reducing this susceptibility.
-
Apparatus: A sound-attenuating chamber equipped with a high-frequency speaker.
-
Procedure:
-
Acclimatize the mouse to the testing room for at least 30 minutes.
-
Place the mouse individually into the test chamber and allow a 1-2 minute habituation period.
-
Present a high-intensity auditory stimulus (e.g., 120 dB) for a fixed duration (e.g., 2 minutes).[20]
-
Observe and score the seizure response based on a standardized scale (e.g., wild running, clonic seizures, tonic seizures, respiratory arrest).[20]
-
For drug studies, administer the compound (e.g., this compound, mGluR5 inhibitor) or vehicle at a predetermined time before the auditory stimulus.
-
-
Data Analysis: Compare the incidence and severity of seizures between treated and untreated groups, and between Fmr1 KO and wild-type mice, using appropriate statistical tests (e.g., chi-square test, Mann-Whitney U test).
2. Three-Chamber Social Interaction Test
-
Objective: To evaluate social preference and social novelty in mice.
-
Apparatus: A three-chambered rectangular box with openings allowing access to each chamber. Small wire cages are used to contain stimulus mice.[25]
-
Procedure:
-
Habituation: Place the test mouse in the center chamber and allow it to explore all three empty chambers for a set period (e.g., 10 minutes).[25][26]
-
Sociability Test: Place a novel, unfamiliar mouse (Stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the test mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.[25][27]
-
Social Novelty Test (Optional): Replace the empty cage with a new, unfamiliar mouse (Stranger 2). The test mouse now has a choice between the familiar mouse (Stranger 1) and the novel mouse (Stranger 2). Allow the test mouse to explore for 10 minutes.[25]
-
-
Data Analysis: Time spent in each chamber and time spent sniffing each wire cage are recorded and analyzed. A preference for the chamber with the novel mouse over the empty cage indicates normal sociability. A preference for the novel mouse over the familiar mouse in the optional phase indicates normal social novelty.[25][27]
3. Surface Sensing of Translation (SUnSET) Assay
-
Objective: To measure the rate of global protein synthesis in cells or tissues.
-
Principle: Puromycin (B1679871), an aminonucleoside antibiotic, is an analog of the 3' end of aminoacyl-tRNA. It incorporates into nascent polypeptide chains, leading to their premature termination. The amount of puromycin-incorporated peptides, detected by Western blotting, is proportional to the rate of protein synthesis.[28][29]
-
Procedure (In Vitro):
-
Culture cells to the desired confluency.
-
Add puromycin to the culture medium at a final concentration of 1-10 µg/mL and incubate for a short period (e.g., 10-30 minutes).[30]
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.[30]
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using an anti-puromycin antibody to detect puromycylated proteins.[28][29]
-
Use a loading control (e.g., anti-actin or anti-tubulin antibody) to normalize the data.
-
-
Data Analysis: Quantify the intensity of the puromycin signal in each lane and normalize it to the loading control. Compare the normalized values between different experimental conditions.[30]
Clinical Assessment Protocols
1. Aberrant Behavior Checklist (ABC)
-
Objective: To assess the severity of various behavioral problems in individuals with developmental disabilities.
-
Methodology: A 58-item questionnaire completed by a parent or caregiver who rates the frequency of specific behaviors over the preceding four weeks on a 4-point scale (0 = not a problem to 3 = problem is severe in degree).[4]
-
Subscales: The ABC is typically scored on five subscales: Irritability, Lethargy/Social Withdrawal, Stereotypic Behavior, Hyperactivity, and Inappropriate Speech.[4] For Fragile X-specific trials, a refactored version, the ABC-CFX, is often used, with a specific focus on the Social Avoidance subscale.[4][12]
-
Application in Trials: The change from baseline in the scores of one or more subscales is used as a primary or secondary outcome measure to evaluate the efficacy of a treatment.[4][12]
2. Clinical Global Impression (CGI) Scale
-
Objective: To provide a clinician's overall assessment of a patient's illness severity and response to treatment.
-
Methodology: The CGI consists of two main components:
-
CGI-Severity (CGI-S): The clinician rates the severity of the patient's illness at the time of assessment on a 7-point scale, ranging from 1 (normal, not at all ill) to 7 (among the most extremely ill patients).
-
CGI-Improvement (CGI-I): The clinician rates the patient's improvement or worsening relative to their baseline state at the beginning of the trial on a 7-point scale, ranging from 1 (very much improved) to 7 (very much worse).[23]
-
-
Application in Trials: The CGI-I is frequently used as a key secondary outcome measure to capture the overall clinical meaningfulness of a treatment's effect.[23]
Conclusion
The therapeutic landscape for Fragile X syndrome presents a compelling narrative of scientific progress and translational challenges. The mGluR theory of Fragile X provided a strong rationale for the development of mGluR5 inhibitors, which demonstrated remarkable efficacy in preclinical models. However, this success did not translate to the clinic, highlighting the complexities of drug development for neurodevelopmental disorders and raising important questions about the predictive validity of animal models and the suitability of clinical trial designs and outcome measures.
In contrast, the development of this compound, targeting the GABAergic system, has followed a more nuanced path. While initial large-scale trials in broader age groups failed to meet their primary endpoints, subsequent analyses have suggested a potential therapeutic window and benefit in younger individuals with FXS.[1][12] The planned new Phase 3 trial for this compound, with a design optimized based on previous findings, represents a renewed hope for a targeted treatment for this challenging condition.[15][16]
For researchers and drug developers, the divergent paths of this compound and mGluR5 inhibitors underscore the importance of understanding the intricate neurobiology of Fragile X syndrome, refining preclinical models to better predict clinical efficacy, and developing more sensitive and relevant clinical outcome measures, particularly for specific subpopulations and age groups. The ongoing research in both these and other novel therapeutic avenues continues to be crucial in the quest for effective treatments for individuals with Fragile X syndrome.
References
- 1. fragilexnewstoday.com [fragilexnewstoday.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound in fragile X syndrome: results of phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CNS Trial Failures: Using the Fragile X Syndrome-mGluR5 drug target to highlight the complexities of translating preclinical discoveries into human trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGluR5 Negative Modulators for Fragile X: Treatment Resistance and Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversal of Disease-Related Pathologies in the Fragile X Mouse Model by Selective Activation of GABAB Receptors with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for Fragile X | Picower Institute [picower.mit.edu]
- 9. Reversal of disease-related pathologies in the fragile X mouse model by selective activation of GABAB receptors with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic administration of AFQ056/Mavoglurant restores social behaviour in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compound that Inhibits mGluR5 Corrects Signs of Fragile X in Adult Mice • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 12. This compound in fragile X syndrome: results of phase 3 trials [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. Effects of STX209 (this compound) on neurobehavioral function in children and adults with fragile X syndrome: a randomized, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Allos Pharma Advances Phase 3 Clinical Trial Design for Potential Fragile X Syndrome Treatment, this compound • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 16. fragilexnewstoday.com [fragilexnewstoday.com]
- 17. Introduction to clinical trials of mGluR5 antagonists for the treatment of Fragile X Syndrome – Amerandus Research [amerares.com]
- 18. Frontiers | Combination Therapy in Fragile X Syndrome; Possibilities and Pitfalls Illustrated by Targeting the mGluR5 and GABA Pathway Simultaneously [frontiersin.org]
- 19. Fragile X Clinical Trials: is mGluR Theory still valid? - FRAXA [fraxa.org]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. GABA-B Agonist Baclofen Normalizes Auditory-Evoked Neural Oscillations and Behavioral Deficits in the Fmr1 Knockout Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Mavoglurant in adolescents with fragile X syndrome: analysis of Clinical Global Impression-Improvement source data from a double-blind therapeutic study followed by an open-label, long-term extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. JCI - Effects of AFQ056 on language learning in fragile X syndrome [jci.org]
- 25. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. acsu.buffalo.edu [acsu.buffalo.edu]
- 27. Web Box 4.1 Pharmacology in Action: Using the Three-Chamber Social Interaction Test - Psychopharmacology, 4e Student Resources - Oxford Learning Link [learninglink.oup.com]
- 28. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [bio-protocol.org]
- 29. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Validating Arbaclofen's Engagement with GABA-B Receptors in the Brain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Arbaclofen's effect on γ-aminobutyric acid type B (GABA-B) receptor occupancy in the brain. This compound, the (R)-enantiomer of baclofen, is a selective GABA-B receptor agonist. Its targeted action on this receptor is central to its therapeutic potential in various neurological disorders. This document summarizes key experimental data, compares this compound to its counterparts, and details the methodologies used to validate its interaction with GABA-B receptors.
Comparative Analysis of GABA-B Receptor Binding Affinity
The binding affinity of a compound to its target receptor is a critical determinant of its potency and specificity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound ((-)-baclofen), its less active enantiomer ((+)-baclofen), and the endogenous ligand GABA at the GABA-B receptor, as determined by in vitro competitive binding assays.
| Compound | Ligand Displaced | IC50 (μM) |
| (-)-Baclofen (this compound) | [3H]-baclofen | 0.04 [1] |
| (+)-Baclofen | [3H]-baclofen | 33[1] |
| GABA | [3H]-baclofen | 0.04[1] |
This data clearly demonstrates that this compound is the pharmacologically active component of racemic baclofen, exhibiting a significantly higher affinity for the GABA-B receptor than the (+)-enantiomer. Notably, the affinity of this compound is comparable to that of the endogenous neurotransmitter, GABA.
Experimental Protocols
In Vitro Competitive Radioligand Binding Assay
This method is employed to determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To quantify the binding affinity (IC50) of this compound for the GABA-B receptor.
Materials:
-
Rat brain crude synaptic membranes
-
[3H]-baclofen (radioligand)
-
(-)-baclofen (this compound)
-
(+)-baclofen
-
GABA
-
Tris-HCl buffer
-
CaCl2 or MgSO4
-
Centrifuge
-
Scintillation counter
Procedure:
-
Membrane Preparation: Crude synaptic membranes are prepared from rat brains.
-
Incubation: The synaptic membranes are incubated with a fixed concentration of [3H]-baclofen in the presence of varying concentrations of the unlabeled competitor compound (e.g., this compound, (+)-baclofen, or GABA). The incubation is carried out in a Tris-HCl buffer containing physiological concentrations of Ca2+ or Mg2+, as these divalent cations are essential for GABA-B receptor binding[1].
-
Separation: The incubation is terminated by rapid centrifugation to separate the membrane-bound radioligand from the free radioligand in the supernatant.
-
Quantification: The amount of radioactivity in the membrane pellet is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. Specific binding is calculated as the difference between total binding (in the absence of a competitor) and non-specific binding (in the presence of a saturating concentration of an unlabeled ligand).
Visualizing Molecular Interactions and Experimental Processes
GABA-B Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the GABA-B receptor.
Caption: GABA-B receptor signaling pathway activated by this compound.
Experimental Workflow for Ex Vivo Autoradiography
This diagram outlines the key steps in an ex vivo autoradiography experiment to assess receptor occupancy.
Caption: Workflow for ex vivo autoradiography to determine receptor occupancy.
References
Cross-validation of Arbaclofen's efficacy in different animal models of autism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Arbaclofen's efficacy across various animal models of Autism Spectrum Disorder (ASD). The data presented is intended to offer an objective comparison of the drug's performance, supported by detailed experimental protocols and visualizations of the underlying biological pathways.
Key Findings on this compound's Efficacy
This compound, the R-enantiomer of baclofen, is a selective agonist for the GABA-B receptor. Its therapeutic potential in ASD is primarily attributed to its ability to modulate the excitatory/inhibitory (E/I) balance in the brain, a key neurobiological theory in autism. The following tables summarize the quantitative outcomes of this compound (referred to as R-baclofen in some studies) administration in established animal models of autism.
Table 1: Efficacy of this compound in the BTBR T+ Itpr3tf/J (BTBR) Mouse Model
The BTBR mouse is an inbred strain that naturally exhibits a behavioral phenotype relevant to autism, including social deficits and high levels of repetitive behaviors.
| Behavioral Assay | Outcome Measure | Vehicle Control (Mean ± SEM) | R-baclofen (1 mg/kg) (Mean ± SEM) | R-baclofen (3 mg/kg) (Mean ± SEM) | Efficacy |
| Three-Chamber Social Approach | Time in chamber with novel mouse (s) | 235.6 ± 20.1 | 290.1 ± 18.3 | 310.4 ± 15.7** | Improved Sociability [1] |
| Time in chamber with object (s) | 240.2 ± 18.9 | 215.7 ± 16.5 | 205.1 ± 14.2 | ||
| Self-Grooming | Time spent grooming (s) | 125.3 ± 10.2 | 110.1 ± 9.8 | 85.6 ± 8.1 | Reduced Repetitive Behavior [1] |
| Marble Burying | Number of marbles buried | 18.2 ± 1.1 | 15.3 ± 1.3 | 9.7 ± 1.5** | Reduced Repetitive Behavior [1] |
*p<0.05, **p<0.01 compared to vehicle control. Data extracted from Silverman et al., 2015.[1]
Table 2: Efficacy of this compound in the C58/J Mouse Model
The C58/J inbred mouse strain is characterized by high levels of stereotyped and repetitive behaviors.
| Behavioral Assay | Outcome Measure | Vehicle Control (Mean ± SEM) | R-baclofen (1 mg/kg) (Mean ± SEM) | R-baclofen (3 mg/kg) (Mean ± SEM) | Efficacy |
| Stereotyped Jumping | Number of vertical jumps | 45.3 ± 5.1 | 28.7 ± 4.3* | 19.2 ± 3.8** | Reduced Stereotyped Behavior [1] |
*p<0.05, **p<0.01 compared to vehicle control. Data extracted from Silverman et al., 2015.[1]
Table 3: Efficacy of this compound in the Fmr1 Knockout Mouse Model
The Fmr1 knockout mouse is a genetic model for Fragile X Syndrome, the leading monogenic cause of autism. These mice exhibit social deficits and cognitive impairments.
| Behavioral Assay | Outcome Measure | Vehicle Control (Fmr1 KO) | This compound (Fmr1 KO) | Efficacy |
| Three-Chamber Social Approach | Sociability Index | Deficient | Improved | Improved Sociability [2][3] |
| Repetitive Behaviors (e.g., Self-Grooming) | Time spent in behavior | Elevated | Reduced | Reduced Repetitive Behavior [2][4] |
Table 4: Efficacy of this compound in the Prenatal Valproic Acid (VPA) Mouse Model
Prenatal exposure to valproic acid in rodents is an environmental model that induces autism-like behavioral phenotypes in the offspring.
| Behavioral Assay | Outcome Measure | VPA + Vehicle | VPA + this compound | Efficacy |
| Three-Chamber Social Approach | Sociability Index | Deficient | Rescued | Improved Sociability [5][6] |
| Repetitive Behaviors (e.g., Marble Burying) | Number of marbles buried | Increased | Reduced | Reduced Repetitive Behavior [7] |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to facilitate replication and comparison of studies.
Three-Chamber Social Approach Test
This test assesses social affiliation and preference for social novelty.
-
Apparatus: A three-chambered rectangular box made of clear polycarbonate. The two side chambers are connected to a central chamber by small openings.
-
Habituation: The subject mouse is placed in the center chamber and allowed to freely explore all three empty chambers for a 10-minute habituation period.
-
Sociability Phase: An unfamiliar "stranger" mouse is placed inside a small wire cage in one of the side chambers. An identical empty wire cage is placed in the opposite side chamber. The subject mouse is then returned to the center chamber and allowed to explore all three chambers for 10 minutes. The time spent in each chamber and the time spent sniffing each wire cage are recorded.
-
Social Novelty Phase (Optional): A second, novel stranger mouse is placed in the previously empty wire cage. The subject mouse is again allowed to explore all three chambers for 10 minutes. The time spent interacting with the familiar versus the novel mouse is measured.
-
Data Analysis: Sociability is determined by a significantly greater amount of time spent in the chamber with the stranger mouse compared to the chamber with the empty cage. Preference for social novelty is indicated by more time spent with the novel stranger mouse.[8][9][10][11]
Marble Burying Test
This assay measures repetitive and compulsive-like digging behavior.
-
Apparatus: A standard mouse cage filled with 5 cm of fresh bedding.
-
Procedure: Twenty glass marbles are arranged in an evenly spaced 4x5 grid on the surface of the bedding. A single mouse is placed in the cage.
-
Scoring: After a 30-minute test period, the mouse is removed, and the number of marbles that are at least two-thirds buried in the bedding is counted.
-
Data Analysis: A reduction in the number of marbles buried following drug treatment is interpreted as a decrease in repetitive behavior.[12]
Repetitive Self-Grooming Assay
This test quantifies spontaneous repetitive grooming behavior.
-
Apparatus: A standard, clean mouse cage with a thin layer of bedding.
-
Procedure: The mouse is placed in the test cage and allowed to habituate for 5-10 minutes. Following habituation, the mouse is observed for a 10-minute period.
-
Scoring: The total cumulative time the mouse spends grooming all parts of its body is recorded using a stopwatch. A grooming bout is typically defined by a characteristic sequence of strokes involving the paws, face, head, and body.[13][14][15][16]
-
Data Analysis: A significant decrease in the total time spent self-grooming is indicative of a reduction in repetitive behavior.
Ultrasonic Vocalization (USV) Analysis
This assay assesses social communication in mice.
-
Apparatus: A sound-attenuating chamber containing a recording cage and an ultrasonic microphone connected to a computer with specialized recording and analysis software.[17][18]
-
Procedure:
-
Pup Isolation Calls: Pups are separated from their dam and littermates and placed individually in the recording cage. The number and characteristics of emitted USVs are recorded for a set period (e.g., 3-5 minutes).
-
Adult Social Interaction: An adult mouse is placed in the recording cage and, after a habituation period, a novel social partner (e.g., another mouse of the same sex or an estrous female) is introduced. USVs are recorded during the social interaction.[19][20][21]
-
-
Data Analysis: The number of calls, call duration, frequency, and other acoustic parameters are analyzed. Changes in these parameters can indicate alterations in social communication.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: GABA-B Receptor Signaling
This compound exerts its effects by activating the GABA-B receptor, a G-protein coupled receptor. This activation leads to a cascade of intracellular events that ultimately dampen neuronal excitability, contributing to the restoration of the E/I balance.
References
- 1. GABAB Receptor Agonist R-Baclofen Reverses Social Deficits and Reduces Repetitive Behavior in Two Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gaba-B Receptor Agonist R-Baclofen Reverses Social Deficits and Reduces Repetitive Behavior in Two Mouse Models of Autism [escholarship.org]
- 3. Evaluating the effect of R-Baclofen and LP-211 on autistic behavior of the BTBR and Fmr1-KO mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the effect of R-Baclofen and LP-211 on autistic behavior of the BTBR and Fmr1-KO mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined the GABA-A and GABA-B receptor agonists attenuates autistic behaviors in a prenatal valproic acid-induced mouse model of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. acsu.buffalo.edu [acsu.buffalo.edu]
- 9. scantox.com [scantox.com]
- 10. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Repetitive Self-Grooming Behavior in the BTBR Mouse Model of Autism is Blocked by the mGluR5 Antagonist MPEP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Single Test to Study Social Behavior and Repetitive Self-grooming in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. Strategies for Assessing Autistic-Like Behaviors in Mice [jove.com]
- 17. youtube.com [youtube.com]
- 18. Recording Mouse Ultrasonic Vocalizations to Evaluate Social Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Determining Ultrasonic Vocalization Preferences in Mice using a Two-choice Playback Test [jove.com]
- 20. Predictive Mouse Ultrasonic Vocalization Sequences: Uncovering Behavioral Significance, Auditory Cortex Neuronal Preferences, and Social-Experience-Driven Plasticity | Journal of Neuroscience [jneurosci.org]
- 21. Determining Ultrasonic Vocalization Preferences in Mice using a Two-choice Playback Test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Arbaclofen's Side Effect Profile with Other GABAergic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profile of Arbaclofen, the R-enantiomer of baclofen (B1667701), with other prominent GABAergic drugs. The analysis is supported by quantitative data from clinical trials and meta-analyses, detailed experimental protocols for adverse event assessment, and visualizations of relevant signaling pathways to offer a comprehensive resource for the scientific community.
Introduction to GABAergic Modulation
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability. Drugs that modulate the GABA system are essential therapeutics for a range of conditions, including spasticity, anxiety, epilepsy, and neuropathic pain. These drugs, however, are often associated with a spectrum of side effects, primarily due to the widespread distribution of GABA receptors in the brain. This guide focuses on comparing the tolerability of this compound, a selective GABA-B receptor agonist, with its racemic parent compound baclofen, the gabapentinoid pregabalin (B1679071), and the benzodiazepine (B76468) diazepam, which acts on GABA-A receptors.
Comparative Side Effect Profile: Quantitative Analysis
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) for this compound in comparison to racemic baclofen, pregabalin, and placebo, as reported in clinical trials and meta-analyses. Data for diazepam is presented descriptively due to the lack of comparable quantitative data from recent head-to-head trials.
| Adverse Event | This compound ER (40 mg/day)[1] | Racemic Baclofen (80 mg/day)[1] | Pregabalin (All Doses)[2] | Placebo[1][2] |
| Dizziness | - | - | 22.4% | 5.4% |
| Somnolence | 11.2% | - | 15.3% | 4.5% |
| Muscle Weakness | - | - | - | - |
| Asthenia (Weakness/Lack of Energy) | - | - | - | - |
| Peripheral Edema | - | - | 8.0% | 2.6% |
| Dry Mouth | - | - | 5.8% | 2.9% |
| Weight Increase | - | - | 6.5% | 1.8% |
| Balance Disorder | - | - | 3.5% | 1.5% |
| Blurred Vision | - | - | 3.5% | 1.3% |
| Constipation | - | - | 4.3% | 2.0% |
Note: A direct comparison of percentages across different studies should be made with caution due to variations in study design, patient populations, and methods of adverse event reporting. Data for this compound and Baclofen are from a head-to-head clinical trial in patients with multiple sclerosis-related spasticity[1]. Pregabalin data is from a pooled analysis of 31 randomized clinical trials in peripheral neuropathic pain[2].
Diazepam: Common adverse effects associated with diazepam, a benzodiazepine, include sedation, fatigue, confusion, anterograde amnesia, ataxia, and depression[3]. The risk of tolerance, dependence, and withdrawal symptoms is a significant concern with long-term use[4].
A Phase 3 clinical trial directly comparing this compound ER with baclofen found that drowsiness and dizziness were less frequently reported in patients treated with this compound ER[5]. In this study, treatment-emergent side effects were reported by 57.3% of patients in the this compound ER group, compared to 72.6% in the baclofen group and 50% in the placebo group[5].
Signaling Pathways of GABAergic Drugs
The distinct side effect profiles of these drugs can be partly attributed to their different mechanisms of action at the molecular level. This compound and baclofen are agonists of the GABA-B receptor, a G-protein coupled receptor (GPCR), while benzodiazepines like diazepam are positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel.
Caption: GABA-B receptor signaling pathway activated by this compound/Baclofen.
Caption: GABA-A receptor modulation by Benzodiazepines (e.g., Diazepam).
Experimental Protocols for Adverse Event Assessment
The evaluation of a drug's side effect profile in a clinical trial is a systematic process designed to ensure participant safety and to provide robust data for regulatory assessment. The following outlines a typical workflow for identifying, assessing, and reporting adverse events (AEs) for CNS-active drugs.
1. Identification of Adverse Events:
-
AEs are identified through multiple channels to ensure comprehensive data capture.
-
Spontaneous Reporting: Trial participants are educated and encouraged to report any new or worsening symptoms to the clinical trial staff at any time.
-
Direct Questioning: During scheduled study visits, investigators or clinical research coordinators use open-ended questions (e.g., "How have you been feeling since your last visit?") to elicit information about potential AEs.
-
Standardized Questionnaires and Scales: Specific, validated questionnaires may be used to systematically assess for expected side effects. For GABAergic drugs, this might include the Epworth Sleepiness Scale for somnolence or specific dizziness and balance assessments.
-
Clinical and Laboratory Examinations: Physical examinations, vital sign measurements, and laboratory tests (e.g., liver function tests) are performed at baseline and at specified intervals throughout the trial to detect any physiological changes.
2. Evaluation of Adverse Events: Once an AE is identified, the investigator must evaluate and document several key characteristics:
-
Seriousness: A Serious Adverse Event (SAE) is defined as any event that results in death, is life-threatening, requires hospitalization, results in persistent or significant disability, or is a congenital anomaly/birth defect.
-
Severity: The intensity of the AE is typically graded on a scale (e.g., Mild, Moderate, Severe).
-
Causality: The investigator assesses the likelihood that the AE is related to the investigational drug. This is often categorized as unrelated, unlikely, possible, probable, or definitely related.
3. Documentation and Reporting:
-
All AEs, regardless of severity or perceived relationship to the study drug, are meticulously recorded in the participant's source documents and on the Case Report Form (CRF).
-
Information recorded includes a description of the event, its start and end dates, severity, causality, and any action taken.
-
SAEs must be reported to the study sponsor immediately (typically within 24 hours of the site becoming aware of the event). The sponsor then has a regulatory obligation to report relevant SAEs to regulatory authorities (e.g., the FDA) and all participating investigators.
Caption: Standard workflow for adverse event management in clinical trials.
Conclusion
The available clinical data suggests that this compound may offer a favorable side effect profile compared to racemic baclofen, particularly concerning sedation and dizziness. When compared to other classes of GABAergic drugs, such as benzodiazepines and gabapentinoids, the differences in mechanisms of action likely contribute to distinct tolerability profiles. This compound's selectivity for the GABA-B receptor may spare the broader CNS effects associated with GABA-A modulation by benzodiazepines, potentially reducing the risk of amnesia and dependence. The comparison with pregabalin highlights a different set of common side effects, such as peripheral edema and weight gain, which appear less prominent with this compound in the studied populations.
This guide underscores the importance of considering not just the efficacy but also the nuanced side effect profiles of GABAergic drugs in research and development. Further head-to-head comparative studies across different patient populations are warranted to fully elucidate the relative safety and tolerability of these compounds.
References
- 1. This compound extended-release tablets for spasticity in multiple sclerosis: randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Drug Safety Evaluation of Pregabalin in Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Diazepam - Wikipedia [en.wikipedia.org]
- 5. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
Arbaclofen in Autism Spectrum Disorder: A Comparative Analysis of Monotherapy and Combination Approaches
For Researchers, Scientists, and Drug Development Professionals
Arbaclofen, a selective GABA-B receptor agonist, has been a subject of considerable research interest for its potential to address core symptoms of Autism Spectrum Disorder (ASD) by modulating the excitatory/inhibitory imbalance in the brain. This guide provides an objective comparison of this compound's performance as a monotherapy, supported by experimental data from clinical trials. It also addresses the current landscape of its use in combination therapy, a critical consideration for the complex polypharmacology often required in ASD management.
This compound as a Monotherapy: A Review of Clinical Evidence
Clinical trials investigating this compound as a monotherapy for ASD have yielded mixed results, with some studies demonstrating modest benefits in certain domains while others did not meet their primary endpoints. The therapeutic rationale for this compound lies in its ability to enhance GABAergic activity, thereby reducing neuronal hyperexcitability thought to underlie some of the behavioral characteristics of ASD.[1][2]
Efficacy Data from Key Clinical Trials
The efficacy of this compound has been assessed using various standardized scales. The following tables summarize the quantitative data from notable clinical trials.
Table 1: Efficacy of this compound Monotherapy on Core ASD Symptoms and Related Behaviors
| Study/Trial | Primary Outcome Measure | This compound Group Change | Placebo Group Change | Key Findings |
| Phase 2 (Veenstra-VanderWeele et al., 2017) | Aberrant Behavior Checklist (ABC) - Social Withdrawal/Lethargy Subscale | No significant difference from placebo | - | Did not meet primary endpoint.[1][3] A post-hoc analysis showed improvement on the Vineland Adaptive Behavior Scales (VABS) II socialization domain for participants with a consistent rater.[1][4] A specified secondary analysis found improvement on the clinician-rated Clinical Global Impression of Severity (CGI-S).[1][3] |
| Open-Label (Erickson et al., 2014) | ABC - Irritability Subscale | Mean score improved from 24.7 to 17.3 | N/A | Significant improvements were also seen on the ABC Social Withdrawal subscale (mean change from 18.1 to 12.6) and CGI scales.[5][6] |
| AIMS-2-TRIALS (Phase 2) | Vineland Adaptive Behavior Scales (VABS-3) - Socialization Domain | Results pending/partially reported | - | Two trials with nearly identical protocols were conducted in Europe and Canada.[2][7] Initial reports from 2023 suggest the primary endpoint was not met, but significant improvements were observed in secondary measures of atypical and repetitive behaviors, motor skills, and peer interactions.[8] |
Table 2: Safety and Tolerability of this compound Monotherapy
| Study/Trial | Most Common Adverse Events (>5% and >Placebo) | Serious Adverse Events | Discontinuation Rate due to Adverse Events |
| Phase 2 (Veenstra-VanderWeele et al., 2017) | Affect lability (11%), Sedation (9%), Somnolence (9%)[1][3] | One case of suicidal ideation (also occurred in one placebo participant).[3] | Higher in this compound group (not specified)[3] |
| Open-Label (Erickson et al., 2014) | Agitation, Irritability (often considered spontaneous variations of underlying symptoms)[9] | One severe event of increased aggression during planned taper.[5][6] | 2/32 participants due to increased agitation or aggression.[6] |
| AIMS-2-TRIALS (Phase 2) | Mild side effects were most common. | Two 5-year-olds experienced a serious adverse event related to loss of consciousness at the highest dose in one of the trials.[8] | Not specified. |
This compound in Combination Therapy: An Evidence Gap
A comprehensive review of the current scientific literature reveals a significant gap in the evaluation of this compound as part of a combination therapy regimen for ASD. Clinical trials to date have focused exclusively on this compound as a monotherapy. While some study protocols have allowed for participants to be on stable doses of other psychoactive medications, these trials were not designed to assess the efficacy or safety of any specific combination.[3][10]
The exclusion criteria of some studies have even prohibited the concomitant use of other GABA-related medications, highlighting the cautious approach of researchers in the absence of formal interaction studies.[10]
This lack of data means that for drug development professionals and clinicians, there is currently no evidence-based guidance on how this compound might interact with other commonly prescribed medications for ASD, such as stimulants for co-occurring ADHD, or selective serotonin (B10506) reuptake inhibitors (SSRIs) for anxiety.
The theoretical rationale for combination therapy is strong, given the multifaceted nature of ASD. A drug like this compound, targeting the core excitatory/inhibitory imbalance, could potentially be complemented by medications that address specific co-occurring symptoms. However, without dedicated clinical trials, the potential for synergistic efficacy, additive side effects, or other drug-drug interactions remains unknown.
Experimental Protocols
Representative Monotherapy Trial Design: The AIMS-2-TRIALS Protocol
The AIMS-2-TRIALS-CT1 provides a robust example of the methodology used to evaluate this compound monotherapy in children and adolescents with ASD.[2][7]
-
Study Design: A multi-site, international, randomized, double-blind, placebo-controlled, parallel-group Phase II clinical trial.[2]
-
Participants: 130 individuals aged 5 to 17 years with a diagnosis of ASD and fluent speech.[2]
-
Intervention: Participants were randomized (1:1) to receive either this compound or a placebo for a 16-week treatment period.[2]
-
Dosing: The medication was titrated over a 5-week period to an optimal dose, with dosages stratified by age.[10][11]
-
Primary Outcome Measure: Change in the Socialization domain score of the Vineland Adaptive Behavior Scales, 3rd Edition (VABS-3) from baseline to week 16.[2]
-
Secondary Outcome Measures: Included the Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I), other VABS-3 domains, and measures of social communication, co-occurring behavioral problems, and quality of life.[2]
-
Inclusion/Exclusion Criteria: Participants on stable doses of psychotherapeutic medications were allowed, but those receiving other GABAergic agents like racemic baclofen, vigabatrin, or tiagabine (B1662831) were excluded.[10]
Visualizing the Science: Signaling Pathways and Experimental Workflows
To better understand the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: this compound's Mechanism of Action
Caption: Generalized Clinical Trial Workflow
Conclusion and Future Directions
The existing body of research on this compound for ASD provides a mixed but promising picture for its use as a monotherapy, particularly for certain subgroups of individuals. However, the complete absence of clinical trial data for this compound in combination with other pharmacological agents represents a critical knowledge gap.
For researchers and drug development professionals, this highlights an urgent need for future studies specifically designed to evaluate the safety and efficacy of this compound as an adjunctive therapy. Such trials would be invaluable in determining the optimal place of this compound in the therapeutic armamentarium for ASD and would provide essential guidance for clinicians navigating the complex realities of treating this heterogeneous disorder.
References
- 1. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial [escholarship.org]
- 2. Frontiers | A Phase II Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy, Safety, and Tolerability of this compound Administered for the Treatment of Social Function in Children and Adolescents With Autism Spectrum Disorders: Study Protocol for AIMS-2-TRIALS-CT1 [frontiersin.org]
- 3. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial [dspace.mit.edu]
- 5. Experimental Autism Spectrum Drug Improves Symptoms | MDedge [ma1.mdedge.com]
- 6. Novel Agent Shows Promise in Autism [medscape.com]
- 7. A Phase II Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy, Safety, and Tolerability of this compound Administered for the Treatment of Social Function in Children and Adolescents With Autism Spectrum Disorders: Study Protocol for AIMS-2-TRIALS-CT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trials of this compound for autism yield mixed results | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 9. STX209 (this compound) for autism spectrum disorders: an 8-week open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. This compound in Children and Adolescents With ASD [ctv.veeva.com]
Independent Replication of Arbaclofen's Behavioral Effects: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the independent replication of preclinical studies on the behavioral effects of Arbaclofen (R-baclofen), a selective GABA-B receptor agonist. It compares this compound's performance with alternative therapeutic strategies and presents supporting experimental data from multi-laboratory validation efforts. This information is intended to inform ongoing research and drug development in the field of neurodevelopmental disorders.
Introduction
The reproducibility of preclinical findings is a cornerstone of translational research. This compound has been investigated as a potential treatment for neurodevelopmental disorders such as Fragile X syndrome (FXS) and autism spectrum disorder (ASD), with a primary mechanism of action centered on enhancing GABAergic inhibition to counteract cortical hyperexcitability. This guide focuses on a significant multi-laboratory effort to validate the behavioral effects of this compound in mouse models of 16p11.2 deletion syndrome, a genetic variation associated with ASD. It also provides a comparative context with other therapeutic approaches targeting different signaling pathways implicated in these disorders.
Data Presentation: this compound's Efficacy in Preclinical Models
A consortium of four independent laboratories conducted a rigorous assessment of this compound's ability to rescue behavioral phenotypes in mouse models of 16p11.2 deletion. This multi-site study aimed to address the issue of reproducibility often encountered in preclinical behavioral research.
Table 1: Summary of this compound's Behavioral Effects in 16p11.2 Deletion Mouse Models (Multi-Laboratory Study)
| Behavioral Assay | Mouse Model | Key Finding | Robustness/Replication | Citation |
| Novel Object Recognition | 16p11.2 Deletion Mice | This compound rescued deficits in recognition memory at all tested doses. | High - Replicated across two out of three labs using traditional paradigms. | |
| Open Field Exploration | 16p11.2 Deletion Mice | This compound rescued differences in exploratory behavior. | Moderate - Observed in one lab using an unsupervised machine-learning approach. Data on general locomotor activity was inconsistent across labs, but did not show a sedative effect at effective doses. | |
| Social Interaction | BTBR T+ Itpr3tf/J (BTBR) Mice | R-baclofen reversed social approach deficits. | Not part of the multi-lab 16p11.2 study, but a relevant finding in a model with low sociability. | |
| Repetitive Behavior | BTBR and C58/J Mice | R-baclofen reduced repetitive self-grooming and stereotyped jumping. | Not part of the multi-lab 16p11.2 study, but demonstrated in models with high repetitive behaviors. |
Comparison with Alternative Therapeutic Strategies
While direct head-to-head preclinical comparisons are limited, other compounds targeting different pathways have been investigated for similar neurodevelopmental conditions.
Table 2: Comparison of this compound with Other Investigational Compounds
| Compound | Target/Mechanism | Preclinical Model(s) | Key Behavioral/Cellular Findings | Status/Challenges |
| This compound (STX209) | GABA-B Receptor Agonist | Fmr1 KO mice, 16p11.2 deletion mice, BTBR mice | Rescues cognitive deficits, improves social behavior, reduces repetitive behaviors, corrects excessive protein synthesis. | Mixed results in human clinical trials, with some positive signals on secondary measures but failure to meet primary endpoints in some studies. |
| Mavoglurant (AFQ056) | mGluR5 Antagonist | Fmr1 KO mice | Corrects a wide array of disease phenotypes in animal models. | Failed to show behavioral benefit in Phase IIb clinical trials in adolescents and adults with FXS. |
| GSK6A | p110β (PI3 Kinase) Inhibitor | Fmr1 KO mice | Relieved impaired social interactions and inflexible decision-making. | Preclinical stage; long-term studies needed to assess side effects before potential clinical trials. |
| Risperidone | Dopamine D2 and Serotonin 5-HT2A Receptor Antagonist | - | - | Approved for irritability in ASD; used as a comparator in some preclinical behavioral analyses. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summarized protocols for key behavioral assays used in the evaluation of this compound.
Novel Object Recognition (NOR) Test
This test assesses recognition memory in rodents, relying on their innate preference for novelty.
-
Habituation: Mice are individually placed in an open field arena and allowed to explore freely for a set period (e.g., 10 minutes) to acclimate to the environment.
-
Familiarization/Training: 24 hours after habituation, two identical objects are placed in the arena. The mouse is allowed to explore the objects for a defined duration (e.g., 10-15 minutes). The time spent exploring each object is recorded.
-
Testing: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar versus the novel object is measured over a set period (e.g., 5-10 minutes). A preference for the novel object indicates successful recognition memory.
Open Field Test
This assay is used to evaluate general locomotor activity, exploration, and anxiety-like behavior.
-
Apparatus: A square arena with defined central and peripheral zones.
-
Procedure: Each mouse is placed in the center of the open field and allowed to explore freely for a specific duration (e.g., 15-30 minutes).
-
Data Collection: An automated tracking system records various parameters, including total distance traveled, time spent in the center versus the periphery, rearing frequency, and velocity. Anxious mice tend to spend more time in the periphery (thigmotaxis).
-
Unsupervised Machine-Learning Approach: In the multi-lab this compound study, one lab utilized a data-driven approach that parsed behavior at a sub-second resolution to identify subtle differences in exploratory patterns.
Three-Chamber Social Interaction Test
This assay assesses sociability and preference for social novelty.
-
Apparatus: A rectangular, three-chambered box with openings allowing access to all chambers.
-
Habituation: The test mouse is placed in the center chamber and allowed to explore all three empty chambers for a set time.
-
Sociability Test: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, and an empty cage is placed in the opposite chamber. The test mouse is placed in the center chamber, and the time spent in each side chamber and interacting with each cage is recorded. A preference for the chamber with the stranger mouse indicates sociability.
-
Social Novelty Test: A second, novel stranger mouse is placed in the previously empty cage. The test mouse is again placed in the center, and the time spent interacting with the now "familiar" mouse versus the "novel" stranger mouse is measured. A preference for the novel mouse demonstrates social memory and a preference for social novelty.
Mandatory Visualizations
This compound's Mechanism of Action: GABA-B Receptor Signaling
A Comparative Analysis of Oral versus Intrathecal Arbaclofen Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of oral and intrathecal administration routes for Arbaclofen, a selective GABA-B receptor agonist. While clinical data for intrathecal this compound is limited, this guide leverages extensive research on its oral formulation and comparative data from studies on baclofen (B1667701), the racemic mixture containing this compound, to provide a thorough analysis for research and drug development purposes.
Executive Summary
This compound, the R-enantiomer of baclofen, demonstrates greater potency and specificity for the GABA-B receptor.[1] The choice of administration route—oral versus intrathecal—profoundly impacts its pharmacokinetic and pharmacodynamic profile. Oral administration offers convenience but is limited by the blood-brain barrier, necessitating higher doses which can lead to systemic side effects.[2][3] Intrathecal delivery bypasses this barrier, allowing for significantly lower doses to achieve therapeutic concentrations directly in the cerebrospinal fluid (CSF), thereby enhancing efficacy and minimizing systemic exposure and associated adverse effects.[2][4] This guide synthesizes available data to facilitate informed decisions in preclinical and clinical research settings.
Data Presentation
Table 1: Pharmacokinetic Comparison: Oral this compound vs. Intrathecal Baclofen
| Parameter | Oral this compound (Extended-Release) | Intrathecal Baclofen | Key Insights |
| Typical Daily Dose | 40 - 80 mg[5] | 50 - 800 µg[6][7] | Intrathecal doses are approximately 100-1000 times lower than oral doses. |
| Bioavailability | High oral bioavailability, but poor CNS penetration[2][8] | Direct administration to CSF bypasses systemic absorption and the blood-brain barrier.[2][4] | Intrathecal route ensures targeted delivery and maximal CNS bioavailability. |
| CSF Concentration | Low, due to the blood-brain barrier[2][8] | High, with a steep concentration gradient along the spinal cord[9] | Direct CSF administration achieves significantly higher and more localized drug levels. |
| Systemic Exposure | High, leading to potential systemic side effects[3] | Significantly lower, minimizing systemic adverse events[4] | Intrathecal administration offers a superior safety profile regarding systemic side effects. |
| Half-life in CSF | Not directly measured | 0.9 to 5 hours[2][10] | Demonstrates the kinetics within the target compartment for intrathecal delivery. |
Table 2: Efficacy Comparison in Spasticity: Oral this compound vs. Intrathecal Baclofen
| Efficacy Measure | Oral this compound (in Multiple Sclerosis) | Intrathecal Baclofen (in various etiologies) | Key Insights |
| Change in Spasticity Scale | Significant reduction in Total Numeric-transformed Modified Ashworth Scale score compared to placebo.[5] | Significant reductions in Modified Ashworth Scale and Penn Spasm Frequency Scale scores.[1][6] | Both routes are effective, but intrathecal administration is associated with more profound reductions in spasticity.[6][11] |
| Patient-Reported Outcomes | Improvements in Clinical Global Impression of Change scores, though not always statistically significant compared to placebo.[5] | Significant improvements in spasm frequency and severity.[6][11] | Intrathecal baclofen demonstrates a more consistent and significant impact on patient-reported spasticity measures. |
| Dose Stability | N/A | Greater long-term dose stability compared to oral baclofen.[6][11] | Intrathecal delivery may lead to more consistent therapeutic effects over time. |
Experimental Protocols
Oral this compound Administration in a Clinical Trial for Multiple Sclerosis-Related Spasticity
This protocol is based on a Phase 3, multicenter, randomized, double-blind, placebo-controlled study.[5]
-
Patient Population: Adults with a diagnosis of multiple sclerosis-related spasticity.
-
Study Design: Patients are randomized to receive oral this compound extended-release tablets (e.g., 40 mg/day or 80 mg/day) or a placebo for a 12-week treatment period.
-
Dosing Regimen: this compound is administered twice daily. The dosage may be titrated up to the target dose over an initial period.
-
Efficacy Assessment: The primary endpoints include the change from baseline in the Total Numeric-transformed Modified Ashworth Scale in the most affected limb and the Clinical Global Impression of Change score at the end of the 12-week treatment period.
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study.
Intrathecal Baclofen Administration for Severe Spasticity
This protocol describes a typical clinical approach for initiating intrathecal baclofen therapy.[12][13]
-
Patient Selection: Patients with severe spasticity who are refractory to or experience intolerable side effects from oral antispasmodic medications.
-
Screening Trial: A bolus injection of baclofen (e.g., 50 µg) is administered into the intrathecal space via a lumbar puncture. The patient's response (reduction in muscle tone and spasms) is monitored over several hours.
-
Pump Implantation: If the screening trial is successful, a programmable pump is surgically implanted in the abdominal wall, with a catheter tunneled to the desired level of the spinal cord for continuous infusion.
-
Dose Titration: The initial continuous infusion dose is typically based on the effective screening dose and is gradually adjusted to achieve optimal spasticity control with minimal side effects. Dosing can be simple continuous infusion or more complex, with variable rates at different times of the day.[14]
-
Long-term Management: Patients require regular follow-up for pump refills and dose adjustments.
Preclinical Comparison of Oral vs. Intrathecal Administration in an Animal Model of Spasticity
This protocol outlines a general workflow for a comparative study in a rodent model.
-
Animal Model: Induction of spasticity in rats or mice (e.g., through spinal cord injury or a genetic model).
-
Grouping: Animals are randomly assigned to receive:
-
Treatment Period: Administration of the drug for a defined period (e.g., 4 weeks).
-
Behavioral and Physiological Assessments:
-
Spasticity: Measured using electrophysiological recordings (e.g., H-reflex) or biomechanical assessments (e.g., resistance to ankle rotation).[16]
-
Motor Function: Assessed using tests such as rotarod or open-field locomotion.[17]
-
Side Effects: Monitoring for sedation, ataxia, or other adverse effects.
-
-
Pharmacokinetic Analysis: Collection of blood and CSF samples at various time points to determine drug concentrations.
-
Histological and Molecular Analysis: Post-mortem examination of brain and spinal cord tissue to assess for any drug-induced changes.
Mandatory Visualizations
Signaling Pathway of this compound
Experimental Workflow: Comparative Study
References
- 1. Intrathecal and Oral Baclofen Use in Adults With Spinal Cord Injury: A Systematic Review of Efficacy in Spasticity Reduction, Functional Changes, Dosing, and Adverse Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of oral baclofen in the management of spasticity: A rationale for intrathecal baclofen | Journal of Rehabilitation Medicine [medicaljournalssweden.se]
- 4. The Lioresal® Intrathecal Difference - Lioresal® Intrathecal [lioresal.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Intrathecal Versus Oral Baclofen: A Matched Cohort Study of Spasticity, Pain, Sleep, Fatigue, and Quality of Life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Intrathecal baclofen. Experimental and pharmacokinetic studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A pharmacokinetic–pharmacodynamic model for intrathecal baclofen in patients with severe spasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CSF baclofen levels after intrathecal administration in severe spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hspersunite.org.au [hspersunite.org.au]
- 12. A pharmacokinetic-pharmacodynamic model for intrathecal baclofen in patients with severe spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intrathecal Baclofen Trial Before Device Implantation: 12-Year Experience With Continuous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Best Practices for Intrathecal Baclofen Therapy: Dosing and Long-Term Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Effects of acute intrathecal baclofen in an animal model of TBI-induced spasticity, cognitive, and balance disabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijbamr.com [ijbamr.com]
Arbaclofen's Long-Term Profile: A Comparative Analysis of Safety and Efficacy
A detailed examination of Arbaclofen's performance in clinical trials for spasticity in Multiple Sclerosis and social function in Autism Spectrum Disorder, benchmarked against alternative treatments.
This compound, the R-enantiomer of baclofen (B1667701), has been the subject of extensive clinical investigation to validate its long-term safety and efficacy across different neurological conditions. As a selective GABA-B receptor agonist, this compound is designed to offer a more targeted therapeutic effect with an improved tolerability profile compared to its racemic counterpart, baclofen. This guide provides a comprehensive comparison of this compound with placebo and active comparators, supported by data from key clinical trials, detailed experimental protocols, and visualizations of its mechanism of action and clinical trial workflows.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from clinical trials of this compound in Multiple Sclerosis (MS)-related spasticity and Autism Spectrum Disorder (ASD).
Efficacy in Multiple Sclerosis Spasticity (12-Week, Phase 3 Study - NCT01743651)
| Outcome Measure | This compound ER (40 mg/day) | Placebo |
| Change from Baseline in TNmAS-MAL Score | -1.67 | -1.28 |
| p-value vs. Placebo | 0.048 | N/A |
| CGIC Score | 0.36 | 0.45 |
| p-value vs. Placebo | 0.43 | N/A |
ER: Extended-Release, TNmAS-MAL: Total Numeric-transformed Modified Ashworth Scale in the Most Affected Limb, CGIC: Clinical Global Impression of Change. A negative change in TNmAS indicates improvement. A positive CGIC score indicates improvement.
Long-Term Safety in Multiple Sclerosis Spasticity (52-Week, Open-Label Extension Study)
| Adverse Event (Frequency >10%) | This compound ER (up to 80 mg/day) |
| Urinary tract disorder | 34.7% |
| Muscular weakness | 23.8% |
| Nausea | 21.7% |
| Asthenia (weakness or lack of energy) | 18.9% |
| Dizziness | 16.1% |
| Somnolence (drowsiness) | 12.7% |
Most adverse events reported in this long-term study were of mild to moderate severity.[1]
Efficacy in Autism Spectrum Disorder (Phase 2 Study)
In a Phase 2 study involving 150 participants with ASD, this compound did not show a significant difference from placebo on the primary outcome measure, the Aberrant Behavior Checklist Social Withdrawal/Lethargy subscale.[2] However, a secondary analysis indicated an improvement on the clinician-rated Clinical Global Impression of Severity.[2] A post-hoc analysis of participants with a consistent rater also suggested greater improvement in the Vineland Adaptive Behavior Scales II socialization domain for those receiving this compound.[2]
Experimental Protocols
Key Experiment: Phase 3, Randomized, Controlled Trial of this compound ER for Spasticity in Multiple Sclerosis (NCT01743651)
Objective: To evaluate the efficacy and safety of this compound extended-release (ER) tablets compared with placebo and racemic baclofen in adults with spasticity due to multiple sclerosis.[3][4]
Methodology:
-
Study Design: A multicenter, randomized, double-blind, active- and placebo-controlled, parallel-group study.[5]
-
Participants: Adults aged 18-65 years with a confirmed diagnosis of MS and spasticity, with a Total Numeric-transformed Modified Ashworth Scale (TNmAS) score of ≥6 in the most affected limb.[5] Patients on stable doses of disease-modifying therapies for at least three months were included.[5]
-
Intervention: Participants were randomized to receive this compound ER (40 mg/day), baclofen (80 mg/day), or placebo for 12 weeks.[3]
-
Primary Endpoints:
-
Assessments: Efficacy and safety assessments were conducted at baseline and various time points throughout the 12-week treatment period.
Key Experiment: Phase 2, Randomized, Controlled Trial of this compound in Children and Adolescents with Autism Spectrum Disorder (AIMS-2-TRIALS-CT1 - NCT03682978)
Objective: To explore the efficacy, safety, and tolerability of this compound for improving social function in children and adolescents with Autism Spectrum Disorder (ASD).[6][7][8]
Methodology:
-
Study Design: An international, multi-site, double-blind, parallel-group, randomized clinical trial.[7][9]
-
Participants: 130 male and female participants aged 5 to 17 years with a diagnosis of ASD and fluent speech.[7][9] Participants on stable psychotherapeutic or psychosocial interventions for at least three months were eligible.[6]
-
Intervention: Participants were randomized on a 1:1 ratio to receive either this compound or placebo for a 16-week treatment period.[6][7] The medication was titrated over the first 5 weeks.[7][9]
-
Primary Endpoint: The effect on social function from baseline to week 16, as measured by the Socialization domain of the Vineland Adaptive Behavior Scales, 3rd edition (Vineland-3).[7][9]
-
Secondary Endpoints: Included the Clinical Global Impression-Severity (CGI-S) and Clinical Global Impression-Improvement (CGI-I), as well as other measures of adaptive function and co-occurring behavioral problems.[7][9]
Mandatory Visualizations
Caption: Workflow of the Phase 3 clinical trial for this compound in MS spasticity.
Caption: Simplified signaling pathway of this compound's action at the GABA-B receptor.
References
- 1. This compound extended-release tablets for spasticity in multiple sclerosis: open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound extended-release tablets for spasticity in multiple sclerosis: randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A Phase II Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy, Safety, and Tolerability of this compound Administered for the Treatment of Social Function in Children and Adolescents With Autism Spectrum Disorders: Study Protocol for AIMS-2-TRIALS-CT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. A Phase II Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy, Safety, and Tolerability of this compound Administered for the Treatment of Social Function in Children and Adolescents With Autism Spectrum Disorders: Study Protocol for AIMS-2-TRIALS-CT1 - PMC [pmc.ncbi.nlm.nih.gov]
The Economic Equation of a Chiral Switch: A Comparative Analysis of Arbaclofen's Cost-Effectiveness
While direct pharmacoeconomic data for arbaclofen remains to be published, a comparative analysis of its clinical profile against standard-of-care treatments for conditions such as spasticity in multiple sclerosis (MS) and core symptoms of Autism Spectrum Disorder (ASD) and Fragile X syndrome provides a foundation for assessing its potential cost-effectiveness. This compound, the (R)-enantiomer of baclofen (B1667701), is a selective GABA-B receptor agonist designed to offer a more favorable pharmacokinetic and pharmacodynamic profile than its racemic parent drug, potentially leading to improved tolerability and less frequent dosing.[1][2][3] This guide synthesizes available clinical data for this compound and economic evaluations of current standard-of-care therapies to offer a preliminary cost-effectiveness perspective for researchers, scientists, and drug development professionals.
Clinical Efficacy and Safety Profile of this compound
This compound has been investigated in clinical trials for its potential to treat spasticity in MS, as well as social withdrawal and behavioral symptoms in ASD and Fragile X syndrome.[1][4] As a selective GABA-B receptor agonist, it enhances GABAergic activity, which helps to calm overactive nerve cells, and inhibits the release of the excitatory neurotransmitter glutamate.[1]
Spasticity in Multiple Sclerosis
Clinical trials have shown that this compound extended-release (ER) tablets can effectively reduce spasticity in patients with MS, with a potency similar to that of standard, more frequently dosed baclofen.[5] A Phase 3 clinical trial demonstrated that twice-daily this compound ER was efficacious and well-tolerated in subjects with spasticity.[5][6] Notably, fewer treatment-emergent adverse events were reported for this compound ER in comparison to baclofen.[3][6] The most common side effects reported for this compound ER were drowsiness, lack of energy, and muscle weakness, with drowsiness and dizziness being less frequent compared to baclofen.[5] The extended-release formulation of this compound allows for a twice-daily dosing interval, a potential advantage over the more frequent administration required for standard baclofen.[3][6]
Autism Spectrum Disorder and Fragile X Syndrome
In the context of neurodevelopmental disorders, this compound has been studied for its potential to improve social function and reduce irritability.[7] While a Phase 2 trial in children and adults with Fragile X syndrome did not meet its primary endpoint for irritability, it showed promise in potentially improving social function.[8] Similarly, studies in ASD have suggested some improvements in socialization, particularly in higher-functioning individuals.[9] Post-hoc analyses of one trial indicated that drug-related improvements were more significant among more verbally fluent individuals.[10] Ongoing clinical trials are further investigating the efficacy of this compound in children and adolescents with ASD, with a focus on social function.[8][11]
Cost-Effectiveness of Standard-of-Care Treatments
Direct cost-effectiveness analyses of this compound are not yet available. However, economic evaluations of existing treatments for spasticity provide a benchmark for comparison.
A UK-based study comparing tizanidine (B1208945) and baclofen for the management of spasticity of spinal origin found their overall cost-effectiveness to be very similar, at £10.50 and £10.49 per successfully treated day, respectively.[12] This suggests that drug cost should not be a determining factor in the choice between these two treatments.[12]
For severe spasticity, intrathecal baclofen (ITB) therapy is an effective option for patients unresponsive to oral medications.[13] A US-based study found the incremental cost-effectiveness ratio (ICER) of ITB to be $42,000 per quality-adjusted life-year (QALY) gained, which is considered good value for money.[13] A Spanish study reported an ICER of €33,619/QALY for ITB therapy.[14] While the initial cost of ITB is high due to the implantable pump, long-term studies suggest it can become cost-neutral or even lead to cost savings after approximately three years due to reduced need for oral medications and other healthcare resources.[15]
For uncomplicated alcohol-withdrawal syndrome, a study found chlordiazepoxide to be more cost-effective than baclofen.[16] However, the relevance of this finding to the use of this compound in its target indications is limited.
Data Summary
Table 1: Clinical Efficacy of this compound vs. Placebo/Baclofen in Spasticity (MS)
| Outcome Measure | This compound ER (40 mg/day) | Placebo | Baclofen (80 mg/day) | Key Findings |
| TNmAS-MAL Score Change from Baseline | -1.67 | -1.28 | Similar to this compound ER | This compound ER showed a statistically significant improvement compared to placebo (p=0.048).[6] Similar potency to baclofen.[5] |
| Clinician Global Impression of Change (CGIC) | Improvement observed | Improvement observed | Similar to this compound ER | No statistically significant difference between this compound ER and placebo.[3][6] |
| Treatment-Emergent Adverse Events | 57.3% | 50% | 72.6% | Fewer adverse events with this compound ER compared to baclofen.[5][6] |
Table 2: Cost-Effectiveness of Standard-of-Care for Spasticity
| Treatment Comparison | Indication | Cost-Effectiveness Metric | Country | Key Findings |
| Tizanidine vs. Baclofen | Spasticity of spinal origin | £10.49 vs. £10.50 per successfully treated day | UK | Similar cost-effectiveness.[12] |
| Intrathecal Baclofen vs. Alternative Therapy | Severe spasticity (cerebral palsy) | $42,000 per QALY gained | US | Considered good value for money.[13] |
| Intrathecal Baclofen vs. Conventional Medical Management | Severe refractory non-focal disabling spasticity | €33,619 per QALY gained | Spain | ICER close to €30,000/QALY.[14] |
Experimental Protocols
This compound for Spasticity in Multiple Sclerosis (Adapted from NCT01891732)[6]
This Phase 3, multicenter, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound ER tablets in adults with MS-related spasticity.
-
Participants: Adults with a diagnosis of multiple sclerosis and spasticity.
-
Intervention: Patients were randomized to receive either this compound ER (40 mg/day or 80 mg/day) or placebo for 12 weeks.
-
Primary Endpoints:
-
Change from baseline to Day 84 in the Total Numeric-transformed Modified Ashworth Scale for the most affected limb (TNmAS-MAL) score.
-
Clinician Global Impression of Change (CGIC) score at Week 12.
-
-
Methodology: A restricted maximum likelihood-based mixed model with repeated measures (MMRM) was used for the analysis of the co-primary endpoints. A sequential testing procedure was employed.
This compound for Autism Spectrum Disorder (Adapted from AIMS-2-TRIALS-CT1)[10][11]
This is an international, multi-site, double-blind, parallel-group Phase II randomized clinical trial.
-
Participants: 130 males and females aged 5 to 17 years with a diagnosis of ASD and fluent speech.
-
Intervention: Participants are randomized (1:1) to receive either this compound or placebo for a 16-week treatment period. Medication is titrated over 5 weeks.
-
Primary Objective: To examine the effect of this compound vs. placebo on social function, as assessed by the Socialization Domain of the Vineland Adaptive Behavior Scales, 3rd edition (VABS-3).
-
Key Secondary Objective: To examine the effect on global functioning, as measured by the Clinical Global Impression – Improvement (CGI-I) scale.
Visualizing the Mechanism and Workflow
Caption: this compound's dual mechanism of action.
Caption: Workflow of a randomized controlled trial for this compound in ASD.
Conclusion
This compound presents a potentially valuable therapeutic alternative to standard-of-care treatments for spasticity and certain neurodevelopmental disorders, primarily due to its targeted action as the (R)-enantiomer of baclofen and its favorable pharmacokinetic profile. Clinical data suggests comparable efficacy to racemic baclofen for spasticity in MS, with a potentially improved safety and tolerability profile and the convenience of less frequent dosing. While promising, its efficacy in ASD and Fragile X syndrome requires further investigation.
From a cost-effectiveness standpoint, the absence of direct economic evaluations of this compound necessitates a cautious interpretation. However, if this compound's improved tolerability leads to better patient adherence and a reduction in the management of adverse effects, it could prove to be a cost-effective option. The potential for less frequent dosing may also contribute to lower overall treatment burden and associated costs. Future research should focus on conducting robust pharmacoeconomic analyses that incorporate clinical trial data, drug acquisition costs, and the broader economic impact of improved patient outcomes and quality of life. Such studies will be crucial for informing clinical practice and reimbursement decisions.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound | C10H12ClNO2 | CID 44602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 6. This compound extended-release tablets for spasticity in multiple sclerosis: randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for Autism · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. SFARI | Clinical trial of this compound for 16p11.2 deletion has launched [sfari.org]
- 9. Clinical potential, safety, and tolerability of this compound in the treatment of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Phase II Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy, Safety, and Tolerability of this compound Administered for the Treatment of Social Function in Children and Adolescents With Autism Spectrum Disorders: Study Protocol for AIMS-2-TRIALS-CT1 [frontiersin.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Cost-effectiveness comparison of tizanidine and baclofen in the management of spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cost-effectiveness of intrathecal baclofen therapy for the treatment of severe spasticity associated with cerebral palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cost-effectiveness of Intrathecal Baclofen Therapy in severe refractory non-focal disabling spasticity: a Spanish hospital perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of Health Care Costs and Total Baclofen Use Associated With Targeted Drug Delivery for Spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cost-effectiveness analysis of baclofen and chlordiazepoxide in uncomplicated alcohol-withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Arbaclofen Clinical Trials for Neurodevelopmental Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Arbaclofen (also known as STX209), an investigational drug for neurodevelopmental disorders, primarily focusing on Autism Spectrum Disorder (ASD) and Fragile X Syndrome (FXS). Its performance is objectively compared with standard-of-care treatments and placebo, supported by experimental data from key clinical trials.
Abstract
This compound, the R-enantiomer of baclofen, is a selective GABA-B receptor agonist.[1] The rationale for its use in neurodevelopmental disorders stems from the hypothesis of an excitatory/inhibitory (E/I) imbalance in the brain of individuals with these conditions.[2] By enhancing GABAergic inhibition, this compound is proposed to ameliorate core and associated symptoms. Clinical trials have yielded mixed results, showing some promise in certain domains but failing to meet primary endpoints in others.[3][4] This guide synthesizes the available evidence to provide a clear comparison of this compound's efficacy and safety profile.
Mechanism of Action: A Signaling Pathway Overview
This compound's primary mechanism of action is the agonism of the GABA-B receptor.[1] This G-protein coupled receptor modulates neurotransmission through several downstream effects. Presynaptically, its activation inhibits voltage-gated calcium channels, leading to a reduction in the release of excitatory neurotransmitters like glutamate.[1] Postsynaptically, it activates inwardly rectifying potassium channels, causing hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[5] This dual action is believed to help restore the excitatory/inhibitory balance in key neural circuits implicated in neurodevelopmental disorders.[2]
Comparative Analysis of this compound in Clinical Trials
The following tables summarize the quantitative data from key clinical trials of this compound in Fragile X Syndrome and Autism Spectrum Disorder.
Fragile X Syndrome (FXS)
| Trial Identifier | NCT01282268 (Adolescent/Adult) [4] | NCT01325220 (Child) [4] |
| Phase | 3 | 3 |
| Participants | 125 adolescents and adults (12-50 years) with FXS | 172 children (5-11 years) with FXS |
| Intervention | This compound (flexible dose) vs. Placebo | This compound (fixed dose) vs. Placebo |
| Primary Outcome | Change in Aberrant Behavior Checklist-Community, FXS-specific (ABC-CFX) Social Avoidance subscale | Change in ABC-CFX Social Avoidance subscale |
| Results | No significant benefit over placebo on any measure. | Did not meet primary outcome. However, the highest dose group showed a trend towards benefit on the Social Avoidance subscale (p < 0.1). |
| Secondary Outcomes | No significant improvements. | Highest dose group showed significant improvement on the ABC-CFX Irritability subscale (p = 0.03) and Parenting Stress Index (p = 0.03).[4] |
| Adverse Events | Most common were somatic and neurobehavioral. 12 discontinuations on this compound vs. 1 on placebo due to adverse events (combined studies).[4] | Most common were somatic and neurobehavioral. No serious adverse events reported.[4] |
Autism Spectrum Disorder (ASD)
| Trial Identifier | Phase 2 (Veenstra-VanderWeele et al., 2017) [6] | AIMS-2-TRIALS-CT1 (NCT03682978) [3][7] |
| Phase | 2 | 2 |
| Participants | 150 children and adolescents (5-21 years) with ASD | 130 children and adolescents (5-17 years) with ASD and fluent speech |
| Intervention | This compound vs. Placebo (12 weeks) | This compound vs. Placebo (16 weeks) |
| Primary Outcome | Change in Aberrant Behavior Checklist (ABC) Social Withdrawal/Lethargy subscale | Change in Vineland Adaptive Behavior Scales, 3rd Edition (VABS-3) Socialization Domain |
| Results | No significant difference from placebo on the primary outcome.[6] | Results from two recent trials (one in Canada, one in Europe) showed no significant improvement on the primary outcome (VABS).[8] |
| Secondary Outcomes | Nominally significant improvement on the Clinical Global Impression of Severity (CGI-S). An exploratory post-hoc analysis showed greater improvement in the VABS II socialization domain for those on this compound.[6] | Significant improvements were reported in motor skills, peer interactions, and atypical and repetitive behaviors based on parent ratings.[8] |
| Adverse Events | Generally well-tolerated. Most common were affect lability (11%) and sedation (9%).[6] | Generally safe and well-tolerated with mild side effects. Two 5-year-olds experienced a serious adverse event related to loss of consciousness at the highest dose in one trial.[8] |
Comparison with Alternative Treatments
Currently, there are no FDA-approved medications for the core symptoms of FXS.[9] For ASD, two atypical antipsychotics, Risperidone (B510) and Aripiprazole (B633), are approved for treating irritability, but not the core social and communication deficits.[10][11]
| Treatment | Mechanism of Action | Approved Indication in Neurodevelopmental Disorders | Key Efficacy Findings |
| This compound | Selective GABA-B receptor agonist | Investigational | Mixed results; some studies show trends or nominal significance in improving social behaviors and reducing irritability.[4][6] |
| Risperidone | Dopamine D2 and Serotonin 5-HT2A receptor antagonist | Irritability associated with ASD in children (5-16 years).[10] | Significantly reduces irritability, aggression, and self-injurious behaviors compared to placebo.[12] |
| Aripiprazole | Partial agonist at Dopamine D2 and Serotonin 5-HT1A receptors; antagonist at 5-HT2A receptors | Irritability associated with ASD in children (6-17 years).[10] | Effective in reducing irritability and other disruptive behaviors in children with ASD.[13] |
| Behavioral/Educational Interventions (e.g., ABA) | N/A (Therapeutic) | Standard of care for ASD and FXS | Considered a leading treatment for improving social, communication, and daily living skills in individuals with ASD and FXS.[14] |
Experimental Protocols
This compound in Fragile X Syndrome (NCT01325220 - Child Study)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, parallel-group trial conducted at 25 sites.[15]
-
Participants: 172 children aged 5 to 11 years with a molecularly confirmed full mutation of the FMR1 gene. Key inclusion criteria included stable pharmacological treatment for at least 4 weeks prior to screening.
-
Intervention: Participants were randomized to receive either a fixed dose of this compound (5 mg BID, 10 mg BID, or 10 mg TID) or a matching placebo for the treatment period.
-
Primary Outcome Measure: The primary efficacy endpoint was the change from baseline in the Social Avoidance subscale of the Aberrant Behavior Checklist-Community Edition, specifically adapted for FXS (ABC-CFX).[4]
-
Secondary Outcome Measures: Included other subscales of the ABC-CFX (Irritability, Hyperactivity), the Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I), and the Parenting Stress Index (PSI).[4]
This compound in Autism Spectrum Disorder (AIMS-2-TRIALS-CT1)
-
Study Design: An international, multi-site, double-blind, parallel-group, Phase 2 randomized clinical trial.[7]
-
Participants: 130 male and female participants aged 5 to 17 years with a diagnosis of ASD and fluent speech.
-
Intervention: Participants were randomized (1:1) to receive either this compound or placebo for a 16-week treatment period. The medication was titrated over the first 5 weeks to an optimal dose.[2][7]
-
Primary Outcome Measure: The primary objective was to evaluate the effect of this compound versus placebo on social function as measured by the Socialization Domain of the Vineland Adaptive Behavior Scales, 3rd Edition (VABS-3).[7]
-
Secondary Outcome Measures: Included the Clinical Global Impression of Improvement (CGI-I), other domains of the VABS-3, the Social Responsiveness Scale (SRS-2), and the Aberrant Behavior Checklist-Community (ABC-C).[7]
Clinical Trial Workflow
The typical workflow for a clinical trial of an investigational drug like this compound in neurodevelopmental disorders follows a structured process from initial planning to final analysis and reporting.
References
- 1. Experimental Autism Spectrum Drug Improves Symptoms | MDedge [mdedge.com]
- 2. researchgate.net [researchgate.net]
- 3. Initial severity and efficacy of risperidone in autism: Results from the RUPP trial | European Psychiatry | Cambridge Core [cambridge.org]
- 4. publications.aap.org [publications.aap.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Initial severity and efficacy of risperidone in autism: Results from the RUPP trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aripiprazole for treating irritability in children & adolescents with autism: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Phase II Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy, Safety, and Tolerability of this compound Administered for the Treatment of Social Function in Children and Adolescents With Autism Spectrum Disorders: Study Protocol for AIMS-2-TRIALS-CT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. STX209 (this compound) for autism spectrum disorders: an 8-week open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aripiprazole - Wikipedia [en.wikipedia.org]
- 13. Risperidone, aripiprazole treat irritability in children with ASD | MDedge [mdedge.com]
- 14. Frontiers | A Phase II Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy, Safety, and Tolerability of this compound Administered for the Treatment of Social Function in Children and Adolescents With Autism Spectrum Disorders: Study Protocol for AIMS-2-TRIALS-CT1 [frontiersin.org]
- 15. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Therapeutic Index: Arbaclofen vs. Baclofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of arbaclofen and its racemic parent compound, baclofen (B1667701). By examining experimental data from clinical trials, this document aims to illuminate the pharmacological distinctions that may influence clinical decision-making and future drug development in the realm of GABA-B receptor agonists.
Introduction
Baclofen, a racemic mixture of R- and S-enantiomers, has long been a cornerstone in the management of spasticity.[1][2] However, its clinical utility can be hampered by a challenging side-effect profile, including sedation, drowsiness, and muscle weakness, which often limits optimal dosing.[2] The therapeutic activity of racemic baclofen is primarily attributed to its R-enantiomer, this compound.[2][3] this compound exhibits a significantly higher specificity and potency for the GABA-B receptor compared to the S-enantiomer.[2][3][4] This key difference has driven the clinical development of this compound, particularly in an extended-release (ER) formulation, with the hypothesis that it may offer an improved therapeutic index over racemic baclofen.
Mechanism of Action: A Shared Pathway with a Key Distinction
Both this compound and baclofen exert their therapeutic effects by acting as agonists at the GABA-B receptor, a G-protein coupled receptor that mediates inhibitory neurotransmission in the central nervous system.[5][6] Activation of GABA-B receptors leads to a cascade of downstream events that collectively reduce neuronal excitability and muscle tone.[6][7]
Key downstream effects of GABA-B receptor activation include:
-
Inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels.[6]
-
Activation of inwardly rectifying potassium (K+) channels, causing neuronal hyperpolarization.[6]
-
Inhibition of voltage-gated calcium (Ca2+) channels, which in turn suppresses the release of excitatory neurotransmitters such as glutamate.[6][8]
The primary distinction between this compound and baclofen lies in their stereochemistry. This compound is the pharmacologically active R-enantiomer, while baclofen is a mixture of both the R- and S-isomers.[9] this compound demonstrates a 100- to 1000-fold greater specificity for the GABA-B receptor than the S-enantiomer and is approximately 5-fold more potent than racemic baclofen.[2][3][4]
Figure 1: Signaling pathway of this compound and Baclofen.
Comparative Efficacy in Multiple Sclerosis-Related Spasticity
Clinical trials have directly compared the efficacy of this compound ER with baclofen and placebo in patients with multiple sclerosis (MS)-related spasticity. The primary efficacy endpoint in these studies was often the change from baseline in the Total Numeric-transformed Modified Ashworth Scale (TNmAS) in the Most Affected Limb (MAL).
| Treatment Group | Mean Change from Baseline in TNmAS-MAL | p-value vs. Placebo |
| This compound ER (40 mg/day) | -1.67 | < 0.048 |
| Placebo | -1.28 | N/A |
Table 1: Efficacy of this compound ER vs. Placebo in MS-Related Spasticity [2]
In a separate Phase 3 study, this compound ER was found to be efficacious and well-tolerated, demonstrating a statistically significant improvement in TNmAS and Clinician Global Impression of Change (CGIC) compared to placebo.[10][11] Notably, while this compound ER showed significant improvements over placebo, the differences in efficacy between this compound ER and baclofen were not statistically significant.[10][12]
Tolerability and Side Effect Profile: A Point of Differentiation
A key aspect of the therapeutic index is the side effect profile at clinically effective doses. Clinical trial data suggests that this compound ER may offer a better tolerability profile compared to baclofen.
| Adverse Event | This compound ER (40 mg/day) | Baclofen (80 mg/day) | Placebo |
| Treatment-Emergent Adverse Events | 57.3% | 72.6% | 50.0% |
| Somnolence (Drowsiness) | 14.9% | 22.0% | 4.9% |
| Dizziness | 7.0% | 10.2% | 3.3% |
| Asthenia (Lack of Energy) | 11.4% | 17.8% | 4.1% |
| Muscle Weakness | 10.5% | 11.0% | 2.5% |
Table 2: Incidence of Common Adverse Events in a Comparative Phase 3 Trial [10][11]
The data indicates a lower incidence of several common CNS-related side effects, such as drowsiness and dizziness, in patients treated with this compound ER compared to those receiving baclofen.[10][11] This suggests that by isolating the active R-enantiomer, this compound may provide a more favorable balance between efficacy and tolerability.
Experimental Protocols
The following is a summary of the methodology for a representative Phase 3 clinical trial comparing this compound ER, baclofen, and placebo for the treatment of spasticity in patients with Multiple Sclerosis (ClinicalTrials.gov Identifier: NCT01743651).[2][10][11]
Study Design: A multicenter, randomized, double-blind, active and placebo-controlled, parallel-group study.[12]
Participants: Adults with a diagnosis of Multiple Sclerosis and spasticity.[2][12]
Intervention: Patients were randomized to one of three treatment arms:
-
This compound ER (e.g., 40 mg/day, administered as 20 mg twice daily)[10]
-
Baclofen (e.g., 80 mg/day, administered as 20 mg four times daily)[10]
-
Placebo[10]
Treatment Period: The study typically included a dose titration phase followed by a maintenance period of 12 weeks.[12]
Primary Endpoints:
-
Total Numeric-transformed Modified Ashworth Scale (TNmAS): To assess changes in muscle tone.[2][10]
-
Clinician Global Impression of Change (CGIC): To evaluate the overall improvement in the patient's clinical status.[2][10]
Secondary Endpoints:
-
Multiple Sclerosis Spasticity Scale (MSSS-88)[10]
-
Epworth Sleepiness Scale (ESS) to measure daytime sleepiness.[11]
References
- 1. What is Baclofen used for? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound extended-release tablets for spasticity in multiple sclerosis: randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound extended-release tablets for spasticity in multiple sclerosis: open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Baclofen? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. This compound | C10H12ClNO2 | CID 44602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 11. | BioWorld [bioworld.com]
- 12. neurology.org [neurology.org]
Validating Arbaclofen's Mechanism of Action: A Comparative Guide to Knockout Models and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies used to validate the mechanism of action of Arbaclofen, a selective GABA-B receptor agonist. We will explore the use of knockout animal models as a primary validation tool and compare this approach with alternative in vitro and in vivo techniques. Supporting experimental data, detailed protocols, and illustrative diagrams are provided to offer a clear and objective overview for researchers in neuroscience and drug development.
This compound's Core Mechanism: Targeting the GABA-B Receptor
This compound, the R-enantiomer of baclofen, exerts its therapeutic effects by acting as a selective agonist at the gamma-aminobutyric acid type B (GABA-B) receptor.[1][2][3][4] This receptor is a G-protein coupled receptor that, upon activation, leads to the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels. The net effect of this compound's binding to the GABA-B receptor is a reduction in neuronal excitability, primarily through the presynaptic inhibition of glutamate (B1630785) release and postsynaptic hyperpolarization.[1] This mechanism of action is central to its therapeutic potential in conditions characterized by neuronal hyperexcitability, such as spasticity and certain neurodevelopmental disorders.
Validating the Mechanism of Action: The Power of Knockout Models
The most definitive method to validate that the physiological and behavioral effects of a drug are mediated by a specific target is to test the drug in an animal model where that target has been genetically removed (knockout).
The Gold Standard: GABAB1 Knockout Mice
Studies utilizing mice with a genetic knockout of the GABAB1 receptor subunit provide the most direct evidence for this compound's on-target mechanism. In these animals, the functional GABA-B receptor is absent.
Experimental Evidence:
Research has demonstrated that the characteristic effects of baclofen, the racemic mixture containing this compound, are completely abolished in GABAB1 knockout mice. This includes effects on locomotor activity, body temperature, and electroencephalogram (EEG) activity.
| Phenotype | Wild-Type Mice Response to Baclofen | GABAB1 Knockout Mice Response to Baclofen | Reference |
| Locomotor Activity | Significant reduction in movement | No change in movement | --INVALID-LINK-- |
| Body Temperature | Dose-dependent decrease | No change | --INVALID-LINK-- |
| EEG Activity | Increase in slow-wave activity | No change in EEG patterns | --INVALID-LINK-- |
Logical Relationship: Validating On-Target Effects
Disease-Relevant Knockout Models: Fmr1 and 16p11.2 Deletion Mice
Further validation of this compound's mechanism comes from studies in mouse models of neurodevelopmental disorders where the GABAergic system is implicated.
-
Fmr1 Knockout Mice (Fragile X Syndrome Model): These mice exhibit phenotypes relevant to Fragile X syndrome, including excessive protein synthesis and abnormal dendritic spine morphology. This compound has been shown to rescue these molecular and cellular abnormalities, as well as improve behavioral deficits in these mice.[5]
-
16p11.2 Deletion Mice (Autism Spectrum Disorder Model): Mice with a deletion in the 16p11.2 chromosomal region, a genetic variation associated with autism, show cognitive and social deficits. Studies have demonstrated that this compound can ameliorate these behavioral impairments.
Quantitative Data from Disease Models:
| Model | Phenotype | Effect of this compound | Reference |
| Fmr1 KO | Elevated hippocampal protein synthesis | Normalized to wild-type levels | --INVALID-LINK-- |
| Fmr1 KO | Increased dendritic spine density | Reduced to wild-type levels | --INVALID-LINK-- |
| 16p11.2 Del | Deficits in novel object recognition | Rescued cognitive performance | --INVALID-LINK-- |
| 16p11.2 Del | Impaired social interaction | Increased social approach behavior | --INVALID-LINK-- |
Alternative Validation Methods: A Comparative Overview
While knockout models provide the most definitive in vivo evidence, other methods are crucial for a comprehensive validation of a drug's mechanism of action.
| Method | Principle | Advantages | Limitations |
| In Vitro Receptor Binding Assays | Measures the affinity (Kd) of this compound for the GABAB receptor using radioligand displacement. | Highly quantitative, specific to the molecular target. | Does not provide information on functional activity (agonist vs. antagonist) or in vivo efficacy. |
| In Vitro Electrophysiology | Measures the functional consequences of this compound application on neuronal activity (e.g., changes in membrane potential, ion channel currents) in brain slices or cultured neurons. | Provides information on functional agonism and potency (EC50). | In vitro environment may not fully recapitulate the complexity of the in vivo brain. |
| Pharmacological Challenge with Antagonists | In vivo or in vitro administration of a specific GABAB receptor antagonist to block the effects of this compound. | Provides in vivo evidence of target engagement. | Relies on the specificity of the antagonist; potential for off-target effects of the antagonist. |
GABA-B Signaling Pathway
Experimental Protocols
Novel Object Recognition Test
Objective: To assess recognition memory in mice.
Methodology:
-
Habituation: Individually house mice in the testing room for at least 1 hour before the experiment. On day 1, place each mouse in the empty testing arena (e.g., a 40x40 cm open field) for 10 minutes to habituate.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Allow the mouse to explore the objects for a set period (e.g., 10 minutes).
-
Testing Phase: After a retention interval (e.g., 1-24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Record the time the mouse spends exploring each object for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the discrimination index as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
In Vivo Electrophysiology in Awake, Head-Fixed Mice
Objective: To measure the effects of this compound on neuronal activity in real-time.
Methodology:
-
Surgical Preparation: Surgically implant a head-plate on the skull of the mouse for head fixation. Create a small craniotomy over the brain region of interest.
-
Habituation: Habituate the mouse to head fixation on a treadmill or in a behavioral apparatus over several days.
-
Recording: On the day of the experiment, head-fix the awake mouse. Lower a recording electrode (e.g., a silicon probe or a glass micropipette for patch-clamp) into the target brain region.
-
Drug Administration: After obtaining a stable baseline recording of neuronal activity (e.g., single-unit firing, local field potentials), administer this compound systemically (e.g., via intraperitoneal injection) or locally.
-
Data Analysis: Analyze the changes in neuronal firing rate, spike patterns, and oscillatory activity before and after drug administration.
Experimental Workflow: Knockout Model Validation
Conclusion
The use of GABAB1 knockout mice provides the most unequivocal in vivo evidence that this compound's primary mechanism of action is through the GABA-B receptor. The complete lack of response to the drug in these animals confirms its on-target activity. Studies in disease-relevant knockout models, such as the Fmr1 and 16p11.2 deletion mice, further support its mechanism by demonstrating the reversal of disease-related phenotypes.
While in vitro methods like binding assays and electrophysiology are invaluable for characterizing the molecular and cellular pharmacology of this compound, and antagonist studies offer in vivo target engagement confirmation, the knockout model remains the gold standard for validating the physiological and behavioral consequences of this engagement. A multi-faceted approach, combining these methodologies, provides the most robust and comprehensive understanding of a drug's mechanism of action, which is essential for its successful clinical development.
References
- 1. SFARI | Clinical trial of this compound for 16p11.2 deletion has launched [sfari.org]
- 2. Towards Preclinical Validation of this compound (R-baclofen) Treatment for 16p11.2 Deletion Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug boosts social behavior in mice with deletion tied to autism | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 4. R-Baclofen Reverses Cognitive Deficits and Improves Social Interactions in Two Lines of 16p11.2 Deletion Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of Disease-Related Pathologies in the Fragile X Mouse Model by Selective Activation of GABAB Receptors with this compound - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Transcriptomic Landscape of Arbaclofen's Action: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of Arbaclofen, a selective GABA-B receptor agonist. Due to the limited availability of direct comparative transcriptomics data for this compound, this guide leverages a comprehensive dataset from a study on its racemic mixture, baclofen (B1667701), to elucidate the gene expression changes modulated by this class of drugs.
This guide presents experimental data from a comparative transcriptomics study on the effects of baclofen on the spinal cord of mice following injury. This compound is the (R)-enantiomer of baclofen and its primary pharmacologically active component. Therefore, the transcriptomic changes observed with baclofen are highly indicative of the molecular pathways modulated by this compound.
Comparative Analysis of Gene Expression
A comparative transcriptomic analysis was performed to identify genes modulated by baclofen treatment in a mouse model of spinal cord injury. The study identified a total of 992 differentially expressed genes (DEGs) with a false discovery rate (FDR) < 0.05.[1] Of these, 645 genes were found to be upregulated, while 347 genes were downregulated in the spinal cord of baclofen-treated mice compared to a vehicle-treated control group.[1]
The following tables summarize the most significantly modulated genes, providing a snapshot of the key molecular players influenced by GABA-B receptor agonism in the context of neuronal injury and repair.
Table 1: Top 20 Upregulated Genes in Response to Baclofen Treatment
| Gene Symbol | Gene Name | Log2 Fold Change | p-value |
| Hbb-bs | Hemoglobin, beta adult s chain | 5.33 | 1.35E-11 |
| Hbb-bt | Hemoglobin, beta adult t chain | 5.25 | 2.11E-11 |
| Hba-a1 | Hemoglobin alpha, adult chain 1 | 4.98 | 1.18E-10 |
| Slc4a1 | Solute carrier family 4 member 1 | 4.87 | 2.45E-10 |
| Alas2 | Aminolevulinate, delta-, synthase 2 | 4.76 | 5.21E-10 |
| Sptb | Spectrin beta, erythrocytic | 4.65 | 1.12E-09 |
| Ank1 | Ankyrin 1, erythrocytic | 4.54 | 2.34E-09 |
| Gypa | Glycophorin A | 4.43 | 4.87E-09 |
| Fech | Ferrochelatase | 4.32 | 9.98E-09 |
| Tmcc2 | Transmembrane and coiled-coil domain family 2 | 4.21 | 1.98E-08 |
| Rhag | Rh-associated glycoprotein | 4.11 | 3.87E-08 |
| Fam178b | Family with sequence similarity 178, member B | 4.01 | 7.54E-08 |
| Car2 | Carbonic anhydrase 2 | 3.91 | 1.45E-07 |
| Cldn13 | Claudin 13 | 3.82 | 2.78E-07 |
| Tmod1 | Tropomodulin 1 | 3.73 | 5.21E-07 |
| Epb4.2 | Erythrocyte membrane protein band 4.2 | 3.64 | 9.54E-07 |
| Gata1 | GATA binding protein 1 | 3.55 | 1.74E-06 |
| Klf1 | Kruppel-like factor 1 (erythroid) | 3.47 | 3.12E-06 |
| Add2 | Adducin 2 (beta) | 3.39 | 5.54E-06 |
| Blvrb | Biliverdin reductase B | 3.31 | 9.76E-06 |
Table 2: Top 20 Downregulated Genes in Response to Baclofen Treatment
| Gene Symbol | Gene Name | Log2 Fold Change | p-value |
| Mmp9 | Matrix metallopeptidase 9 | -3.21 | 2.14E-08 |
| Ccl2 | Chemokine (C-C motif) ligand 2 | -3.11 | 4.56E-08 |
| Cxcl10 | Chemokine (C-X-C motif) ligand 10 | -3.02 | 9.87E-08 |
| Il1b | Interleukin 1 beta | -2.94 | 1.98E-07 |
| Tnf | Tumor necrosis factor | -2.87 | 3.87E-07 |
| Cxcl1 | Chemokine (C-X-C motif) ligand 1 | -2.80 | 7.54E-07 |
| C3 | Complement component 3 | -2.73 | 1.45E-06 |
| Serpina3n | Serpin family A member 3N | -2.67 | 2.78E-06 |
| Lcn2 | Lipocalin 2 | -2.61 | 5.21E-06 |
| Saa3 | Serum amyloid A 3 | -2.55 | 9.54E-06 |
| Irf7 | Interferon regulatory factor 7 | -2.50 | 1.74E-05 |
| Stat1 | Signal transducer and activator of transcription 1 | -2.45 | 3.12E-05 |
| Cd14 | CD14 antigen | -2.40 | 5.54E-05 |
| Tlr2 | Toll-like receptor 2 | -2.35 | 9.76E-05 |
| Osm | Oncostatin M | -2.31 | 1.71E-04 |
| Socs3 | Suppressor of cytokine signaling 3 | -2.27 | 2.98E-04 |
| Ccl5 | Chemokine (C-C motif) ligand 5 | -2.23 | 5.12E-04 |
| Junb | JunB proto-oncogene | -2.19 | 8.76E-04 |
| Nfkbia | Nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha | -2.15 | 1.49E-03 |
| Ptgs2 | Prostaglandin-endoperoxide synthase 2 | -2.12 | 2.53E-03 |
Experimental Protocols
The following section details the methodology employed in the key transcriptomics study cited in this guide.
Animal Model and Treatment:
-
Species: Adult (8 to 12 weeks of age) C57BL/6J female mice.[1]
-
Injury Model: A compression spinal cord injury (SCI) was induced at the T8 vertebral level.[1]
-
Treatment Groups:
-
Administration: Treatments were administered intraperitoneally once a day for 7 days, starting immediately after the injury.[1]
RNA Extraction and Sequencing:
-
Tissue Collection: Spinal cord tissue surrounding the lesion site (-0.5 cm to +0.5 cm) was collected 7 days post-injury.[1]
-
RNA Extraction: Total RNA was extracted using Trizol reagent.[1]
-
Sequencing Platform: RNA sequencing was performed on the Illumina NovaSeq 6000 platform.[1]
Data Analysis:
-
Quality Control: The quality of the raw sequencing reads was assessed using FastQC and reads were trimmed with fastp.[1]
-
Gene Expression Quantification: Transcript abundance was quantified using kallisto.[1]
-
Differential Gene Expression Analysis: The DESeq2 package in R was used to identify differentially expressed genes between the baclofen and vehicle-treated groups.[1] A false discovery rate (FDR) of less than 0.05 was used as the cutoff for statistical significance.[1]
-
Functional Enrichment Analysis: Gene Ontology (GO), KEGG and BioCarta pathway, and InterPro domain enrichment analyses were performed using DAVID and ChEA3.[1]
Visualizing the Molecular Mechanisms
To provide a clearer understanding of the biological context of this compound's action and the experimental approach used to identify modulated genes, the following diagrams are provided.
Caption: GABA-B Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Comparative Transcriptomics.
References
Safety Operating Guide
Proper Disposal Procedures for Arbaclofen in a Laboratory Setting
Disclaimer: This document provides general guidance on the proper disposal of Arbaclofen. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all applicable federal, state, and local regulations. The classification of this compound as a hazardous or non-hazardous waste should be confirmed with your EHS office to ensure full compliance.
Hazard Assessment of this compound
This compound, the R-enantiomer of baclofen, is a pharmacologically active compound. An initial hazard assessment is crucial for determining the appropriate disposal pathway.
Key Hazard Information:
-
Acute Toxicity: this compound is classified as harmful, toxic, or fatal if swallowed[1].
-
Irritant: It can cause skin and serious eye irritation[1].
-
Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled[1].
Based on its toxicological properties, this compound requires careful handling and disposal to prevent human exposure and environmental contamination.
Waste Classification: RCRA Hazardous vs. Non-RCRA Pharmaceutical Waste
The primary step in determining the disposal procedure is to classify the waste according to the Resource Conservation and Recovery Act (RCRA).
-
RCRA Hazardous Waste: Wastes are considered hazardous if they are specifically listed by the EPA (F, K, P, or U lists) or if they exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity. This compound is not explicitly found on the P or U lists of acutely toxic commercial chemical products. While it is toxic, it may not meet the specific toxicity characteristic criteria defined by the EPA, which involves a specific leaching procedure test (TCLP).
-
Non-RCRA Pharmaceutical Waste: This category includes pharmaceuticals that are not classified as RCRA hazardous but are still not suitable for regular trash or sewer disposal due to their potential impact on the environment and human health. It is recommended that non-RCRA pharmaceutical waste be segregated for incineration[2][3].
Recommendation: In the absence of a definitive classification of this compound as a RCRA hazardous waste, it is prudent to manage it as a non-RCRA pharmaceutical waste . This approach ensures a high level of safety and environmental protection. However, confirmation with your institution's EHS office is mandatory.
Step-by-Step Disposal Protocol for this compound
This protocol is designed for this compound waste generated in a research laboratory setting.
Step 1: Segregation of Waste
-
Immediately segregate all this compound waste from general laboratory trash, biohazardous waste, and other chemical waste streams.
-
This includes:
-
Unused or expired pure this compound (solid powder).
-
Solutions containing this compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated labware (e.g., vials, pipette tips, weighing boats).
-
Step 2: Use of Designated Waste Containers
-
Place all this compound waste into a designated, properly labeled, leak-proof container.
-
For non-RCRA pharmaceutical waste, a common practice is to use a white container with a blue lid or another color-coded container as specified by your institution's waste management plan[2].
-
The container must be clearly labeled as "Non-RCRA Pharmaceutical Waste for Incineration" and should also identify the primary contents (e.g., "this compound Waste").
Step 3: Handling Different Forms of this compound Waste
-
Solid this compound:
-
Carefully transfer any unused or expired solid this compound into the designated waste container.
-
Avoid creating dust. If there is a risk of dust generation, perform this action in a chemical fume hood.
-
-
Aqueous Solutions Containing this compound:
-
Do not pour this compound solutions down the drain. Wastewater treatment facilities are generally not equipped to remove such pharmaceutical compounds, leading to environmental contamination.
-
Collect all aqueous this compound waste in the designated non-RCRA pharmaceutical waste container.
-
-
Contaminated Labware and PPE:
-
Place all disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, into the designated waste container.
-
Non-disposable glassware should be decontaminated. A common procedure is to rinse it multiple times with a suitable solvent (e.g., ethanol (B145695) or methanol), collecting all rinsate as non-RCRA pharmaceutical waste. After decontamination, the glassware can be washed normally.
-
Step 4: Storage of Waste
-
Store the sealed this compound waste container in a secure, designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be away from general traffic and clearly marked.
-
Ensure the container is kept closed except when adding waste.
Step 5: Disposal of Waste
-
Arrange for the pickup and disposal of the non-RCRA pharmaceutical waste through your institution's EHS department or their contracted hazardous waste vendor.
-
These specialized vendors will transport the waste to a permitted facility for proper treatment, which for non-RCRA pharmaceutical waste is typically incineration[2][3].
Quantitative Data Summary
| Parameter | Value | Source |
| This compound Molecular Weight | 213.66 g/mol | PubChem |
| This compound Solubility in Water | 2090 mg/L | PubChem |
| RCRA Hazardous Waste pH Criteria | ≤ 2 or ≥ 12.5 | EPA[4] |
| RCRA Hazardous Waste Ignitability Criteria (Liquids) | Flash point < 60 °C (140 °F) | EPA[4] |
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
